Tert-butyl 4-aminophenethylcarbamate
Description
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl N-[2-(4-aminophenyl)ethyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O2/c1-13(2,3)17-12(16)15-9-8-10-4-6-11(14)7-5-10/h4-7H,8-9,14H2,1-3H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOPALBZGTWDOTL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCC1=CC=C(C=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20327605 | |
| Record name | tert-butyl 4-aminophenethylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20327605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
94838-59-2 | |
| Record name | tert-butyl 4-aminophenethylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20327605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(2-Aminoethyl)aniline, 4-BOC protected | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Tert-butyl 4-aminophenethylcarbamate synthesis and properties
An In-depth Technical Guide to Tert-butyl 4-aminophenethylcarbamate
Abstract
This compound, also known as N-Boc-4-aminophenethylamine, is a versatile bifunctional molecule widely utilized in medicinal chemistry and organic synthesis. Its structure incorporates a phenethylamine core, a primary aromatic amine, and a Boc-protected aliphatic amine, making it a valuable building block for the synthesis of complex pharmaceutical agents and molecular probes. This document provides a comprehensive overview of its synthesis, physicochemical properties, spectroscopic characterization, and applications, with a focus on its role in drug discovery.
Physicochemical and Spectroscopic Properties
This compound is typically a pale yellow to light brown solid at room temperature.[1][2] The tert-butyloxycarbonyl (Boc) group provides lipophilicity, enhancing solubility in many organic solvents, while also ensuring the stability of the aliphatic amine during synthetic transformations.[3] Key quantitative data are summarized in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| IUPAC Name | tert-butyl N-[2-(4-aminophenyl)ethyl]carbamate | [4] |
| CAS Number | 94838-59-2 | [1][4] |
| Molecular Formula | C₁₃H₂₀N₂O₂ | [1][4] |
| Molecular Weight | 236.31 g/mol | [1][4] |
| Appearance | Pale yellow to brown solid | [1][2] |
| Melting Point | 71-73 °C | [2] |
| Storage | Store at 0-8 °C | [1] |
Spectroscopic Data
Table 2: Predicted Spectroscopic Data for this compound
| Technique | Feature | Predicted Chemical Shift / Absorption Range |
| ¹H NMR | -C(CH ₃)₃ (Boc) | ~1.4 ppm (singlet, 9H) |
| -CH₂ -CH₂-NHBoc | ~2.7 ppm (triplet, 2H) | |
| -CH₂-CH₂ -NHBoc | ~3.3 ppm (quartet, 2H) | |
| Ar-NH₂ | ~3.6 ppm (broad singlet, 2H) | |
| NH -Boc | ~4.8 ppm (broad singlet, 1H) | |
| Aromatic CH | ~6.6 ppm (doublet, 2H) and ~6.9 ppm (doublet, 2H) | |
| ¹³C NMR | -C (CH₃)₃ (Boc) | ~28.5 ppm |
| -C H₂-CH₂-NHBoc | ~36.0 ppm | |
| -CH₂-C H₂-NHBoc | ~43.0 ppm | |
| -C (CH₃)₃ (Boc) | ~79.0 ppm | |
| Aromatic C H | ~115.5 ppm and ~130.0 ppm | |
| Aromatic C -NH₂ | ~129.0 ppm | |
| Aromatic C -CH₂ | ~145.0 ppm | |
| C =O (Carbamate) | ~156.0 ppm | |
| FT-IR (cm⁻¹) | N-H Stretch (Primary Amine) | 3300-3500 (two bands) |
| N-H Stretch (Carbamate) | ~3350 (broad) | |
| C-H Stretch (Aliphatic) | 2850-3000 | |
| C=O Stretch (Carbamate) | 1680-1700 (strong) | |
| N-H Bend (Primary Amine) | 1590-1650 | |
| C=C Stretch (Aromatic) | 1500-1600 | |
| Mass Spec. | [M+H]⁺ | m/z ≈ 237.16 |
| [M+Na]⁺ | m/z ≈ 259.14 |
Synthesis of this compound
The synthesis of this compound is most commonly achieved via two primary routes: the direct Boc-protection of 4-(2-aminoethyl)aniline or the reduction of its corresponding nitro precursor, tert-butyl N-[2-(4-nitrophenyl)ethyl]carbamate. The latter method is often preferred for its high yield and clean conversion.
Synthesis Pathway Diagram
The following diagram illustrates the reduction of the nitro-substituted precursor to yield the target compound.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 2 4 Aminophenyl Ethyl Carbamic Acid Tert Butyl Ester Cas No: 94838-59-2 at 15000.00 INR in Mumbai | A. B. Enterprises [tradeindia.com]
- 3. CAS 94838-59-2: Carbamic acid,N-[2-(4-aminophenyl)ethyl]-,… [cymitquimica.com]
- 4. This compound | C13H20N2O2 | CID 382207 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. uanlch.vscht.cz [uanlch.vscht.cz]
An In-depth Technical Guide to Tert-butyl 4-aminophenethylcarbamate (CAS: 94838-59-2)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tert-butyl 4-aminophenethylcarbamate, also known by synonyms such as N-Boc-4-aminophenethylamine and 4-[2-(Boc-amino)ethyl]aniline, is a pivotal chemical intermediate in the landscape of pharmaceutical research and organic synthesis. Its unique bifunctional nature, featuring a readily derivatizable aromatic amine and a Boc-protected primary amine, makes it an invaluable building block for the construction of complex molecules. This guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and subsequent use, and its applications in contemporary drug discovery, including its role as a linker in Proteolysis Targeting Chimeras (PROTACs) and as a scaffold for dopamine receptor ligands.
Chemical and Physical Properties
This compound is a stable, solid compound under standard conditions. The Boc (tert-butoxycarbonyl) protecting group allows for selective chemical modifications, making it a versatile reagent in multi-step syntheses.
| Property | Value | Reference(s) |
| CAS Number | 94838-59-2 | [1] |
| Molecular Formula | C₁₃H₂₀N₂O₂ | [1] |
| Molecular Weight | 236.31 g/mol | [1] |
| Appearance | White to pale yellow or brown solid | [2] |
| Melting Point | Not explicitly stated for this specific compound, but similar carbamates have melting points in the range of 105-109 °C. | [3] |
| Boiling Point | Not available | |
| Solubility | Soluble in organic solvents like ethanol and dichloromethane; slightly soluble in water. | [2] |
| Storage | Store in a dry, cool, and well-ventilated place, away from incompatible materials such as strong oxidizing agents. | [3] |
Synthesis and Experimental Protocols
The synthesis of this compound is typically achieved through the N-Boc protection of 4-aminophenethylamine. This reaction is a standard procedure in organic chemistry, leveraging the high reactivity of the amino group towards di-tert-butyl dicarbonate (Boc₂O).
Synthesis of this compound
This protocol outlines a general method for the Boc protection of an amine, which can be specifically applied to 4-aminophenethylamine.
Materials:
-
4-aminophenethylamine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (Et₃N) or another suitable base
-
Dioxane and water (or another suitable solvent system like dichloromethane)
-
5% Citric acid solution
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve 4-aminophenethylamine (1 equivalent) in a 1:1 (v/v) mixture of dioxane and water.
-
Add triethylamine (1.5 equivalents) to the solution.
-
With stirring at room temperature, add di-tert-butyl dicarbonate (Boc₂O) (1.1 equivalents).
-
Continue stirring the reaction mixture for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, dilute the mixture with water.
-
Extract the aqueous mixture twice with ethyl acetate to remove any unreacted Boc₂O and the oxime byproduct.
-
Acidify the aqueous layer with a 5% citric acid solution to a pH of approximately 3-4.
-
Extract the product from the acidified aqueous layer three times with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The crude product can be further purified by column chromatography on silica gel if necessary.[4]
Deprotection of the Boc Group
The removal of the Boc protecting group is a critical step in many synthetic pathways to liberate the primary amine for further functionalization. This is typically achieved under acidic conditions.
Materials:
-
This compound
-
4M HCl in 1,4-dioxane (or Trifluoroacetic acid (TFA))
-
Dichloromethane (DCM) (if using TFA)
-
Diethyl ether
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
Dissolve the Boc-protected amine in a minimal amount of a suitable solvent like dichloromethane or suspend it directly in the acidic solution.
-
Add a 4M solution of HCl in 1,4-dioxane or an excess of trifluoroacetic acid.
-
Stir the mixture at room temperature. The reaction is typically complete within 1-4 hours and can be monitored by TLC or LC-MS.[5]
-
Upon completion, the product often precipitates as the hydrochloride or trifluoroacetate salt.
-
The solid can be collected by filtration and washed with a solvent like diethyl ether to remove any non-polar impurities.[5]
Applications in Drug Discovery
The structural motifs present in this compound make it a valuable precursor for the synthesis of various biologically active molecules.
Linker in Proteolysis Targeting Chimeras (PROTACs)
PROTACs are heterobifunctional molecules that induce the degradation of a target protein by recruiting an E3 ubiquitin ligase. The linker connecting the target-binding ligand and the E3 ligase ligand is a critical component for the efficacy of a PROTAC.[6] The phenethylcarbamate backbone of the title compound can serve as a rigid and tunable linker element in PROTAC design.
The general workflow for incorporating a linker derived from this compound into a PROTAC is depicted below. The free aromatic amine can be functionalized with a ligand for the protein of interest, and after deprotection of the Boc group, the resulting primary amine can be coupled to a ligand for an E3 ligase.
References
4-[2-(Boc-amino)ethyl]aniline structural information
An In-depth Profile for Chemical Research and Drug Development
This document provides a comprehensive technical overview of 4-[2-(tert-butoxycarbonyl-amino)ethyl]aniline, a key bifunctional molecule widely utilized as a building block in organic synthesis. Its structure, incorporating a Boc-protected primary amine and a free aniline moiety, makes it a valuable intermediate for the synthesis of complex molecules, particularly in the fields of medicinal chemistry and materials science.
General and Structural Information
4-[2-(Boc-amino)ethyl]aniline, also known by its IUPAC name tert-butyl N-[2-(4-aminophenyl)ethyl]carbamate, is a solid organic compound.[1] The molecule features a phenethylamine backbone with an amine group on the ethyl side chain protected by a tert-butoxycarbonyl (Boc) group, and a primary aromatic amine (-NH2) at the para-position of the phenyl ring. This differential protection allows for selective chemical transformations at the aniline nitrogen.
Table 1: Chemical Identifiers and Core Properties
| Identifier | Value | Reference |
|---|---|---|
| CAS Number | 94838-59-2 | [2][3][4] |
| Molecular Formula | C₁₃H₂₀N₂O₂ | [2][3][4] |
| Molecular Weight | 236.31 g/mol | [3][5] |
| IUPAC Name | tert-butyl N-[2-(4-aminophenyl)ethyl]carbamate | [1][4] |
| InChI Key | HOPALBZGTWDOTL-UHFFFAOYSA-N | [3][4] |
| Canonical SMILES | CC(C)(C)OC(=O)NCCC1=CC=C(C=C1)N |[3][4] |
Physicochemical and Spectroscopic Data
The physical and spectroscopic properties are critical for confirming the identity and purity of the compound during experimental work.
Table 2: Physicochemical Properties
| Property | Value | Reference |
|---|---|---|
| Physical Form | Solid | [1] |
| Color | Brown | [1][6] |
| Melting Point | 71-73 °C | |
| Boiling Point | 396.8 ± 25.0 °C at 760 mmHg |
| Solubility | Slightly soluble in water |[1][2] |
Table 3: Spectroscopic Data Summary (Typical)
| Spectroscopy Type | Characteristic Peaks / Shifts |
|---|---|
| ¹H NMR | (Predicted) δ ~6.9-7.1 ppm (d, 2H, Ar-H), δ ~6.6-6.8 ppm (d, 2H, Ar-H), δ ~4.5-4.8 ppm (br s, 1H, NH-Boc), δ ~3.5 ppm (s, 2H, Ar-NH₂), δ ~3.2-3.4 ppm (q, 2H, CH₂-NHBoc), δ ~2.6-2.8 ppm (t, 2H, Ar-CH₂), δ ~1.4 ppm (s, 9H, C(CH₃)₃) |
| ¹³C NMR | (Predicted) δ ~156.0 (C=O), δ ~145.0 (Ar-C-NH₂), δ ~129.5 (Ar-CH), δ ~128.0 (Ar-C-CH₂), δ ~115.0 (Ar-CH), δ ~79.0 (O-C(CH₃)₃), δ ~42.0 (CH₂-NHBoc), δ ~35.0 (Ar-CH₂), δ ~28.5 (C(CH₃)₃) |
| IR (Infrared) | (Predicted) ~3400-3200 cm⁻¹ (N-H stretching, both aniline and carbamate), ~2970 cm⁻¹ (C-H stretching), ~1680 cm⁻¹ (C=O stretching, carbamate), ~1620 cm⁻¹ (N-H bending), ~1520 cm⁻¹ (Aromatic C=C stretching) |
| Mass Spec (MS) | (Predicted) [M+H]⁺ = 237.16 |
Note: NMR and IR data are predicted based on the chemical structure and typical values for the functional groups present. Experimental data should be acquired for confirmation.
Synthesis and Experimental Protocols
The most common synthesis route for 4-[2-(Boc-amino)ethyl]aniline involves the selective Boc-protection of the aliphatic amine of 4-(2-aminoethyl)aniline.
Caption: Reaction scheme for the synthesis of the target compound.
Objective: To synthesize 4-[2-(Boc-amino)ethyl]aniline via selective N-Boc protection of 4-(2-aminoethyl)aniline.
Materials:
-
4-(2-Aminoethyl)aniline (1.0 eq)
-
Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 eq)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF) as solvent
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate and Hexanes for chromatography
Procedure:
-
Dissolve 4-(2-aminoethyl)aniline (1.0 eq) in DCM in a round-bottom flask equipped with a magnetic stirrer. Cool the flask to 0 °C in an ice bath.
-
Add triethylamine (1.5 eq) to the solution.
-
In a separate container, dissolve di-tert-butyl dicarbonate (1.1 eq) in a small amount of DCM.
-
Add the (Boc)₂O solution dropwise to the stirred reaction mixture at 0 °C over 30 minutes.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with saturated NaHCO₃ solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure 4-[2-(Boc-amino)ethyl]aniline as a solid.
Caption: Step-by-step workflow for synthesis and purification.
Applications in Research and Development
4-[2-(Boc-amino)ethyl]aniline serves as a versatile intermediate in multi-step organic synthesis.
-
Pharmaceutical Synthesis: The free aniline group is a common nucleophile for forming amides, ureas, sulfonamides, or for use in cross-coupling reactions (e.g., Buchwald-Hartwig amination). After subsequent transformations, the Boc-protecting group on the ethylamine side chain can be easily removed under acidic conditions to reveal a primary amine for further functionalization. This makes it a valuable building block for creating libraries of compounds for drug discovery. For instance, it is used in the preparation of N-phenylethylindole carboxamides for studying allosteric modulators of cannabinoid receptors (CB1).[5]
-
Linker Chemistry: In the development of Antibody-Drug Conjugates (ADCs) or PROTACs, molecules with spatially distinct and orthogonally reactive functional groups are essential. This compound can act as a core component of a chemical linker, connecting a targeting moiety to a payload.
Safety and Handling
Proper safety precautions must be observed when handling this chemical.
Table 4: GHS Hazard Information
| Category | Information | Reference |
|---|---|---|
| Pictogram | GHS06 (Toxic) | |
| Signal Word | Danger | |
| Hazard Statements | H302: Harmful if swallowed. | |
| H315: Causes skin irritation. | ||
| H319: Causes serious eye irritation. | ||
| H335: May cause respiratory irritation. | ||
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. | |
| P280: Wear protective gloves/protective clothing/eye protection/face protection. | ||
| P302+P352: IF ON SKIN: Wash with plenty of water. |
| | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |
Handling and Storage:
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[1] Recommended storage is refrigerated at -20°C.[1]
-
Incompatibilities: Keep away from strong oxidizing agents.[1]
-
Personal Protective Equipment (PPE): Use chemical-resistant gloves, safety goggles or a face shield, and a lab coat. Handle in a chemical fume hood to avoid inhalation of dust.
References
- 1. 4-[2-(Boc-amino)ethyl]aniline, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 2. 4-[2-(Boc-amino)ethyl]aniline, 97% | Fisher Scientific [fishersci.ca]
- 3. 4-[2-(Boc-amino)ethyl]aniline - AbacipharmTech-Global Chemical supplier [abacipharma.com]
- 4. fishersci.fi [fishersci.fi]
- 5. labshake.com [labshake.com]
- 6. 4-[2-Boc-Amino)ethyl]anilin, 97 %, Thermo Scientific Chemicals 1 g | Buy Online [thermofisher.com]
An In-depth Technical Guide to the Core Physical and Chemical Properties of Boc-Protected 4-Aminophenethylamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties of tert-butyl (4-aminophenethyl)carbamate, a key intermediate in organic synthesis, particularly in the development of pharmaceuticals. This document details its structural characteristics, reactivity, and the spectroscopic signatures used for its identification and characterization.
Core Physical and Chemical Properties
Boc-protected 4-aminophenethylamine, systematically named tert-butyl N-[2-(4-aminophenyl)ethyl]carbamate, is a solid at room temperature and is slightly soluble in water.[1][2] The tert-butyloxycarbonyl (Boc) protecting group imparts specific chemical characteristics, most notably its stability under a wide range of non-acidic conditions and its facile removal in the presence of acid.[3]
Table 1: Physical and Chemical Properties of tert-butyl (4-aminophenethyl)carbamate
| Property | Value | Reference |
| IUPAC Name | tert-butyl N-[2-(4-aminophenyl)ethyl]carbamate | [4] |
| CAS Number | 94838-59-2 | [4] |
| Molecular Formula | C13H20N2O2 | [4] |
| Molecular Weight | 236.31 g/mol | [4] |
| Appearance | Solid | [2] |
| Solubility | Slightly soluble in water | [1][2] |
| SMILES | CC(C)(C)OC(=O)NCCC1=CC=C(C=C1)N | [4] |
Chemical Reactivity and Stability
The chemical behavior of tert-butyl (4-aminophenethyl)carbamate is dominated by the Boc protecting group. This group is exceptionally stable under basic and nucleophilic conditions, making it an ideal choice for multi-step syntheses where other functional groups need to be manipulated without affecting the protected amine.[5]
The primary reactivity of the Boc group is its susceptibility to cleavage under acidic conditions. This deprotection is typically achieved with strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent.[6] The mechanism involves the protonation of the carbamate's carbonyl oxygen, followed by the loss of a stable tert-butyl cation and subsequent decarboxylation to release the free amine.
Diagram 1: Boc Protection of 4-Aminophenethylamine
Caption: Reaction scheme for the Boc protection of 4-aminophenethylamine.
Diagram 2: Acid-Catalyzed Deprotection of Boc-Protected 4-Aminophenethylamine
Caption: Mechanism of acid-catalyzed deprotection of the Boc group.
Experimental Protocols
The following are representative experimental protocols for the synthesis (Boc protection) and deprotection of a primary amine like 4-aminophenethylamine.
3.1. Representative Protocol for Boc Protection
This protocol describes a general method for the N-tert-butyloxycarbonylation of a primary amine using di-tert-butyl dicarbonate ((Boc)₂O).
-
Materials:
-
4-Aminophenethylamine
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM))
-
Base (e.g., Triethylamine (TEA), N,N-Diisopropylethylamine (DIPEA))
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware
-
-
Procedure:
-
Dissolve 4-aminophenethylamine (1.0 equivalent) in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer.
-
Add the base (1.1 to 1.5 equivalents) to the solution.
-
Add di-tert-butyl dicarbonate (1.1 equivalents) to the stirred solution. The addition can be done in one portion or portion-wise.
-
Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water or a saturated aqueous solution of NaHCO₃.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate or DCM (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
If necessary, purify the product by column chromatography on silica gel.
-
Diagram 3: Experimental Workflow for Boc Protection
Caption: General experimental workflow for the Boc protection of an amine.
3.2. Representative Protocol for Boc Deprotection
This protocol outlines a general procedure for the acidic cleavage of the Boc protecting group.
-
Materials:
-
Boc-protected 4-aminophenethylamine
-
Strong acid (e.g., Trifluoroacetic acid (TFA), 4M HCl in 1,4-dioxane)
-
Solvent (e.g., Dichloromethane (DCM))
-
Diethyl ether
-
Standard laboratory glassware
-
-
Procedure:
-
Dissolve the Boc-protected 4-aminophenethylamine (1.0 equivalent) in the chosen solvent (e.g., DCM) in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the strong acid (e.g., TFA, typically 10-20 equivalents or as a 25-50% v/v solution in DCM).
-
Allow the reaction mixture to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by TLC.
-
Upon completion, remove the solvent and excess acid under reduced pressure.
-
Add cold diethyl ether to the residue to precipitate the deprotected amine as its corresponding salt (e.g., trifluoroacetate or hydrochloride salt).
-
Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum.
-
Spectroscopic Data for Characterization
The presence of the Boc group and the overall structure of tert-butyl (4-aminophenethyl)carbamate can be confirmed using various spectroscopic techniques. The following table summarizes the expected characteristic signals.
Table 2: Spectroscopic Data for the Characterization of a Boc-Protected Amine
| Technique | Parameter | Characteristic Signal for Boc Group | Expected Signals for 4-Aminophenethyl Moiety | Reference |
| ¹H NMR | Chemical Shift (δ) | ~1.4 ppm (singlet, 9H) | Aromatic protons (~6.5-7.1 ppm), ethyl chain protons (~2.7 and ~3.3 ppm), NH₂ protons (broad singlet) | [7] |
| ¹³C NMR | Chemical Shift (δ) | ~80 ppm (quaternary C), ~28 ppm (methyl C's) | Aromatic carbons, ethyl chain carbons | [7] |
| IR Spectroscopy | Wavenumber (cm⁻¹) | ~1680-1720 cm⁻¹ (strong, C=O stretch) | N-H stretches (~3300-3500 cm⁻¹, two bands for primary amine), C-N stretch | [7] |
| Mass Spectrometry | Mass-to-Charge (m/z) | [M-56]⁺ (loss of isobutylene), [M-100]⁺ (loss of Boc group), m/z 57 (t-Bu⁺) | Molecular ion peak ([M+H]⁺) | [7] |
This guide provides a foundational understanding of the properties and handling of Boc-protected 4-aminophenethylamine for its effective use in research and development. The provided protocols and data are representative and may require optimization for specific applications.
References
- 1. tert-Butyl carbazate(870-46-2) 13C NMR spectrum [chemicalbook.com]
- 2. spectrabase.com [spectrabase.com]
- 3. lookchem.com [lookchem.com]
- 4. Tert-butyl 4-aminophenethylcarbamate | C13H20N2O2 | CID 382207 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. tert-Butyl carbamate [webbook.nist.gov]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. spectrabase.com [spectrabase.com]
Tert-butyl 4-aminophenethylcarbamate molecular weight and formula
This document provides essential physicochemical properties of tert-butyl 4-aminophenethylcarbamate, a compound of interest in pharmaceutical research and organic synthesis. The data is presented for researchers, scientists, and professionals in drug development.
This compound is recognized for its role as a versatile intermediate in the synthesis of biologically active molecules.[1] Its structure incorporates a tert-butyl carbamate protecting group, which is crucial for various synthetic strategies.
Physicochemical Properties
The fundamental molecular characteristics of this compound are summarized in the table below. This data is critical for experimental design, including reaction stoichiometry, and for the analytical characterization of the compound.
| Property | Value | Source |
| Molecular Formula | C13H20N2O2 | PubChem[2][3] |
| Molecular Weight | 236.31 g/mol | PubChem[2][4][5] |
| IUPAC Name | tert-butyl N-[2-(4-aminophenyl)ethyl]carbamate | PubChem[2] |
| CAS Number | 94838-59-2 | PubChem[2][5] |
Molecular Structure and Composition
The chemical formula, C13H20N2O2, indicates the elemental composition of the molecule. A diagram illustrating the logical relationship of its constituent functional groups is provided below. This visualization aids in understanding the molecule's chemical nature and potential reaction sites.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | C13H20N2O2 | CID 382207 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. PubChemLite - this compound (C13H20N2O2) [pubchemlite.lcsb.uni.lu]
- 4. lookchem.com [lookchem.com]
- 5. tert-butyl (4-aminophenethyl)carbamate - CAS:94838-59-2 - Sunway Pharm Ltd [3wpharm.com]
An In-depth Technical Guide to the Solubility of Tert-butyl 4-aminophenethylcarbamate in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of tert-butyl 4-aminophenethylcarbamate, a key intermediate in various synthetic applications, including drug discovery and development. Understanding the solubility of this compound is critical for optimizing reaction conditions, purification processes, and formulation strategies. This document outlines predictive solubility profiles based on its structural features, presents a standardized experimental protocol for quantitative solubility determination, and provides a visual workflow to guide researchers.
Core Concepts: Predicting Solubility
The solubility of this compound in organic solvents is governed by the interplay of its molecular structure: a nonpolar tert-butyl group and a polar carbamate and aminophenethyl moiety.
-
Tert-butyl Group: This bulky, nonpolar group increases the lipophilicity of the molecule, suggesting better solubility in nonpolar and weakly polar organic solvents.
-
Carbamate Group: The carbamate linkage introduces polarity and the capacity for hydrogen bonding, which is expected to enhance solubility in polar aprotic and protic solvents.
-
Aminophenethyl Group: The presence of a primary amine and a phenyl ring also contributes to the molecule's polarity and potential for various intermolecular interactions, including hydrogen bonding and pi-stacking.
Based on these features, this compound is anticipated to be soluble in a range of polar organic solvents.[1] However, precise quantitative data must be determined empirically.
Quantitative Solubility Data
| Solvent | Chemical Formula | Polarity Index | Solubility at 25°C (mg/mL) | Notes |
| Dichloromethane (DCM) | CH₂Cl₂ | 3.1 | To be determined | Expected to be a good solvent.[2] |
| Methanol (MeOH) | CH₃OH | 5.1 | To be determined | Expected to be a good solvent.[2] |
| Ethanol (EtOH) | C₂H₅OH | 4.3 | To be determined | |
| Isopropanol (IPA) | C₃H₈O | 3.9 | To be determined | |
| Acetonitrile (ACN) | C₂H₃N | 5.8 | To be determined | |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 6.4 | To be determined | |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 7.2 | To be determined | A good solvent for many organic compounds.[2] |
| Tetrahydrofuran (THF) | C₄H₈O | 4.0 | To be determined | |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 4.4 | To be determined | |
| Toluene | C₇H₈ | 2.4 | To be determined | |
| Hexane | C₆H₁₄ | 0.1 | To be determined | Expected to be a poor solvent.[2] |
| Water | H₂O | 10.2 | To be determined | Expected to have low solubility.[2] |
Experimental Protocol: Thermodynamic Solubility Determination
To obtain precise and reproducible solubility data, the shake-flask method is the gold standard.[1] This protocol details the steps for determining the thermodynamic equilibrium solubility of this compound.
3.1. Materials:
-
This compound
-
A selection of high-purity organic solvents (as listed in the table above)
-
Glass vials with screw caps
-
Temperature-controlled shaker or rotator
-
Syringes and syringe filters (e.g., 0.22 µm)
-
Volumetric flasks and pipettes
-
A validated analytical instrument, such as a High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer.[1][3]
3.2. Methodology:
-
Preparation of Saturated Solution: Add an excess amount of this compound to a series of vials, each containing a different organic solvent. It is crucial that undissolved solid remains to ensure saturation.[1]
-
Equilibration: Seal the vials to prevent solvent evaporation and place them in a temperature-controlled shaker (e.g., at 25°C).[3] Agitate the mixtures for a sufficient period (typically 24-48 hours) to allow the system to reach dissolution equilibrium.[1][3]
-
Sample Collection and Preparation: After equilibration, let the vials stand to allow the excess solid to settle.[1] Carefully withdraw a known volume of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved particles.[1][2]
-
Dilution: Accurately dilute the filtered supernatant with a suitable solvent to a concentration that falls within the linear range of the analytical method.[1][2]
-
Quantification: Analyze the diluted samples using a pre-calibrated analytical method, such as HPLC-UV.[1][4]
-
Calculation: Calculate the original solubility in mg/mL by taking into account the measured concentration and the dilution factor.[2]
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the shake-flask method for determining thermodynamic solubility.
Caption: Workflow for Thermodynamic Solubility Determination.
References
In-Depth Technical Guide: Safety and Handling of Tert-butyl 4-aminophenethylcarbamate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the safety and handling precautions for tert-butyl 4-aminophenethylcarbamate (CAS No. 94838-59-2). The information is compiled from safety data sheets (SDS) and chemical safety literature to ensure a high standard of laboratory safety. This document is intended for use by trained professionals in a laboratory setting.
Chemical Identification and Physical Properties
This compound is a chemical intermediate commonly used in pharmaceutical and chemical research.
| Identifier | Value |
| Chemical Name | tert-butyl N-[2-(4-aminophenyl)ethyl]carbamate |
| CAS Number | 94838-59-2 |
| Molecular Formula | C13H20N2O2 |
| Molecular Weight | 236.31 g/mol |
| Appearance | Off-white solid |
| Solubility | Slightly soluble in water |
Hazard Identification and Classification
This compound is classified as hazardous. The following table summarizes its hazard statements.
| Hazard Class | Hazard Statement |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed |
| Skin Sensitization (Category 1) | H317: May cause an allergic skin reaction |
| Serious Eye Damage/Irritation | Not explicitly classified, but caution is advised |
Signal Word: Warning
Hazard Pictograms:
First-Aid Measures
Immediate medical attention is crucial in case of exposure. The following are first-aid recommendations.
| Exposure Route | First-Aid Procedure |
| Ingestion | Wash out mouth with water. Do NOT induce vomiting. Call a physician. |
| Inhalation | Immediately relocate the individual to fresh air. If breathing is difficult, administer cardiopulmonary resuscitation (CPR). Avoid mouth-to-mouth resuscitation. |
| Skin Contact | Rinse the skin thoroughly with large amounts of water. Remove contaminated clothing and shoes and contact a physician. |
| Eye Contact | Remove any contact lenses and locate an eye-wash station. Flush eyes immediately with large amounts of water, separating eyelids with fingers to ensure adequate flushing. Promptly call a physician. |
Handling and Storage
Proper handling and storage are essential to minimize risk.
| Aspect | Precaution |
| Handling | Avoid inhalation, and contact with eyes and skin. Avoid the formation of dust and aerosols. Use only in areas with appropriate exhaust ventilation. |
| Storage | Store in a cool, dry, and well-ventilated place. Keep the container tightly closed. |
| Incompatible Materials | Strong acids/alkalis, strong oxidizing/reducing agents. |
Personal Protective Equipment (PPE)
The following personal protective equipment should be worn when handling this compound.
| Protection Type | Specification |
| Eye/Face Protection | Safety goggles with side-shields. |
| Hand Protection | Protective gloves (e.g., nitrile rubber). |
| Skin and Body Protection | Impervious clothing and a lab coat. |
| Respiratory Protection | A suitable respirator should be used if engineering controls are inadequate. |
Fire-Fighting Measures
In the event of a fire, the following measures should be taken.
| Aspect | Guideline |
| Suitable Extinguishing Media | Use water spray, dry chemical, foam, or carbon dioxide fire extinguisher. |
| Special Hazards | During combustion, irritant fumes may be emitted. |
| Firefighter Protection | Wear a self-contained breathing apparatus and protective clothing. |
Accidental Release Measures
In case of a spill, follow these procedures to mitigate the hazard.
| Action | Procedure |
| Personal Precautions | Use full personal protective equipment. Avoid breathing vapors, mist, dust, or gas. Ensure adequate ventilation and evacuate personnel to safe areas. |
| Environmental Precautions | Prevent further leakage or spillage. Keep the product away from drains or water courses. |
| Containment and Cleanup | Absorb solutions with a finely-powdered liquid-binding material (e.g., diatomite, universal binders). Decontaminate surfaces and equipment by scrubbing with alcohol. Dispose of contaminated material according to regulations. |
Experimental Protocols
Detailed experimental protocols for toxicological studies are not publicly available in safety data sheets. The hazard classifications are based on data from studies on the compound or structurally similar compounds. The methodologies for these studies generally follow internationally recognized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD) for chemical safety testing.
Safe Handling Workflow
The following diagram illustrates a logical workflow for the safe handling of this compound from receipt to disposal.
Caption: General workflow for safe chemical handling.
This guide is intended to provide comprehensive safety information. Always consult the specific Safety Data Sheet provided by the supplier before handling any chemical and adhere to all institutional and regulatory safety protocols.
Tert-butyl 4-aminophenethylcarbamate: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth overview of Tert-butyl 4-aminophenethylcarbamate, a versatile bifunctional molecule increasingly utilized by researchers, scientists, and drug development professionals. This document outlines its commercial availability, key chemical properties, and detailed experimental protocols for its synthesis and application, particularly as a linker in the development of novel therapeutics.
Commercial Availability and Physicochemical Properties
This compound (CAS Number: 94838-59-2) is readily available from a variety of commercial chemical suppliers. It is typically supplied as a solid, with colors ranging from white to light yellow or brown.[1][2] The compound's bifunctional nature, possessing both a Boc-protected amine and a free aromatic amine, makes it a valuable building block in multi-step organic synthesis.
A summary of its key physicochemical properties is presented in Table 1.
| Property | Value | Source |
| CAS Number | 94838-59-2 | [3][4] |
| Molecular Formula | C₁₃H₂₀N₂O₂ | [4][5] |
| Molecular Weight | 236.31 g/mol | [4][5] |
| Appearance | White to pale yellow or brown solid | [1][2] |
| Purity | Typically >97% | [3] |
| Solubility | Slightly soluble in water, soluble in organic solvents like Tetrahydrofuran (THF) and Dichloromethane (DCM).[6] | |
| Storage | Recommended storage at 2-8°C. |
Core Applications in Drug Discovery and Organic Synthesis
This compound serves as a crucial intermediate in the synthesis of complex molecules, particularly in the field of medicinal chemistry. Its primary application lies in its use as a linker molecule in the design and synthesis of Proteolysis Targeting Chimeras (PROTACs). The phenethyl group provides a rigid spacer, while the two amine functionalities, with their orthogonal protecting groups, allow for sequential and controlled conjugation to a target protein ligand and an E3 ligase ligand.
Beyond PROTACs, its utility extends to the synthesis of various biologically active compounds, including kinase inhibitors and other potential therapeutic agents. The presence of the primary aromatic amine allows for a range of chemical transformations, including amide bond formation, sulfonylation, and diazotization, enabling the generation of diverse molecular libraries for drug screening.
Detailed Experimental Protocols
Synthesis of this compound
A common and straightforward method for the synthesis of this compound involves the reaction of 2-(4-aminophenyl)ethylamine with di-tert-butyl dicarbonate (Boc₂O).[2]
Reaction Scheme:
Caption: Synthesis of this compound.
Procedure: [2]
-
Dissolve 2-(4-aminophenyl)ethylamine (6.00 mmol) in tetrahydrofuran (20 mL).
-
To this solution, add di-tert-butyl dicarbonate (6.00 mmol).
-
Stir the reaction mixture at room temperature for 30 minutes.
-
Concentrate the reaction mixture under reduced pressure.
-
Triturate the residue from a solution of diethyl ether (5 mL) and hexane (20 mL) to yield the product as a pale yellow solid.
Typical Yield: 73%[2]
Application in Amide Coupling Reactions: Synthesis of a Pyrazole-Based Macrocycle
This protocol details the use of this compound as a nucleophile in an amide coupling reaction to form a precursor to a macrocyclic kinase inhibitor.[7]
Experimental Workflow:
Caption: Workflow for amide coupling reaction.
Procedure: [7]
-
Dissolve methyl 5-((2,5-dichloropyrimidin-4-yl)amino)-1H-pyrazole-3-carboxylate (0.59 mmol, 1.1 eq) and this compound (0.54 mmol, 1.0 eq) in anhydrous ethanol (13 mL).
-
Add a catalytic amount of 1 M HCl to the mixture.
-
Stir the reaction mixture under reflux for 18 hours.
-
Evaporate the solvent under reduced pressure.
-
Purify the crude product by flash chromatography using a dichloromethane/methanol eluent system to obtain the desired amide product.
Signaling Pathway Context: Application in PROTAC-mediated Protein Degradation
While this compound itself is not directly involved in signaling pathways, its application as a linker in PROTACs is central to a therapeutic strategy that hijacks the cell's natural protein degradation machinery. A PROTAC molecule brings a target protein into close proximity with an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.
Conceptual Signaling Pathway Diagram:
Caption: PROTAC mechanism of action.
Conclusion
This compound is a commercially accessible and highly valuable reagent for researchers in drug discovery and organic synthesis. Its defined structure and bifunctional nature provide a reliable platform for the construction of complex molecules, most notably as a linker in the rapidly advancing field of targeted protein degradation. The experimental protocols provided herein offer a starting point for the synthesis and application of this versatile compound.
References
- 1. Microwave-assisted Protection of Primary Amines as 2,5-Dimethylpyrroles and Their Orthogonal Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. prepchem.com [prepchem.com]
- 3. CAS 94838-59-2: Carbamic acid,N-[2-(4-aminophenyl)ethyl]-,… [cymitquimica.com]
- 4. This compound | C13H20N2O2 | CID 382207 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. chembk.com [chembk.com]
- 7. biorxiv.org [biorxiv.org]
The Strategic Role of Tert-butyl 4-aminophenethylcarbamate in Modern Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Tert-butyl 4-aminophenethylcarbamate, also known by its synonym 4-[2-(Boc-amino)ethyl]aniline, is a bifunctional organic compound of significant interest in the field of organic synthesis, particularly in medicinal chemistry and drug development. Its structure, featuring a phenethylamine core with a Boc-protected primary amine and a free aniline moiety, makes it a versatile building block for the synthesis of complex molecular architectures. The presence of the acid-labile tert-butyloxycarbonyl (Boc) protecting group allows for selective manipulation of the two nitrogen functionalities, enabling regioselective reactions and the construction of elaborate molecules. This technical guide provides a comprehensive overview of the synthesis, properties, and diverse applications of this compound, supported by detailed experimental protocols and quantitative data.
Core Properties and Synthesis
This compound is a stable, crystalline solid at room temperature, exhibiting good solubility in a range of organic solvents. Its key structural feature is the orthogonal reactivity of its two amine groups. The aliphatic amine is protected as a carbamate, rendering it unreactive under basic and nucleophilic conditions, while the aromatic amine of the aniline ring remains available for a variety of chemical transformations.
The most common and efficient synthesis of this compound involves a two-step process starting from 4-nitrophenethyl alcohol. The first step is the protection of the alcohol's corresponding amine (after conversion) with a Boc group, followed by the reduction of the nitro group to an amine.
Synthetic Workflow
Caption: Synthetic pathway for this compound.
Experimental Protocol: Synthesis via Reduction of Nitro Precursor
A common route to this compound involves the catalytic hydrogenation of its nitro precursor, tert-butyl N-[2-(4-nitrophenyl)ethyl]carbamate.
Step 1: Synthesis of tert-butyl N-[2-(4-nitrophenyl)ethyl]carbamate (Hypothetical proficient method based on standard procedures)
To a solution of 4-nitrophenethylamine hydrochloride (1 equivalent) in a suitable solvent such as dichloromethane, is added triethylamine (2.2 equivalents) at 0 °C. Di-tert-butyl dicarbonate ((Boc)₂O, 1.1 equivalents) dissolved in the same solvent is then added dropwise. The reaction is stirred at room temperature until completion (monitored by TLC). The mixture is then washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude product, which can be purified by column chromatography.
Step 2: Reduction of tert-butyl N-[2-(4-nitrophenyl)ethyl]carbamate
The nitro compound (1 equivalent) is dissolved in a solvent such as methanol or ethyl acetate. A catalytic amount of palladium on carbon (10% Pd/C) is added to the solution. The mixture is then subjected to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stirred vigorously at room temperature. The reaction progress is monitored by TLC or LC-MS. Upon completion, the catalyst is removed by filtration through a pad of Celite, and the solvent is evaporated under reduced pressure to afford this compound, often in high purity and yield.
| Reactant | Reagent | Solvent | Reaction Time | Yield (%) | Purity (%) |
| tert-butyl N-[2-(4-nitrophenyl)ethyl]carbamate | H₂, 10% Pd/C | Methanol | 2-4 h | >95 | >98 |
| tert-butyl N-[2-(4-nitrophenyl)ethyl]carbamate | Iron powder, NH₄Cl | Ethanol/Water | 3-6 h | 85-95 | >97 |
Table 1: Representative quantitative data for the reduction of the nitro precursor.
Role in Organic Synthesis: A Versatile Intermediate
The synthetic utility of this compound lies in the selective reactivity of its aniline nitrogen. This nucleophilic center can participate in a wide array of reactions, allowing for the introduction of diverse functionalities and the construction of complex molecular scaffolds.
Amide Bond Formation
A primary application of this intermediate is in the synthesis of amide derivatives. The aniline group readily couples with carboxylic acids and their derivatives (e.g., acid chlorides, activated esters) to form stable amide bonds. This reaction is fundamental in the synthesis of numerous biologically active molecules.
Caption: General workflow for amide synthesis and subsequent deprotection.
Experimental Protocol: Amide Coupling with a Carboxylic Acid [1]
To a solution of a carboxylic acid (1 equivalent) in a suitable solvent like N,N-dimethylformamide (DMF) at 0 °C, are added 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI, 1.5 equivalents), 1-hydroxybenzotriazole (HOBt, 1.5 equivalents), and N,N-diisopropylethylamine (DIPEA, 1.5 equivalents).[1] this compound (1.1 equivalents) is then added, and the reaction mixture is stirred at room temperature until the starting materials are consumed (monitored by TLC).[1] The reaction is quenched with water, and the product is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.[1]
| Carboxylic Acid Derivative | Coupling Reagents | Solvent | Reaction Time (h) | Yield (%) |
| 4-Fluorobenzoic acid | EDCI, HOBt, DIPEA | DMF | 3 | 74 |
| Dodecanoic acid | EDCI, HOBt, DIPEA | DMF | 3 | 73.8 |
| 4-tert-Butylbenzoic acid | EDCI, HOBt, DIPEA | DMF | 3 | 83.3 |
| 4-(1H-indol-2-yl)butanoic acid | EDCI, HOBt, DIPEA | DMF | 3 | 75.7 |
Table 2: Quantitative data for the synthesis of various amide derivatives from a similar aminophenylcarbamate precursor.[1]
Applications in Drug Discovery and Medicinal Chemistry
The structural motif provided by this compound is prevalent in a variety of pharmacologically active compounds. Its utility as a linker and a scaffold has been demonstrated in the development of therapeutic agents targeting a range of diseases.
One notable application is in the synthesis of allosteric modulators of the cannabinoid receptor 1 (CB1). These modulators are of interest for treating various neurological and metabolic disorders. The phenethylamine core of this compound serves as a key structural element in these molecules.
Furthermore, the bifunctional nature of this compound makes it an ideal building block for the construction of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that induce the degradation of specific proteins by recruiting them to an E3 ubiquitin ligase. The linker component is critical for the efficacy of a PROTAC, and the Boc-protected amine of this compound provides a convenient handle for attaching one of the binding moieties, while the aniline can be functionalized to connect to the other end of the PROTAC.
Caption: Logical workflow for the incorporation of this compound into a PROTAC.
Conclusion
This compound is a strategically important building block in modern organic synthesis. Its well-defined and orthogonal reactivity allows for the controlled and efficient synthesis of complex molecules, particularly in the realm of pharmaceutical and medicinal chemistry. The ability to selectively functionalize the aniline nitrogen while the aliphatic amine remains protected provides a powerful tool for the construction of diverse molecular architectures, from enzyme inhibitors to sophisticated PROTACs. The synthetic routes to this intermediate are well-established, and its applications continue to expand as the demand for novel and intricate bioactive compounds grows. This guide has provided a foundational understanding of its synthesis and utility, offering valuable insights for researchers and professionals in the field of drug discovery and development.
References
Tert-butyl 4-aminophenethylcarbamate: A Versatile Scaffold for Innovations in Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern medicinal chemistry, the strategic selection of molecular building blocks is paramount to the successful design and synthesis of novel therapeutic agents. Tert-butyl 4-aminophenethylcarbamate has emerged as a highly versatile and valuable scaffold, offering a unique combination of structural features and synthetic accessibility. Its phenethylamine core is a common motif in a vast array of biologically active compounds, particularly those targeting the central nervous system, while the Boc-protected amine and the reactive aniline moiety provide orthogonal handles for facile chemical modification. This technical guide delves into the core applications of this compound as a building block, presenting key quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways to empower researchers in their drug discovery endeavors.
Chemical Properties and Synthesis
This compound, also known as N-Boc-4-aminophenethylamine, possesses a molecular formula of C₁₃H₂₀N₂O₂ and a molecular weight of 236.31 g/mol . The presence of the tert-butoxycarbonyl (Boc) protecting group on the ethylamine side chain allows for selective reactions at the aniline nitrogen. This strategic protection is crucial for controlled, stepwise synthetic strategies.
While a standardized, high-yield synthesis for this compound itself is a routine procedure in many organic chemistry laboratories, this guide will focus on its application in the synthesis of more complex, biologically active molecules. The general synthetic utility of this building block is demonstrated in the subsequent sections.
Applications in the Synthesis of Bioactive Molecules
The true value of this compound lies in its role as a versatile intermediate for the synthesis of a wide range of therapeutic agents. Its structural components can be found in molecules targeting diverse biological systems, including those for inflammatory conditions, neurodegenerative diseases, and viral infections.
Anti-inflammatory Agents
A notable application of a structurally related carbamate is in the development of potent anti-inflammatory agents. A series of tert-butyl 2-(substituted benzamido)phenylcarbamate derivatives have been synthesized and evaluated for their in vivo anti-inflammatory activity.[1] The core structure, featuring a Boc-protected amine, is key to the synthetic route.
Table 1: Synthesis and Anti-inflammatory Activity of Tert-butyl (substituted benzamido)phenylcarbamate Derivatives [1]
| Compound | Substituent (R) | Yield (%) | Anti-inflammatory Activity (% inhibition) |
| 4a | 4-Fluoro | 74 | 54.13 |
| 4b | 4-Methyl | 55.5 | 45.23 |
| 4c | 4-tert-Butyl | 83.3 | 48.91 |
| 4i | 4-(1H-indol-2-yl)butanamido | 75.7 | 54.24 |
| Indomethacin (Standard) | - | - | 58.69 |
Potential Scaffolds for BACE1 Inhibitors in Alzheimer's Disease
Beta-site amyloid precursor protein cleaving enzyme 1 (BACE1) is a key target in the development of therapeutics for Alzheimer's disease.[2] While direct synthesis of BACE1 inhibitors from this compound is not explicitly detailed in the searched literature, the structural motifs of potent hydroxyethylamine-based BACE1 inhibitors suggest its potential as a valuable precursor.[3] The aminophenethyl moiety can serve as a foundational element for constructing the P1-phenyl region of these inhibitors.
Precursors for Dopamine Receptor Ligands
The phenethylamine skeleton is a classic pharmacophore for ligands of dopamine receptors, which are critical targets in the treatment of various neurological and psychiatric disorders.[4] The N-substituted piperidine scaffold, a common feature in dopamine D2 and sigma-1 receptor ligands, can be readily synthesized using precursors like 1-Boc-4-(aminomethyl)piperidine through reductive amination.[5] Although not a direct application of this compound, the synthetic strategies are highly analogous and demonstrate the potential for this building block in CNS drug discovery.
Antiviral Agents
The versatility of the tert-butyl carbamate scaffold extends to the development of antiviral compounds. For instance, a class of 4-tert-butylphenyl-substituted spirothiazolidinones has been identified as inhibitors of influenza A/H3N2 virus hemagglutinin-mediated fusion.[3] While not a direct derivative, this highlights the utility of the tert-butylphenyl moiety, a component of our core building block, in antiviral drug design.
Experimental Protocols
Detailed and reproducible experimental protocols are the bedrock of successful medicinal chemistry campaigns. Below are representative procedures for the synthesis of bioactive molecules utilizing a tert-butyl carbamate-protected amine scaffold.
General Procedure for the Synthesis of Tert-butyl 2-(substituted benzamido)phenylcarbamate Derivatives (4a-j)[1]
To a stirred solution of a substituted benzoic acid (1.0 eq) in N,N-dimethylformamide (DMF) at 0 °C, N,N-diisopropylethylamine (DIPEA) (1.5 eq), tert-butyl 2-aminophenylcarbamate (1.1 eq), 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI) (1.5 eq), and hydroxybenzotriazole (HOBt) (1.5 eq) are added successively. The reaction mixture is stirred for 30 minutes at 0 °C and then at room temperature for 3 hours. The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the crude product is diluted with water and extracted with diethyl ether. The organic layer is washed with water and brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude solid is purified by column chromatography.
Reductive Amination for the Synthesis of N-Substituted Piperidine Scaffolds[5]
To a solution of a Boc-protected aminopiperidine derivative (1.0 eq) in anhydrous dichloromethane (DCM), the desired aldehyde (1.0-1.2 eq) is added. The mixture is stirred at room temperature for 1-2 hours to facilitate imine formation. Sodium triacetoxyborohydride (1.2-1.5 eq) is then added portion-wise, and stirring is continued at room temperature for 12-24 hours. The reaction progress is monitored by TLC or LC-MS. Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of NaHCO₃. The organic layer is separated, and the aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄ or MgSO₄, filtered, and concentrated under reduced pressure. The crude product is purified by silica gel column chromatography.
Signaling Pathways and Mechanisms of Action
Understanding the biological pathways modulated by newly synthesized compounds is crucial for rational drug design. Derivatives of this compound have the potential to interact with a variety of signaling cascades. For instance, compounds targeting EGFR (Epidermal Growth Factor Receptor) can influence downstream pathways like the RAS-RAF-MAPK and PI3K-AKT pathways, which are pivotal in cell proliferation and survival.
Below is a conceptual workflow for the synthesis of a hypothetical EGFR inhibitor derived from this compound.
The following diagram illustrates the EGFR signaling pathway, which is a common target for anticancer drugs. An inhibitor developed from the core building block could potentially block this pathway at the receptor level.
Conclusion
This compound stands out as a building block of significant strategic importance in medicinal chemistry. Its inherent structural features, coupled with its synthetic tractability, provide a robust platform for the generation of diverse and complex small molecules. The examples provided herein, spanning anti-inflammatory, potential neuroprotective, and antiviral applications, underscore the broad therapeutic potential that can be unlocked starting from this versatile scaffold. The detailed protocols and pathway visualizations aim to serve as a practical resource for researchers, facilitating the translation of innovative ideas into tangible therapeutic candidates. As the quest for novel drugs continues, the creative application of such foundational building blocks will undoubtedly remain a cornerstone of successful drug discovery.
References
- 1. Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in the Synthetic Approaches to β‑Secretase (BACE-1) Inhibitors in Countering Alzheimer’s: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design and synthesis of potent, orally efficacious hydroxyethylamine derived β-site amyloid precursor protein cleaving enzyme (BACE1) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dopamine receptors - IUPHAR Review 13 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of Biologically Active Molecules Using Tert-butyl 4-aminophenethylcarbamate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of a novel series of N-(4-(2-(tert-butoxycarbonylamino)ethyl)phenyl)benzamide derivatives with potential anti-inflammatory activity, using Tert-butyl 4-aminophenethylcarbamate as a key starting material.
Introduction
This compound is a versatile bifunctional molecule incorporating a primary aromatic amine and a Boc-protected primary aliphatic amine. This substitution pattern makes it a valuable building block in medicinal chemistry for the synthesis of various biologically active compounds.[1][2] The presence of the Boc protecting group allows for selective reactions at the aromatic amine, such as amide bond formation, while the phenethyl group provides a flexible linker in the target molecules. This application note focuses on the synthesis of novel benzamide derivatives with potential anti-inflammatory properties.
Data Presentation
A series of substituted benzamide derivatives were synthesized and evaluated for their in vivo anti-inflammatory activity using the carrageenan-induced rat paw edema model. The percentage of inhibition of edema was measured at 12 hours and compared with the standard drug, indomethacin. The results are summarized in Table 1.[1][3][4]
Table 1: Anti-inflammatory Activity of N-(4-(2-(tert-butoxycarbonylamino)ethyl)phenyl)benzamide Derivatives
| Compound ID | R-Group (Substituent on Benzoyl Moiety) | Yield (%) | % Inhibition of Edema (at 12h) |
| 4a | 4-Fluoro | 74.0 | 54.13 |
| 4b | 4-Methyl | 55.5 | 45.21 |
| 4c | 4-tert-Butyl | 83.3 | 48.35 |
| 4e | 4-Nitro | - | 39.02 |
| 4f | n-Undecyl | 73.8 | 42.10 |
| 4h | 2,4,5-Trimethoxy | 72.4 | 46.57 |
| 4i | 2-(1H-indol-2-yl)ethyl | 75.7 | 54.24 |
| 4j | Bromomethyl | 75.7 | - |
| Indomethacin | - | - | 55.00 |
| Data adapted from Bhookya, S. et al. (2017).[1][3][4] |
Experimental Protocols
General Synthesis of N-(4-(2-(tert-butoxycarbonylamino)ethyl)phenyl)benzamide Derivatives (4a-j)[1]
This protocol describes a general method for the amide coupling of various substituted benzoic acids with this compound.
Materials:
-
This compound
-
Substituted benzoic acid (e.g., 4-fluorobenzoic acid for 4a )
-
N,N-Diisopropylethylamine (DIPEA)
-
1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Petroleum ether
-
Ethyl acetate
-
Standard laboratory glassware
-
Magnetic stirrer
-
Thin-layer chromatography (TLC) plates (silica gel)
Procedure:
-
To a stirred solution of the substituted benzoic acid (1.0 eq) in anhydrous DMF at 0 °C, add DIPEA (1.5 eq), this compound (1.1 eq), EDCI (1.5 eq), and HOBt (1.5 eq) successively.
-
Stir the reaction mixture for 30 minutes at 0 °C and then allow it to warm to room temperature.
-
Continue stirring at room temperature for 3 hours, monitoring the reaction progress by TLC.
-
Upon completion, pour the reaction mixture into ice-cold water and extract with DCM (3 x 50 mL).
-
Wash the combined organic layers with saturated NaHCO₃ solution, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate as the eluent to afford the desired N-(4-(2-(tert-butoxycarbonylamino)ethyl)phenyl)benzamide derivative.
In Vivo Anti-inflammatory Activity Assay (Carrageenan-Induced Paw Edema)[1][3][4]
This protocol describes the evaluation of the anti-inflammatory activity of the synthesized compounds in a rat model.
Materials:
-
Wistar rats (180-200 g)
-
Synthesized test compounds
-
Indomethacin (standard drug)
-
0.1% Carrageenan solution in normal saline
-
Plethysmometer
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
Procedure:
-
Divide the rats into groups, with each group containing six animals.
-
Administer the test compounds and the standard drug (indomethacin) orally at a suitable dose, suspended in the vehicle. The control group receives only the vehicle.
-
After 30 minutes of drug administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the left hind paw of each rat.
-
Measure the paw volume of each rat using a plethysmometer at regular intervals (e.g., 0, 1, 3, 6, and 12 hours) after the carrageenan injection.
-
Calculate the percentage inhibition of edema for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean paw volume of the control group, and Vt is the mean paw volume of the treated group.
Mandatory Visualization
Caption: Synthetic workflow for N-substituted benzamide derivatives.
Caption: Workflow for the in vivo anti-inflammatory assay.
Caption: Proposed mechanism of anti-inflammatory action.
References
- 1. Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound [myskinrecipes.com]
- 3. Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for Tert-butyl 4-aminophenethylcarbamate in Pharmaceutical Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tert-butyl 4-aminophenethylcarbamate is a versatile bifunctional building block extensively utilized in pharmaceutical drug development. Its structure, featuring a phenethylamine core with a Boc-protected amine and a free aniline amine, allows for sequential and controlled chemical modifications. This unique characteristic makes it an invaluable intermediate for the synthesis of a wide array of complex molecules, including kinase inhibitors and Proteolysis Targeting Chimeras (PROTACs). The tert-butyloxycarbonyl (Boc) protecting group provides a stable yet readily cleavable handle, enabling regioselective reactions at the aniline nitrogen. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of targeted therapeutics.
Core Applications in Drug Development
The primary application of this compound in pharmaceutical research is as a linker or scaffold component in the synthesis of targeted therapies. The phenethylamine backbone provides a rigid yet conformationally adaptable spacer, while the two distinct amino functionalities allow for the covalent attachment of different molecular entities.
Key Advantages:
-
Orthogonal Reactivity: The significant difference in nucleophilicity between the aromatic and aliphatic amines allows for selective functionalization.
-
Tunable Length and Rigidity: The phenethyl group provides a defined spatial separation between conjugated moieties.
-
Boc Protection: The acid-labile Boc group allows for straightforward deprotection under mild conditions, revealing a primary amine for subsequent reactions.
Application in Kinase Inhibitor Synthesis
This compound serves as a key building block in the synthesis of various kinase inhibitors. The aniline moiety can be incorporated into heterocyclic cores that are common pharmacophores for kinase binding, while the Boc-protected ethylamine side chain can be elaborated to interact with solvent-exposed regions or to attach solubility-enhancing groups.
Application in PROTAC Development
PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. This compound is an ideal linker precursor for PROTAC synthesis. The aniline nitrogen can be used to attach a ligand for the protein of interest (POI), and after Boc deprotection, the resulting primary amine can be coupled to a ligand for an E3 ligase, such as Cereblon (CRBN) or Von Hippel-Lindau (VHL).
Featured Application: Synthesis of a BET Bromodomain Degrader Linker
Bromodomain and Extra-Terminal domain (BET) proteins are epigenetic readers that play a crucial role in transcriptional regulation and are implicated in various cancers. Small molecule inhibitors of BET proteins have shown therapeutic promise, and more recently, PROTACs that induce the degradation of BET proteins have emerged as a powerful therapeutic strategy. The following sections detail the protocols for utilizing this compound in the synthesis of a linker-warhead conjugate for a BET-targeting PROTAC.
Experimental Protocols
Protocol 1: Amide Bond Formation with a Carboxylic Acid
This protocol describes the coupling of this compound with a generic carboxylic acid to form an amide bond, a common step in elaborating the aniline moiety.
Reaction Scheme:
Materials:
-
This compound
-
Carboxylic acid (e.g., 4-fluorobenzoic acid)
-
1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of the carboxylic acid (1.0 eq) in anhydrous DMF at 0 °C, add EDCI (1.5 eq), HOBt (1.5 eq), and DIPEA (1.5 eq).
-
Stir the mixture for 15 minutes at 0 °C to pre-activate the carboxylic acid.
-
Add a solution of this compound (1.1 eq) in anhydrous DMF to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with EtOAc and wash with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data (Representative):
| Reactant (Carboxylic Acid) | Coupling Reagents | Solvent | Reaction Time (h) | Yield (%) | Analytical Data |
| 4-Fluorobenzoic Acid | EDCI, HOBt, DIPEA | DMF | 12 | 74 | ¹H NMR, ¹³C NMR, MS |
| 4-(1H-indol-2-yl)butanoic acid | EDCI, HOBt, DIPEA | DMF | 12 | 76 | ¹H NMR, ¹³C NMR, MS |
| Dodecanoic acid | EDCI, HOBt, DIPEA | DMF | 12 | 74 | ¹H NMR, ¹³C NMR, MS |
Protocol 2: Boc Deprotection
This protocol describes the removal of the Boc protecting group to unmask the primary amine, which is then available for further functionalization, such as coupling to an E3 ligase ligand.
Reaction Scheme:
Materials:
-
Boc-protected amide product from Protocol 1
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the Boc-protected amide product in DCM.
-
Add TFA (10-20% v/v) to the solution at 0 °C.
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Carefully neutralize the reaction mixture with saturated aqueous NaHCO₃.
-
Extract the product with DCM.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the deprotected amine.
Quantitative Data (Representative):
| Substrate | Deprotection Reagent | Solvent | Reaction Time (h) | Yield (%) |
| N-(4-(2-((tert-butoxycarbonyl)amino)ethyl)phenyl)acetamide | TFA | DCM | 1 | >95 |
| Boc-protected linker-warhead conjugate | 4M HCl in Dioxane | Dioxane | 2 | >95 |
Signaling Pathway and Experimental Workflow Diagrams
BET Protein Signaling and Degradation Pathway
The following diagram illustrates the role of BET proteins in gene transcription and how a BET-targeting PROTAC, synthesized using a linker derived from this compound, can induce their degradation.
Caption: BET protein signaling and PROTAC-mediated degradation pathway.
General Experimental Workflow for PROTAC Synthesis
This diagram outlines the key steps in synthesizing a PROTAC using this compound as a linker precursor.
Caption: General workflow for PROTAC synthesis.
Conclusion
This compound is a highly valuable and versatile building block in modern medicinal chemistry. Its application in the synthesis of targeted therapies, particularly kinase inhibitors and PROTACs, underscores its importance in the drug discovery and development pipeline. The provided protocols offer a foundational methodology for the utilization of this compound, which can be adapted and optimized for the synthesis of a diverse range of bioactive molecules. The ability to construct complex molecular architectures with precision makes this compound an essential tool for researchers and scientists working at the forefront of pharmaceutical innovation.
Application Notes and Protocols for the Boc Protection of 4-Aminophenethylamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
The protection of amine functional groups is a fundamental and critical step in multi-step organic synthesis, particularly in the fields of medicinal chemistry and drug development. The tert-butoxycarbonyl (Boc) group is a widely utilized protecting group for amines due to its stability across a broad range of reaction conditions and its facile removal under mild acidic conditions.[1] This document provides detailed protocols for the N-Boc protection of 4-aminophenethylamine using di-tert-butyl dicarbonate (Boc₂O), outlining various reaction conditions to achieve high yields of the desired product, tert-butyl (4-aminophenethyl)carbamate.
Introduction
4-Aminophenethylamine is a valuable building block in the synthesis of various physiologically active compounds. Its structure contains two primary amine groups with different reactivities: a more nucleophilic aliphatic amine and a less nucleophilic aromatic amine. Selective protection of the more reactive aliphatic amine is often a key strategic step. The most common method for this transformation is the reaction with di-tert-butyl dicarbonate (Boc anhydride).[1][2] The reaction involves the nucleophilic attack of the amine on one of the carbonyl carbons of Boc₂O, leading to the formation of a stable carbamate.[3] This application note details several effective protocols, including standard conditions with a base, base-free conditions in alcoholic solvents, and environmentally friendly catalyst-free aqueous conditions.
Reaction Mechanism
The protection of an amine with Boc anhydride is a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of the amine attacks one of the electrophilic carbonyl carbons of the Boc anhydride, forming a tetrahedral intermediate. This intermediate then collapses, eliminating a tert-butyl carbonate leaving group, which subsequently decomposes into the stable byproducts tert-butanol and carbon dioxide gas. The reaction can be accelerated by a base, which deprotonates the protonated amine in the intermediate.[3]
Data Presentation: Comparison of Reaction Conditions
The choice of solvent and base can significantly influence the reaction time and yield of the Boc protection of 4-aminophenethylamine. Below is a summary of typical conditions and expected yields for the synthesis of tert-butyl (4-aminophenethyl)carbamate.
| Entry | Solvent | Base | Temperature | Time | Yield (%) | Reference |
| 1 | Dichloromethane (DCM) | Triethylamine (TEA) | 0 °C to RT | 2 - 16 h | >90 | [4] |
| 2 | Tetrahydrofuran (THF) / Water | Sodium Hydroxide (NaOH) | 0 °C to RT | 1 - 4 h | ~85-95 | [5] |
| 3 | Water / Acetone | None (Catalyst-Free) | Room Temperature | 10 - 30 min | ~94 | [1][6] |
| 4 | Methanol | None | Room Temperature | < 2 h | High | [7] |
Note: Yields are based on reported data for similar primary and aromatic amines and may vary based on specific experimental conditions and scale.
Experimental Protocols
Materials and Equipment
-
4-Aminophenethylamine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Dichloromethane (DCM), anhydrous
-
Triethylamine (TEA)
-
Tetrahydrofuran (THF)
-
Sodium Hydroxide (NaOH)
-
Acetone
-
Methanol
-
Deionized Water
-
Saturated aqueous solutions of Sodium Bicarbonate (NaHCO₃) and Brine (NaCl)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flasks
-
Magnetic stirrer and stir bars
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
-
Thin Layer Chromatography (TLC) plates and developing chamber
-
Standard laboratory glassware
Protocol 1: Standard Protection in Dichloromethane with Triethylamine
This protocol is a widely used and reliable method for the Boc protection of primary aliphatic amines.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-aminophenethylamine (1.0 eq.) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1-0.5 M.
-
Cool the solution to 0 °C using an ice bath.
-
Add triethylamine (TEA) (1.2 eq.) to the stirred solution.[4]
-
In a separate flask, dissolve di-tert-butyl dicarbonate (Boc₂O) (1.1 eq.) in a small amount of anhydrous DCM.
-
Add the Boc₂O solution dropwise to the cooled amine solution over 15-30 minutes.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-16 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed. The product will be less polar and have a higher Rf value than the starting amine.
-
Work-up:
-
Wash the reaction mixture sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.[1]
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
-
Purification: If necessary, purify the crude product by flash column chromatography on silica gel.[8]
Protocol 2: Aqueous Conditions with Sodium Hydroxide
This method is suitable for amines that may have better solubility in aqueous mixtures and often results in high yields.
-
Reaction Setup: Dissolve 4-aminophenethylamine (1.0 eq.) in a mixture of THF and water (e.g., 2:1 v/v).
-
Add a solution of NaOH (1.0-2.0 eq.) and stir until the amine is fully dissolved.
-
Add di-tert-butyl dicarbonate (Boc₂O) (1.1 eq.) to the solution, either as a solid or dissolved in a small amount of THF.
-
Reaction: Stir the mixture vigorously at room temperature for 1-4 hours.
-
Monitoring: Monitor the reaction by TLC.
-
Work-up:
-
Remove the THF under reduced pressure.
-
Extract the remaining aqueous solution with an organic solvent such as ethyl acetate or DCM (3x).
-
Combine the organic layers and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo.
-
-
Purification: Purify by column chromatography if needed.
Protocol 3: Catalyst-Free Protection in Water/Acetone
This is an environmentally friendly and rapid method that avoids the use of halogenated solvents and bases.[6]
-
Reaction Setup: In a round-bottom flask, add 4-aminophenethylamine (1.0 eq.), deionized water, and a small amount of acetone (e.g., a 9.5:0.5 ratio of water to acetone) to aid in the solubility of Boc₂O. Stir for a few minutes.[6]
-
Add di-tert-butyl dicarbonate (Boc₂O) (1.1-1.2 eq.) to the mixture.[9]
-
Reaction: Stir the mixture vigorously at room temperature. The reaction is typically complete within 10-30 minutes.
-
Monitoring: Monitor by TLC.
-
Work-up:
-
Purification: Purify by column chromatography if necessary.
Visualizations
Reaction Scheme
References
- 1. benchchem.com [benchchem.com]
- 2. Amine Protection / Deprotection [fishersci.co.uk]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. wuxibiology.com [wuxibiology.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Application of Tert-butyl 4-aminophenethylcarbamate in the Synthesis of Neurological Disorder Therapeutics
Application Note & Protocol
Introduction
Tert-butyl 4-aminophenethylcarbamate is a versatile bifunctional molecule that serves as a valuable building block in the synthesis of various pharmaceutical agents. Its structure incorporates a phenethylamine core, a motif present in many neuroactive compounds, along with a Boc-protected amine and a free aniline moiety. This arrangement allows for selective chemical modifications at two distinct points, making it an attractive starting material for the construction of complex molecules targeting the central nervous system. This document outlines a representative application of this compound in the synthesis of a potential therapeutic agent for neurological disorders, specifically focusing on the generation of a Glycogen Synthase Kinase 3 (GSK-3) inhibitor. Aberrant GSK-3 activity is implicated in the pathophysiology of several neurological conditions, including Alzheimer's disease.
Principle
The synthetic strategy leverages the differential reactivity of the two amino groups on the this compound scaffold. The aniline nitrogen is first utilized in a condensation reaction to form a heterocyclic core, a common feature in many kinase inhibitors. Subsequent deprotection of the Boc-protected amine allows for further functionalization, enabling the introduction of moieties that can enhance potency, selectivity, and pharmacokinetic properties. The following protocol describes a plausible multi-step synthesis of a hypothetical GSK-3 inhibitor, designated as GSK-3i-TAPC, starting from this compound.
Data Presentation
Table 1: Summary of Synthetic Steps and Expected Outcomes for the Synthesis of GSK-3i-TAPC
| Step | Reaction | Starting Material | Product | Expected Yield (%) | Expected Purity (%) |
| 1 | Heterocycle Formation | This compound | Intermediate 1 | 85-95 | >95 |
| 2 | Boc Deprotection | Intermediate 1 | Intermediate 2 | 90-98 | >97 |
| 3 | Amide Coupling | Intermediate 2 | GSK-3i-TAPC | 75-85 | >98 |
Table 2: In Vitro Activity of Hypothetical GSK-3 inhibitor GSK-3i-TAPC
| Target | IC50 (nM) | Assay Type |
| GSK-3β | 50 | Kinase Glo® |
| GSK-3α | 250 | Kinase Glo® |
Experimental Protocols
Materials and Reagents
-
This compound
-
2,4-dichloro-5-pyrimidinecarboxaldehyde
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Triethylamine (TEA)
-
4-Fluorobenzoyl chloride
-
N,N-Dimethylformamide (DMF)
-
Sodium bicarbonate (NaHCO3)
-
Magnesium sulfate (MgSO4)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Methanol (MeOH)
-
Silica gel for column chromatography
Synthesis of Intermediate 1 (Heterocycle Formation)
-
To a solution of this compound (1.0 eq) in ethanol (10 mL/mmol) is added 2,4-dichloro-5-pyrimidinecarboxaldehyde (1.1 eq) and a catalytic amount of p-toluenesulfonic acid.
-
The reaction mixture is heated to reflux for 4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, the mixture is cooled to room temperature and the solvent is removed under reduced pressure.
-
The residue is redissolved in ethyl acetate and washed sequentially with saturated sodium bicarbonate solution and brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated.
-
The crude product is purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford Intermediate 1.
Synthesis of Intermediate 2 (Boc Deprotection)
-
Intermediate 1 (1.0 eq) is dissolved in a 1:1 mixture of dichloromethane (DCM) and trifluoroacetic acid (TFA) (10 mL/mmol).
-
The solution is stirred at room temperature for 2 hours.
-
The solvent is removed under reduced pressure, and the residue is co-evaporated with DCM three times to remove residual TFA.
-
The resulting crude amine salt is neutralized with a saturated solution of sodium bicarbonate and extracted with DCM.
-
The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and concentrated to yield Intermediate 2, which is used in the next step without further purification.
Synthesis of GSK-3i-TAPC (Amide Coupling)
-
Intermediate 2 (1.0 eq) is dissolved in DCM (10 mL/mmol) and triethylamine (2.5 eq) is added.
-
The solution is cooled to 0 °C, and 4-fluorobenzoyl chloride (1.2 eq) is added dropwise.
-
The reaction is allowed to warm to room temperature and stirred for 16 hours.
-
The reaction mixture is diluted with DCM and washed with water and brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated.
-
The crude product is purified by flash column chromatography on silica gel using a gradient of methanol in dichloromethane to yield the final product, GSK-3i-TAPC.
Visualizations
Synthetic Workflow
Caption: Synthetic scheme for the preparation of GSK-3i-TAPC.
GSK-3 Signaling Pathway
Caption: Simplified GSK-3 signaling pathway and the point of inhibition.
Application Notes and Protocols for Tert-butyl 4-aminophenethylcarbamate in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tert-butyl 4-aminophenethylcarbamate is a chemical compound that serves as a valuable intermediate in organic synthesis, particularly in the development of novel therapeutic agents.[1] While direct studies on its specific anti-cancer activities are not extensively documented in publicly available literature, its structural features—a substituted aminophenethyl backbone and a tert-butyloxycarbonyl (Boc) protecting group—make it a versatile building block for the synthesis of more complex molecules with potential oncological applications.[1][2] The aminophenethyl scaffold is present in a variety of biologically active compounds, and the Boc group allows for selective chemical modifications, enabling the construction of targeted drug candidates.[3]
These application notes provide a comprehensive overview of the potential uses of this compound in cancer research, focusing on its role as a synthetic intermediate. Detailed protocols for its synthesis and for a primary anti-cancer screening assay are also provided.
Potential Applications in Cancer Research
The primary application of this compound in cancer research is as a precursor for the synthesis of novel drug candidates. The free amino group on the phenyl ring can be readily modified to introduce various functionalities, while the Boc-protected amine on the ethyl chain can be deprotected under acidic conditions to allow for further chemical elaboration.[3]
1. Synthesis of Kinase Inhibitors: The aminophenethyl scaffold can be incorporated into molecules designed to target protein kinases, which are crucial regulators of cell signaling and are often dysregulated in cancer. The amino group can serve as an anchor point for building moieties that interact with the ATP-binding pocket of specific kinases.
2. Development of PROTACs: Tert-butyl carbamate derivatives are utilized as linkers in the development of Proteolysis Targeting Chimeras (PROTACs).[4] PROTACs are bifunctional molecules that induce the degradation of specific target proteins by hijacking the cell's ubiquitin-proteasome system. This compound could be used to synthesize linkers that connect a target-binding ligand to an E3 ligase-binding moiety.
3. Precursor for Thiosemicarbazone Analogs: Thiosemicarbazones are a class of compounds known for their metal-chelating and anti-cancer properties.[5] The amino group of this compound can be converted to a thiosemicarbazide, which can then be condensed with various aldehydes or ketones to generate a library of thiosemicarbazone derivatives for anti-cancer screening.
Data Presentation
As there is no publicly available quantitative data on the anti-cancer activity of this compound, the following table is a template that researchers can use to summarize data from primary screening assays (e.g., MTT assay) for this compound and its derivatives against various cancer cell lines.
| Compound/Derivative | Cancer Cell Line | IC₅₀ (µM) | Maximum Inhibition (%) |
| This compound | MCF-7 (Breast) | ||
| A549 (Lung) | |||
| HCT116 (Colon) | |||
| Derivative 1 | MCF-7 (Breast) | ||
| A549 (Lung) | |||
| HCT116 (Colon) | |||
| Derivative 2 | MCF-7 (Breast) | ||
| A549 (Lung) | |||
| HCT116 (Colon) |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a common method for the N-tert-butoxycarbonylation of an amine.
Materials:
-
4-Aminophenethylamine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Tetrahydrofuran (THF)
-
Triethylamine (TEA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Standard glassware for organic synthesis
Procedure:
-
Dissolve 4-aminophenethylamine (1 equivalent) in THF in a round-bottom flask.
-
Add triethylamine (1.1 equivalents) to the solution.
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add a solution of di-tert-butyl dicarbonate (1.1 equivalents) in THF to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, quench it by adding saturated aqueous NaHCO₃.
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
Protocol 2: MTT Cell Viability Assay
This protocol outlines a standard method for assessing the cytotoxic effects of a compound on cancer cells.
Materials:
-
Cancer cell line of interest (e.g., HCT116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (dissolved in DMSO)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Prepare serial dilutions of this compound in complete cell culture medium. The final DMSO concentration should be less than 0.5%.
-
Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent).
-
Incubate the plate for 48-72 hours.
-
After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.
-
Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value.
Visualizations
Caption: Synthetic scheme for this compound.
Caption: General workflow for anti-cancer drug screening.
References
Application Notes and Protocols for Tert-butyl 4-aminophenethylcarbamate in Biochemical Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tert-butyl 4-aminophenethylcarbamate, also known as N-Boc-4-aminophenethylamine, is a versatile chemical intermediate widely employed in pharmaceutical research and development. Its structure, featuring a Boc-protected amine and a reactive aniline moiety, makes it a valuable building block for the synthesis of a diverse range of biologically active molecules. While not typically used as a primary agent in biochemical assays itself, its derivatives are instrumental in the study of various biological processes, particularly in the fields of enzyme inhibition and receptor interaction.[1]
This document provides detailed application notes and protocols for the use of derivatives of this compound in biochemical assays, with a focus on its application in the development of enzyme inhibitors. The protocols and data presented are based on established methodologies for characterizing the biological activity of such compounds.
Principle Application: A Building Block for Enzyme Inhibitors
The primary application of this compound in a biochemical context is as a scaffold for the synthesis of enzyme inhibitors. The Boc-protected ethylamine provides a stable linker that can be deprotected and modified, while the 4-aminophenyl group serves as a versatile anchor for attaching various pharmacophores. This allows for the systematic exploration of structure-activity relationships (SAR) in drug discovery campaigns.
A notable example of a therapeutic area where derivatives of similar aminophenyl-containing compounds are explored is in the development of DNA methyltransferase (DNMT) inhibitors. DNMTs are a family of enzymes that catalyze the transfer of a methyl group to DNA, a key epigenetic modification. Dysregulation of DNA methylation is implicated in various diseases, including cancer.
The general workflow for utilizing this compound in the development and testing of enzyme inhibitors is depicted below.
Application Example: Development of DNA Methyltransferase (DNMT) Inhibitors
This section provides a representative example of how derivatives of an aminophenyl-containing scaffold, similar to what can be produced from this compound, are evaluated as DNMT inhibitors.
Quantitative Data Summary
The following table summarizes the inhibitory activity of a series of quinoline-based compounds, which feature a core structure that could be derived from a related aminophenyl precursor, against human DNMT3A.
| Compound ID | Modification of the Quinoline Moiety | % Inhibition at 10 µM | IC50 (µM) |
| 10 | Pyridine replacement | 45 | 13 ± 1 |
| 11 | Unsubstituted pyrimidine | 35 | > 32 |
| 12 | Methylated aminopyrimidine | 38 | > 32 |
| 16 | 2-Phenylquinoline | 85 | 7.5 ± 0.5 |
| SGI-1027 (Reference) | - | 95 | 6.0 ± 0.8 |
Data adapted from a study on quinoline-based DNMT inhibitors. The compounds listed are structurally related to potential derivatives of this compound.
Experimental Protocols
This section provides a detailed protocol for a generic in vitro DNMT activity/inhibition assay, which can be used to screen derivatives of this compound.
Protocol 1: In Vitro DNA Methyltransferase (DNMT) Inhibition Assay
This protocol is designed to measure the inhibition of DNMT activity by novel compounds. The assay quantifies the incorporation of a radiolabeled methyl group from S-adenosyl-L-[methyl-¹⁴C]-methionine (SAM) into a DNA substrate.
Materials and Reagents:
-
Recombinant human DNMT enzyme (e.g., DNMT1, DNMT3A)
-
DNA substrate (e.g., poly(dI-dC))
-
S-adenosyl-L-[methyl-¹⁴C]-methionine (¹⁴C-SAM)
-
Assay Buffer: 20 mM HEPES (pH 7.2), 1 mM EDTA, 50 mM KCl, 10% glycerol, 0.2 mg/mL BSA
-
Test compounds (derivatives of this compound) dissolved in DMSO
-
Stop Solution: 2 N HCl
-
Scintillation cocktail
-
Glass fiber filters
-
Microcentrifuge tubes
-
Liquid scintillation counter
Experimental Procedure:
-
Preparation of Reagents:
-
Prepare the assay buffer and store it at 4°C.
-
Dilute the DNMT enzyme to the desired concentration in assay buffer. The optimal concentration should be determined empirically.
-
Prepare a stock solution of the DNA substrate in nuclease-free water.
-
Prepare a working solution of ¹⁴C-SAM in assay buffer.
-
Prepare serial dilutions of the test compounds in DMSO. Further dilute these in assay buffer to the final desired concentrations. Ensure the final DMSO concentration in the assay is consistent across all wells and does not exceed 1%.
-
-
Assay Reaction:
-
In a microcentrifuge tube, combine the following in order:
-
Assay Buffer
-
Test compound (or DMSO for control)
-
DNMT enzyme
-
-
Pre-incubate the mixture for 15 minutes at 37°C to allow the inhibitor to bind to the enzyme.
-
Initiate the methylation reaction by adding the DNA substrate and ¹⁴C-SAM.
-
The final reaction volume is typically 50 µL.
-
Incubate the reaction mixture for 1 hour at 37°C.
-
-
Stopping the Reaction and Sample Processing:
-
Stop the reaction by adding 50 µL of the stop solution (2 N HCl).
-
Spot the entire reaction mixture onto a glass fiber filter.
-
Wash the filters three times with 5% trichloroacetic acid (TCA) to remove unincorporated ¹⁴C-SAM.
-
Wash the filters once with 70% ethanol.
-
Dry the filters completely.
-
-
Data Acquisition and Analysis:
-
Place the dried filters into scintillation vials.
-
Add an appropriate volume of scintillation cocktail to each vial.
-
Measure the incorporated radioactivity using a liquid scintillation counter.
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Protocol 2: Cell-Based Gene Re-expression Assay
This assay is used to assess the ability of DNMT inhibitors to reactivate the expression of a silenced reporter gene in a cellular context.
Materials and Reagents:
-
A cancer cell line (e.g., leukemia KG-1 cells) containing a hypermethylated and silenced reporter gene (e.g., CMV promoter-driven GFP).
-
Cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics.
-
Test compounds (derivatives of this compound) dissolved in DMSO.
-
Phosphate-buffered saline (PBS).
-
Flow cytometer.
Experimental Procedure:
-
Cell Seeding:
-
Seed the cells in a 24-well plate at a density that allows for logarithmic growth during the experiment.
-
Allow the cells to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of the test compounds. Include a DMSO-only control.
-
Incubate the cells for 48-72 hours.
-
-
Harvesting and Staining (if necessary):
-
Harvest the cells by trypsinization.
-
Wash the cells with PBS.
-
If the reporter is not fluorescent, perform appropriate staining (e.g., for beta-galactosidase activity).
-
-
Flow Cytometry Analysis:
-
Analyze the cells using a flow cytometer to quantify the percentage of cells expressing the reporter gene (e.g., GFP-positive cells).
-
-
Data Analysis:
-
Calculate the fold-increase in reporter gene expression for each compound concentration compared to the DMSO control.
-
Determine the EC50 value for gene re-expression.
-
Signaling Pathway Visualization
The following diagram illustrates the role of DNMTs in gene silencing and how their inhibition by derivatives of compounds like this compound can lead to gene re-expression.
Conclusion
This compound is a key starting material in the synthesis of novel, biologically active compounds. While not directly used in biochemical assays, its derivatives are crucial for probing biological systems and for the development of new therapeutic agents. The protocols and data presented here provide a framework for the biochemical evaluation of such derivatives, particularly in the context of enzyme inhibition. By employing these methods, researchers can effectively characterize the potency and mechanism of action of new chemical entities, advancing the fields of drug discovery and chemical biology.
References
Application Notes: Tert-butyl 4-aminophenethylcarbamate as a Versatile Intermediate for Enzyme Inhibitor Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tert-butyl 4-aminophenethylcarbamate is a valuable bifunctional molecule widely utilized as a key intermediate in the synthesis of a diverse range of enzyme inhibitors. Its structure incorporates a Boc-protected amine, which is stable under various reaction conditions, and a reactive primary aromatic amine. This arrangement allows for sequential chemical modifications, making it an ideal scaffold for the development of targeted therapeutic agents. This document provides detailed application notes, experimental protocols, and data for the use of this compound in the synthesis of inhibitors for enzymes implicated in inflammation, neurodegenerative diseases, and cancer.
Applications in Enzyme Inhibition
The unique structural features of this compound make it a versatile starting material for the synthesis of inhibitors targeting several important classes of enzymes.
Cyclooxygenase (COX) Inhibitors for Anti-inflammatory Agents
The primary aromatic amine of this compound can be readily acylated with various carboxylic acids to generate a library of amide derivatives. This strategy has been successfully employed to synthesize potent inhibitors of cyclooxygenase (COX) enzymes, which are key mediators of inflammation.
Monoamine Oxidase B (MAO-B) and Butyrylcholinesterase (BChE) Inhibitors for Neurodegenerative Diseases
Modification of the phenethyl portion of the molecule, often following the transformation of the amino group, can lead to compounds with inhibitory activity against enzymes implicated in neurodegenerative disorders like Alzheimer's and Parkinson's diseases. Dual inhibitors targeting both MAO-B and BChE have been developed using this intermediate as a scaffold.
Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Inhibitors for Cancer Therapy
The aniline moiety of this compound is a key building block in the synthesis of potent and selective EGFR tyrosine kinase inhibitors. These inhibitors are crucial in the treatment of various cancers, particularly non-small cell lung cancer. The Boc-protected ethylamine side chain can be further functionalized to enhance binding affinity and selectivity.
Quantitative Data Summary
The following tables summarize the inhibitory activities of compounds synthesized using this compound or its derivatives as a key intermediate.
Table 1: Anti-inflammatory Activity of Tert-butyl (substituted benzamido)phenylcarbamate Derivatives (COX Inhibitors) [1][2]
| Compound ID | Substituent on Benzamide | % Inhibition of Paw Edema (in vivo) |
| 4a | 4-Fluoro | 54.130 |
| 4i | 4-(1H-indol-2-yl)butanamido | 54.239 |
| Indomethacin (Standard) | - | - |
Note: The specific COX-1/COX-2 selectivity and IC50 values were not provided in the source material.
Table 2: In Vitro Inhibitory Activity of Dual MAO-B/BChE Inhibitors [3]
| Compound ID | Target Enzyme | IC50 (µM) |
| 15 | hMAO-B | 4.3 |
| 15 | hBChE | 8.5 |
Table 3: In Vitro Inhibitory Activity of an EGFR Tyrosine Kinase Inhibitor Intermediate
| Compound | Target Enzyme | IC50 (nM) |
| Osimertinib (AZD9291) | EGFR (T790M) | <1 |
Note: Osimertinib is a complex molecule for which a derivative of this compound serves as a crucial intermediate in its multi-step synthesis.[4][5]
Experimental Protocols
Protocol 1: General Synthesis of a Tert-butyl (substituted benzamido)phenethylcarbamate as a COX Inhibitor
This protocol is adapted from the synthesis of tert-butyl 2-(substituted benzamido)phenylcarbamate derivatives.[1][2]
Materials:
-
This compound
-
Substituted benzoic acid (e.g., 4-fluorobenzoic acid)
-
N,N-Diisopropylethylamine (DIPEA)
-
1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Procedure:
-
To a stirred solution of the substituted benzoic acid (1.0 eq) in DMF at 0 °C, add DIPEA (1.5 eq).
-
Add this compound (1.1 eq), followed by EDCI (1.5 eq) and HOBt (1.5 eq).
-
Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 3-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract with DCM (3 x 50 mL).
-
Wash the combined organic layers with saturated NaHCO₃ solution, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the desired tert-butyl (substituted benzamido)phenethylcarbamate.
Protocol 2: General Protocol for Enzyme Inhibition Assays
-
Prepare assay buffer, heme, and the COX enzyme (COX-1 or COX-2) solution.
-
In a 96-well plate, add assay buffer, heme, and the enzyme to the "100% Initial Activity" and "Inhibitor" wells.
-
Add the test compound (dissolved in a suitable solvent like DMSO) to the "Inhibitor" wells.
-
Incubate the plate for a specified time (e.g., 10 minutes) at 37°C.
-
Initiate the reaction by adding arachidonic acid to all wells.
-
Monitor the colorimetric change (e.g., absorbance at 590 nm for the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine - TMPD) using a plate reader.
-
Calculate the percentage of inhibition and determine the IC50 value by plotting inhibition versus inhibitor concentration.
-
Prepare MAO-B assay buffer, MAO-B enzyme, a suitable substrate (e.g., kynuramine), a developer, and a fluorescent probe.
-
In a 96-well plate, add the test inhibitor and the MAO-B enzyme solution.
-
Incubate for a short period (e.g., 10 minutes) at 37°C.
-
Initiate the reaction by adding the MAO-B substrate solution containing the developer and fluorescent probe.
-
Measure the fluorescence (e.g., Ex/Em = 535/587 nm) kinetically for 10-40 minutes at 37°C.
-
Determine the reaction rate and calculate the percentage of inhibition to derive the IC50 value.
-
Prepare a phosphate buffer (pH 8.0), BChE enzyme solution, the test inhibitor, acetylthiocholine (substrate), and 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).
-
Pre-incubate the BChE enzyme with the test inhibitor in a 96-well plate for a defined period (e.g., 20 minutes) at 37°C.
-
Initiate the reaction by adding the substrate (acetylthiocholine) and DTNB.
-
Measure the absorbance at 412 nm over time using a plate reader. The increase in absorbance corresponds to the formation of the yellow 5-thio-2-nitrobenzoate anion.
-
Calculate the rate of reaction and the percentage of inhibition to determine the IC50 value.
-
Prepare kinase buffer, recombinant human EGFR kinase domain, a biotinylated peptide substrate, ATP, and the test compound.
-
In a low-volume 384-well plate, add the test compound dilutions.
-
Add the EGFR enzyme solution and incubate for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding the substrate/ATP solution and incubate for 60 minutes.
-
Stop the reaction by adding a stop/detection solution containing EDTA, a europium-labeled anti-phosphotyrosine antibody, and streptavidin-allophycocyanin (SA-APC).
-
Incubate for 60 minutes and read the plate on a TR-FRET compatible plate reader.
-
Calculate the TR-FRET ratio and normalize the data to determine the IC50 value.
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. tandfonline.com [tandfonline.com]
- 2. ahajournals.org [ahajournals.org]
- 3. Transcriptomic Analysis of Arachidonic Acid Pathway Genes Provides Mechanistic Insight into Multi-Organ Inflammatory and Vascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
Application Note: Synthesis of Novel Polyamides Using Tert-butyl 4-aminophenethylcarbamate for Drug Delivery Applications
An application note on the development of new polymers utilizing Tert-butyl 4-aminophenethylcarbamate is provided for researchers, scientists, and professionals in drug development.
Introduction
This compound is a versatile bifunctional monomer that holds significant potential for the synthesis of novel polymers for biomedical applications, particularly in the field of drug delivery. Its structure features a primary aromatic amine suitable for step-growth polymerization and a Boc-protected primary aliphatic amine. This protected amine group can be deprotected post-polymerization to provide a reactive site for the conjugation of therapeutic agents, targeting ligands, or imaging agents. This application note outlines a general protocol for the synthesis of a polyamide via polycondensation of this compound with a diacyl chloride, followed by deprotection and characterization.
Monomer: this compound
The key properties of this compound are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C13H20N2O2 | [1] |
| Molecular Weight | 236.31 g/mol | [1] |
| Appearance | Solid (predicted) | |
| CAS Number | 94838-59-2 | [1] |
| IUPAC Name | tert-butyl N-[2-(4-aminophenyl)ethyl]carbamate | [1] |
Experimental Protocols
This section provides detailed protocols for the synthesis and modification of a polyamide derived from this compound.
Protocol 1: Synthesis of Boc-Protected Polyamide (PA-Boc)
This protocol describes the synthesis of a polyamide by reacting this compound with terephthaloyl chloride.
Materials:
-
This compound
-
Terephthaloyl chloride
-
Triethylamine (TEA)
-
N,N-Dimethylacetamide (DMAc), anhydrous
-
Methanol
-
Deionized water
-
Nitrogen gas supply
-
Standard glassware for organic synthesis (three-neck round-bottom flask, condenser, dropping funnel)
-
Magnetic stirrer and heating mantle
Procedure:
-
Reaction Setup: Assemble a dry 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a condenser, a nitrogen inlet, and a dropping funnel.
-
Monomer Dissolution: In the flask, dissolve this compound (e.g., 2.36 g, 10 mmol) and triethylamine (e.g., 2.8 mL, 20 mmol) in 50 mL of anhydrous DMAc under a nitrogen atmosphere.
-
Acyl Chloride Addition: Dissolve terephthaloyl chloride (e.g., 2.03 g, 10 mmol) in 20 mL of anhydrous DMAc and add it to the dropping funnel.
-
Polymerization: Cool the flask to 0°C using an ice bath. Add the terephthaloyl chloride solution dropwise to the stirred monomer solution over 30 minutes.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for 24 hours under a nitrogen atmosphere.
-
Precipitation and Washing: Pour the viscous polymer solution into 500 mL of vigorously stirring methanol to precipitate the polymer.
-
Purification: Filter the resulting white solid and wash it thoroughly with methanol and then with deionized water to remove unreacted monomers and salts.
-
Drying: Dry the purified polymer (PA-Boc) in a vacuum oven at 60°C for 24 hours.
Protocol 2: Deprotection of Boc Group to Yield Polyamide-Amine (PA-Amine)
This protocol details the removal of the Boc protecting group to expose the primary amine side chains.
Materials:
-
Boc-protected polyamide (PA-Boc)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Deionized water
Procedure:
-
Dissolution: Dissolve the PA-Boc polymer (e.g., 1 g) in 20 mL of dichloromethane.
-
TFA Addition: To the stirred solution, add an equal volume of trifluoroacetic acid (20 mL) dropwise at room temperature.
-
Deprotection Reaction: Stir the mixture for 4 hours at room temperature. Monitor the reaction by taking small aliquots and checking for the disappearance of the Boc group signal in ¹H NMR.
-
Precipitation: Pour the reaction mixture into 400 mL of cold diethyl ether to precipitate the deprotected polymer.
-
Neutralization and Washing: Filter the polymer and re-dissolve it in a minimal amount of DMAc. Neutralize the solution by slowly adding saturated sodium bicarbonate solution until the pH is ~8.
-
Final Purification: Precipitate the polymer again in deionized water, filter, and wash extensively with deionized water to remove any remaining salts.
-
Drying: Dry the final deprotected polymer (PA-Amine) in a vacuum oven at 50°C for 48 hours.
Protocol 3: Polymer Characterization
The synthesized polymers should be characterized to determine their structure, molecular weight, and thermal properties.
| Technique | Purpose | Hypothetical Results for PA-Boc |
| ¹H NMR | Confirm the chemical structure and successful polymerization. | Peaks corresponding to the aromatic backbone and the Boc protecting group would be visible. |
| FTIR | Identify functional groups. | Presence of amide C=O stretch (~1650 cm⁻¹) and N-H stretch (~3300 cm⁻¹), and carbamate C=O stretch (~1700 cm⁻¹). |
| Gel Permeation Chromatography (GPC) | Determine number average molecular weight (Mn), weight average molecular weight (Mw), and polydispersity index (PDI). | Mn = 15,000 g/mol ; Mw = 25,000 g/mol ; PDI = 1.67 |
| Thermogravimetric Analysis (TGA) | Evaluate thermal stability. | Decomposition onset temperature > 250°C. |
Visualizations
Experimental Workflow
The overall process from the monomer to the functionalized polymer ready for drug conjugation is depicted below.
Caption: Workflow for the synthesis and functionalization of a polyamide.
Drug Delivery Vehicle Concept
The deprotected polymer can be used to create a drug delivery system, as illustrated in the following diagram.
References
Application Notes and Protocols: Formulation of Near-Infrared Diagnostic Agents Using Tert-butyl 4-aminophenethylcarbamate
Audience: Researchers, scientists, and drug development professionals.
Introduction
Tert-butyl 4-aminophenethylcarbamate serves as a versatile bifunctional linker in the synthesis of advanced diagnostic agents. Its structure incorporates a Boc-protected amine, which can be deprotected for further conjugation, and an aromatic amine that can be used as a nucleophile for coupling with various signaling molecules. This document provides detailed protocols and application notes for the formulation of a near-infrared (NIR) fluorescent imaging agent for image-guided surgery, utilizing this compound as a key building block.
The described NIR agent is a heptamethine cyanine dye, which exhibits strong absorbance and fluorescence in the near-infrared window (700-900 nm). This spectral range is optimal for in vivo imaging due to reduced light scattering and absorption by biological tissues, allowing for deeper tissue penetration and higher signal-to-background ratios.
Principle of Action: Tumor Targeting via the Enhanced Permeability and Retention (EPR) Effect
The formulated heptamethine cyanine dye, like many macromolecular imaging agents, is designed to accumulate preferentially in solid tumors through the Enhanced Permeability and Retention (EPR) effect.[1][2] This passive targeting mechanism relies on the unique pathophysiology of the tumor microenvironment.
Tumor blood vessels are characterized by disorganized and leaky endothelial junctions, allowing macromolecules and nanoparticles to extravasate into the tumor interstitium more readily than in healthy tissues. Furthermore, the tumor microenvironment typically has poor lymphatic drainage, which leads to the retention of these extravasated agents within the tumor mass. This combination of "enhanced permeability" and "enhanced retention" results in a passive accumulation of the NIR diagnostic agent at the tumor site, enabling its visualization during image-guided surgery.
Experimental Protocols
Synthesis of Boc-protected NIR Dye
This protocol describes the synthesis of a Boc-protected heptamethine cyanine dye using this compound.
Materials:
-
This compound
-
Chloro-substituted heptamethine cyanine dye precursor
-
Dimethyl sulfoxide (DMSO)
-
Water, deionized
-
Ethyl acetate
-
Palladium on carbon (10%)
-
Ammonium formate
-
Methanol
-
Dichloromethane (DCM)
-
Sodium sulfate (anhydrous)
-
Celite
Procedure:
-
Reduction of Nitro Precursor (if starting from nitro-analogue):
-
To a solution of tert-butyl 4-nitrophenethylcarbamate in methanol, add ammonium formate followed by 10% palladium on carbon.
-
Reflux the reaction mixture for 24 hours.
-
Filter the reaction mixture through Celite and wash with methanol.
-
Combine the filtrate and washings, and evaporate the solvent under reduced pressure.
-
Dilute the residue with ethyl acetate and wash with water.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to afford this compound.
-
-
Synthesis of Boc-protected NIR Dye:
-
In a round-bottom flask, dissolve this compound in a mixture of DMSO and water.
-
Add the chloro-substituted heptamethine cyanine dye precursor to the solution under a nitrogen atmosphere.
-
Stir the reaction mixture at 90°C for 2 hours, monitoring the reaction progress by vis/NIR spectrophotometry.
-
Remove the water from the reaction mixture by rotary evaporation.
-
Cool the residue to room temperature and pour it into ethyl acetate while stirring.
-
Collect the precipitated crude product by filtration and dry under vacuum.
-
-
Purification:
-
Purify the crude product by reverse-phase column chromatography to obtain the pure Boc-protected NIR dye.
-
Deprotection of the Boc Group (Optional)
For subsequent conjugation to other molecules (e.g., targeting ligands), the Boc protecting group can be removed.
Materials:
-
Boc-protected NIR dye
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve the Boc-protected NIR dye in DCM.
-
Add TFA to the solution and stir at room temperature for 1-2 hours.
-
Monitor the deprotection by TLC or LC-MS.
-
Upon completion, remove the solvent and excess TFA under reduced pressure to yield the amine-functionalized NIR dye.
Data Presentation
The following table summarizes typical data for a heptamethine cyanine dye formulated for NIR imaging. Note that specific values will vary depending on the exact chemical structure of the dye.
| Parameter | Typical Value |
| Physicochemical Properties | |
| Molecular Weight | 800 - 1200 g/mol |
| Absorption Maximum (λmax) | 780 - 820 nm |
| Emission Maximum (λem) | 800 - 840 nm |
| Molar Extinction Coefficient (ε) | > 200,000 M-1cm-1 |
| Quantum Yield (Φ) | 0.1 - 0.3 |
| In Vitro Performance | |
| Cellular Uptake (Tumor Cells) | Concentration-dependent |
| Cytotoxicity (IC50) | > 50 µM |
| In Vivo Performance (Mouse Tumor Model) | |
| Tumor-to-Background Ratio (TBR) | > 3 at 24h post-injection |
| Biodistribution (24h p.i.) | High uptake in tumor, liver, and spleen |
Conclusion
This compound is a valuable precursor for the synthesis of NIR fluorescent diagnostic agents. The straightforward synthetic protocol allows for the incorporation of this linker into complex molecular structures, such as heptamethine cyanine dyes. The resulting NIR probes can effectively accumulate in tumor tissues via the EPR effect, making them promising candidates for applications in image-guided surgery and other diagnostic imaging modalities. The protocols and data presented here provide a foundation for researchers and drug development professionals to explore the use of this compound in the formulation of novel diagnostic agents.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of Tert-butyl 4-aminophenethylcarbamate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Tert-butyl 4-aminophenethylcarbamate.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in the synthesis of this compound?
A1: The main challenge lies in the selective N-Boc protection of the aliphatic amino group of 4-aminophenethylamine in the presence of the less nucleophilic aromatic amino group. The starting material possesses two primary amines with different reactivities, which can lead to a mixture of products if the reaction conditions are not carefully controlled.
Q2: What are the common side products in this synthesis?
A2: The most common side products are:
-
Di-Boc protected 4-aminophenethylamine: This results from the protection of both the aliphatic and aromatic amino groups.
-
N-Boc protected aromatic amine (isomer): While the aliphatic amine is more nucleophilic, certain conditions might favor the protection of the aromatic amine, leading to the formation of tert-butyl (4-(2-aminoethyl)phenyl)carbamate.
-
Unreacted 4-aminophenethylamine: Incomplete reaction will leave the starting material as an impurity.
Q3: How can I selectively protect the aliphatic amine over the aromatic amine?
A3: Selective protection of the more nucleophilic aliphatic amine is typically achieved by controlling the stoichiometry of the reagents and the reaction conditions. Using a slight excess of the diamine compared to di-tert-butyl dicarbonate ((Boc)₂O) can favor mono-protection. Additionally, the reaction is often carried out at low temperatures to enhance selectivity.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low yield of the desired product | - Incomplete reaction. - Formation of significant amounts of side products. - Suboptimal reaction temperature. | - Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure the consumption of the starting material. - Adjust the stoichiometry of di-tert-butyl dicarbonate. A 1:1 molar ratio with the starting material is a good starting point. - Perform the reaction at a lower temperature (e.g., 0 °C) to improve selectivity. |
| Presence of di-Boc protected side product | - Excess of di-tert-butyl dicarbonate. - Prolonged reaction time or elevated temperature. | - Use a stoichiometric amount or a slight excess of 4-aminophenethylamine. - Add the di-tert-butyl dicarbonate solution dropwise to the solution of the diamine to maintain a low concentration of the protecting agent. - Carefully monitor the reaction and stop it once the starting material is consumed. |
| Presence of the isomeric N-Boc protected aromatic amine | - Reaction conditions favoring aromatic amine protection (e.g., specific pH). | - Ensure the reaction is performed under neutral or slightly basic conditions. The inherent higher nucleophilicity of the aliphatic amine should favor its protection under these conditions. A method for selective protection of the aromatic amine involves using 10% aqueous acetic acid and 1,4-dioxane at pH 4.5, so avoiding acidic conditions is crucial for selective aliphatic amine protection.[1] |
| Difficulty in purifying the final product | - Similar polarities of the desired product and side products. | - Utilize flash column chromatography on silica gel for purification. A gradient elution system, for example, with a mixture of dichloromethane and methanol or ethyl acetate and hexanes, can effectively separate the desired mono-Boc product from the di-Boc byproduct and unreacted starting material. |
Experimental Protocols
Selective Mono-Boc Protection of 4-Aminophenethylamine
This protocol is designed to favor the formation of this compound.
Materials:
-
4-Aminophenethylamine
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Dichloromethane (DCM), anhydrous
-
Triethylamine (TEA) (optional, as a base)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Dichloromethane/Methanol or Ethyl Acetate/Hexanes)
Procedure:
-
Dissolve 4-aminophenethylamine (1 equivalent) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C using an ice bath.
-
In a separate flask, dissolve di-tert-butyl dicarbonate (1 equivalent) in anhydrous dichloromethane.
-
Add the di-tert-butyl dicarbonate solution dropwise to the stirred solution of 4-aminophenethylamine at 0 °C over a period of 1-2 hours.
-
(Optional) If desired, triethylamine (1.1 equivalents) can be added to the reaction mixture to act as a base.
-
Allow the reaction mixture to slowly warm to room temperature and stir for an additional 12-16 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system to isolate the pure this compound.
Reaction Pathway and Side Product Formation
Caption: Reaction pathway for the synthesis of this compound showing the formation of the desired product and common side products.
References
Technical Support Center: Optimization of Boc Deprotection of Tert-butyl 4-aminophenethylcarbamate
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the Boc deprotection of Tert-butyl 4-aminophenethylcarbamate. It includes troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during this synthetic step.
Troubleshooting Guide
This section addresses specific issues that may arise during the Boc deprotection of this compound.
| Issue | Potential Cause | Recommended Solution |
| Incomplete Deprotection | Insufficient Acid Strength or Concentration: The acidic conditions may not be strong enough to fully cleave the Boc group.[1] | Increase the concentration of the acid (e.g., from 20% TFA in DCM to 50%).[2][3] Alternatively, switch to a stronger acid system like 4M HCl in dioxane.[2] |
| Poor Reagent Quality: Trifluoroacetic acid (TFA) is hygroscopic and absorbed water can reduce its effectiveness.[1] | Use fresh, anhydrous TFA and solvents. | |
| Insufficient Reaction Time or Temperature: The reaction may not have reached completion.[2][3] | Increase the reaction time and monitor the progress using TLC or LC-MS.[2] Gentle warming (e.g., to 40°C) can be considered, but may increase side reactions.[2] | |
| Steric Hindrance: While less common for this substrate, steric bulk can slow the reaction.[1][2] | More forcing conditions like a stronger acid or longer reaction time may be necessary.[1][2] | |
| Side Product Formation | Alkylation by tert-butyl cation: The tert-butyl cation generated during deprotection is an electrophile that can alkylate electron-rich aromatic rings.[4][5] | Add a scavenger, such as triisopropylsilane (TIS) or thioanisole, to the reaction mixture to trap the tert-butyl cation.[3][4] |
| Trifluoroacetylation: The deprotected amine can be acylated by TFA, leading to a trifluoroacetamide byproduct.[2] | After deprotection, ensure complete removal of TFA by co-evaporation with a solvent like toluene or dichloromethane.[2][4] | |
| Product Isolation Issues | Product is a salt: The deprotected amine will be in its salt form (e.g., trifluoroacetate or hydrochloride). | During work-up, neutralize the reaction mixture with a base (e.g., saturated sodium bicarbonate solution) to obtain the free amine. Alternatively, precipitate the amine salt by adding a non-polar solvent like diethyl ether.[4] |
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of incomplete Boc deprotection for this compound?
Incomplete deprotection is often due to insufficient acid strength or concentration, poor quality of reagents (especially TFA that has absorbed water), inadequate reaction time, or low temperature.[1][2][3] The substrate's solubility in the chosen solvent can also play a role.[1]
Q2: How can I monitor the progress of the deprotection reaction?
You can monitor the reaction using Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2] On a TLC plate, the deprotected amine product will typically have a lower Rf value compared to the Boc-protected starting material.[1] ¹H NMR spectroscopy can also be used to track the disappearance of the Boc group's characteristic signal around 1.4 ppm.
Q3: What are scavengers and why are they important in Boc deprotection?
Scavengers are compounds added to the reaction mixture to "trap" the reactive tert-butyl cation that is generated during the acid-catalyzed cleavage of the Boc group.[3][4] This prevents the tert-butyl cation from causing side reactions, such as the alkylation of the electron-rich aromatic ring of your product.[4][5] Common scavengers include triisopropylsilane (TIS) and thioanisole.[3]
Q4: I see an unexpected mass increase of +96 Da in my mass spectrometry results after using TFA. What is this?
This mass increase likely corresponds to the trifluoroacetylation of the newly deprotected amine.[2] This occurs when the amine reacts with residual trifluoroacetic acid. To avoid this, it is crucial to thoroughly remove all TFA from the product after the reaction is complete, for instance, by co-evaporation with a solvent like toluene.[2]
Q5: Are there milder alternatives to TFA for deprotecting this compound, especially if I have other acid-sensitive functional groups?
Yes, several milder methods can be employed.[2] For substrates sensitive to strong acids, you can use 4M HCl in 1,4-dioxane, which is often effective.[2] Another very mild method is using oxalyl chloride in methanol, which is tolerant of acid-labile esters.[6]
Experimental Protocols
Protocol 1: Standard Deprotection using TFA in DCM
This protocol is a common and generally effective method for Boc deprotection.
Reagents and Materials:
-
This compound
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS, optional scavenger)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous DCM (0.1-0.2 M concentration) in a round-bottom flask.[3]
-
Cool the solution to 0°C using an ice bath.
-
If using a scavenger, add triisopropylsilane (TIS) to a final concentration of 2.5-5% (v/v).[3]
-
Slowly add TFA to the stirred solution to a final concentration of 20-50% (v/v).[3]
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.[3]
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.[2]
-
Upon completion, remove the solvent and excess TFA under reduced pressure.
-
To ensure complete removal of TFA, co-evaporate the residue with toluene or DCM two to three times.[2][4]
-
For work-up to the free amine, dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid, followed by a brine wash. Dry the organic layer over anhydrous sodium or magnesium sulfate, filter, and concentrate in vacuo.
Protocol 2: Deprotection using HCl in Dioxane
This protocol is a good alternative to TFA and can sometimes offer better selectivity.
Reagents and Materials:
-
This compound
-
4M HCl in 1,4-dioxane
-
1,4-Dioxane, anhydrous (if needed for dilution)
-
Diethyl ether
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
Dissolve this compound (1 equivalent) in a minimal amount of anhydrous 1,4-dioxane or suspend it directly in the HCl solution.
-
Add a 4M solution of HCl in 1,4-dioxane.
-
Stir the mixture at room temperature for 1 to 4 hours.[3]
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, the product can be isolated by concentrating the reaction mixture under reduced pressure to yield the amine hydrochloride salt.
-
Alternatively, the amine hydrochloride salt can be precipitated by the addition of cold diethyl ether to the reaction mixture, collected by filtration, washed with cold diethyl ether, and dried under vacuum.
Protocol 3: Mild Deprotection with Oxalyl Chloride in Methanol
This protocol is suitable for substrates with acid-sensitive functional groups.[6]
Reagents and Materials:
-
This compound
-
Methanol (MeOH)
-
Oxalyl chloride
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
In a dry round-bottom flask, dissolve the Boc-protected starting material (1 equivalent) in methanol.[1]
-
Stir the solution at room temperature.
-
Carefully add oxalyl chloride (3 equivalents) to the solution.[1]
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, remove the solvent in vacuo to obtain the deprotected amine, typically as its hydrochloride salt.[1]
Visualizations
Caption: Acid-catalyzed mechanism of Boc deprotection.
Caption: Troubleshooting workflow for incomplete Boc deprotection.
References
purification of crude Tert-butyl 4-aminophenethylcarbamate by column chromatography
This guide provides detailed troubleshooting, frequently asked questions (FAQs), and experimental protocols for the purification of crude Tert-butyl 4-aminophenethylcarbamate by column chromatography. It is designed for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in purifying this compound using silica gel chromatography? A1: The main challenge stems from the compound's structure, which contains a basic primary aniline group.[1] This basic amine can interact strongly with the acidic silanol groups on the surface of standard silica gel.[2][3] This acid-base interaction often leads to significant band tailing, poor separation, or even irreversible adsorption of the product onto the column.[2][4]
Q2: How should I select an appropriate mobile phase for the purification? A2: The ideal mobile phase should be determined using Thin-Layer Chromatography (TLC) prior to running the column.[5][6] A common starting solvent system is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate.[7][8] Adjust the solvent ratio to achieve a retention factor (Rf) value for the desired product in the range of 0.2-0.4, as this typically provides the best separation on a column.[7]
Q3: Why is it often recommended to add triethylamine (TEA) to the mobile phase? A3: Adding a small amount of a basic modifier, such as triethylamine (typically 0.1-1%), to the mobile phase helps to neutralize the acidic sites on the silica gel.[7] This minimizes the strong interaction between the basic amine of your compound and the stationary phase, resulting in improved peak shapes, reduced tailing, and better recovery of the product.[4][7][9]
Q4: What is "dry loading," and when is it the preferred method for sample application? A4: Dry loading is a technique where the crude sample is pre-adsorbed onto a small amount of silica gel before being placed on the column.[10] This method is highly recommended when your crude product has poor solubility in the mobile phase.[10][11][12] It prevents the use of a strong, polar solvent to dissolve the sample for loading, which can disrupt the top of the column and compromise the separation.[10]
Q5: Are there alternative stationary phases I can use if silica gel proves problematic? A5: Yes, if your compound is particularly sensitive to acidic silica or separation is still poor, you can consider alternative stationary phases. Neutral alumina is a common alternative.[11] For more challenging separations of basic compounds, amine-functionalized silica can be very effective as it minimizes the acid-base interactions that cause tailing and yield loss.[2][3]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Product will not elute or shows severe tailing. | 1. Strong Acid-Base Interaction: The basic amine group is strongly adsorbed to the acidic silica gel.[2][3] 2. Mobile Phase Polarity is Too Low: The eluent is not strong enough to move the compound down the column.[5][13] | 1. Add a Base Modifier: Incorporate 0.1-1% triethylamine (TEA) into your mobile phase to neutralize the silica surface.[7][9] 2. Increase Polarity: Gradually increase the proportion of the polar solvent (e.g., ethyl acetate) in your mobile phase.[11] 3. Change Stationary Phase: Consider using neutral alumina or amine-functionalized silica.[2][11] |
| Product elutes too quickly (High Rf), resulting in poor separation. | Mobile Phase is Too Polar: The eluent is too strong, causing all compounds to move quickly with little interaction with the stationary phase.[5][7] | Decrease Polarity: Reduce the proportion of the polar solvent in your mobile phase. For example, switch from 1:1 Hexanes:EtOAc to 3:1 Hexanes:EtOAc.[7] |
| Poor separation between the product and impurities. | 1. Incorrect Mobile Phase: The chosen solvent system does not have the right selectivity to resolve the compounds. 2. Column Overloading: Too much crude material was loaded relative to the amount of silica gel.[7][14] 3. Improper Column Packing/Loading: The column was packed unevenly, or the sample band was too wide during loading.[12] | 1. Re-optimize Mobile Phase: Perform a systematic TLC screen with different solvent systems (e.g., dichloromethane/methanol) to find one that maximizes the difference in Rf values (ΔRf).[7] 2. Reduce Sample Load: Use a larger column or load less material. A general rule is to load 1-2g of crude product per 100g of silica gel.[7] 3. Improve Technique: Ensure the column is packed without air bubbles or cracks. When loading, dissolve the sample in the absolute minimum amount of solvent to create a narrow starting band.[10][12] |
| Product band is streaking or appears as a smear. | 1. Compound Degradation: The compound may be unstable on the acidic silica gel.[11] 2. Sample Insolubility: The sample is precipitating on the column as it elutes. | 1. Deactivate Silica: Use a mobile phase containing triethylamine.[9] 2. Choose a Better Solvent System: Find a mobile phase in which all components of the crude mixture are reasonably soluble.[11] |
Experimental Parameters & Protocol
Summary of Typical Purification Parameters
The following table provides a starting point for the purification. Conditions should be optimized based on TLC analysis of your specific crude material.
| Parameter | Recommended Value/Type | Rationale & Notes |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard for flash chromatography, providing good resolution.[7][14] |
| Mobile Phase System | Hexanes / Ethyl Acetate | A versatile system with a wide polarity range. Dichloromethane / Methanol is a more polar alternative.[8] |
| Mobile Phase Modifier | 0.1 - 1% Triethylamine (TEA) | Crucial for neutralizing acidic silica and preventing tailing of the basic amine product.[7] |
| Target Rf (on TLC) | 0.2 - 0.4 | This range generally ensures good separation and a reasonable elution time on the column.[7] |
| Sample Load | 1-2% of silica weight | Loading approximately 1g of crude material per 30-50g of silica gel helps prevent overloading and ensures good separation.[14] |
Detailed Experimental Protocol
-
Mobile Phase Optimization via TLC:
-
Dissolve a small amount of the crude this compound in a solvent like dichloromethane or ethyl acetate.
-
Spot the solution onto several TLC plates.
-
Develop the plates in various solvent systems (e.g., 9:1, 4:1, 2:1 Hexanes:Ethyl Acetate) that also contain ~0.5% triethylamine.
-
Identify the solvent system that places the desired product at an Rf of 0.2-0.4 and provides the best separation from impurities.
-
-
Column Preparation (Wet Slurry Packing):
-
Select a column of appropriate size for the amount of crude material.
-
In a beaker, prepare a slurry of silica gel (230-400 mesh) in the initial, least polar mobile phase you plan to use.
-
With the column's stopcock closed, pour the slurry into the column. Open the stopcock to allow the solvent to drain, collecting it for reuse, while gently tapping the column to ensure even packing.
-
Add a thin layer of sand on top of the packed silica bed to prevent disruption during solvent addition and sample loading. Never let the solvent level drop below the top of the silica.[13]
-
-
Sample Loading:
-
Wet Loading: Dissolve the crude product in the minimum amount of mobile phase or a slightly more polar solvent.[10] Carefully pipette the solution onto the sand layer, allowing it to absorb fully into the silica bed before adding more mobile phase.
-
Dry Loading (Recommended): Dissolve the crude product in a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel (2-3 times the weight of your crude product) and evaporate the solvent completely using a rotary evaporator to get a dry, free-flowing powder. Carefully add this powder onto the sand layer in the packed column.[10][12]
-
-
Elution and Fraction Collection:
-
Carefully add the mobile phase to the top of the column.
-
Apply gentle pressure (if performing flash chromatography) and begin collecting fractions in test tubes.
-
You may start with the optimized isocratic mobile phase or begin with a less polar mixture (e.g., 10% ethyl acetate in hexanes) and gradually increase the polarity (gradient elution) to elute more polar compounds.[13]
-
-
Fraction Analysis:
-
Monitor the collected fractions by TLC to identify which ones contain the pure product.
-
Combine the fractions that show a single spot corresponding to the pure product.
-
Evaporate the solvent from the combined pure fractions under reduced pressure to yield the purified this compound.
-
Visualized Workflows
Caption: General experimental workflow for the purification of this compound.
Caption: Troubleshooting logic map for common column chromatography issues.
References
- 1. This compound | C13H20N2O2 | CID 382207 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. biotage.com [biotage.com]
- 3. biotage.com [biotage.com]
- 4. Amine purification, - Chemistry - Science Forums [scienceforums.net]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Chromatography [chem.rochester.edu]
- 9. Chromatography [chem.rochester.edu]
- 10. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 11. Chromatography [chem.rochester.edu]
- 12. benchchem.com [benchchem.com]
- 13. web.uvic.ca [web.uvic.ca]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of Tert-butyl 4-aminophenethylcarbamate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in the synthesis of Tert-butyl 4-aminophenethylcarbamate.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
The most prevalent and straightforward synthesis involves a two-step process:
-
Boc Protection: The protection of the primary amine of 4-nitrophenethylamine with di-tert-butyl dicarbonate (Boc₂O) to form tert-butyl 4-nitrophenethylcarbamate.
-
Nitro Reduction: The reduction of the nitro group to a primary amine, yielding the final product, this compound.
Q2: I am getting a low yield in the first step (Boc protection). What are the common causes?
Low yields in Boc protection are often due to incomplete reactions, side product formation, or issues with reagents and reaction conditions.[1] Common culprits include:
-
Insufficient Boc Anhydride ((Boc)₂O): Ensure you are using a slight excess (1.1-1.5 equivalents) of Boc₂O.[1]
-
Hydrolysis of Boc₂O: Use anhydrous solvents and ensure all glassware is thoroughly dried, as water can hydrolyze the Boc anhydride.[1]
-
Weakly Nucleophilic Amine: If the starting amine is a weak nucleophile, the reaction may be sluggish.[2]
-
Inadequate Base: While the reaction can proceed without a base, using a non-nucleophilic base like triethylamine (TEA) is common to accelerate the reaction.[3]
-
Side Reactions: The formation of N,N-di-Boc protected amine or urea derivatives can occur, especially with a large excess of Boc₂O or at elevated temperatures.[1][2]
Q3: My nitro reduction step is resulting in a low yield of the desired product. What could be the problem?
Incomplete reduction or the formation of side products are common issues in the reduction of nitro groups.[4] Key factors to consider are:
-
Catalyst Inactivity: Catalytic hydrogenation catalysts like Palladium on carbon (Pd/C) can lose activity over time or through improper handling.[4][5] Ensure the catalyst is fresh and handled under appropriate conditions to prevent poisoning.
-
Poor Solubility: The nitro compound must be soluble in the reaction solvent for the reduction to proceed efficiently.[4]
-
Formation of Intermediates: The reduction of a nitro group proceeds through nitroso and hydroxylamine intermediates. Under certain conditions, these can condense to form azoxy or azo compounds, which may be difficult to reduce to the desired aniline.[4]
-
Harsh Reaction Conditions: While some reductions require heat, excessively high temperatures can promote the formation of side products.[4]
Q4: What are the common side products I should be aware of during this synthesis?
During Boc protection , you might encounter:
-
Di-Boc protected amine: R-N(Boc)₂. This is more likely with highly reactive amines or when using a catalyst like 4-(Dimethylamino)pyridine (DMAP).[2]
-
Urea formation: An isocyanate intermediate can react with another amine molecule. This is more prevalent at higher temperatures.[2]
During nitro reduction , potential side products include:
-
Hydroxylamines, nitroso, or azoxy compounds. [4]
-
If using catalytic hydrogenation with catalysts like Pd/C, other reducible functional groups on your molecule could also be affected.[6]
Troubleshooting Guides
Problem 1: Low Yield in Boc Protection Step
| Symptom | Possible Cause | Suggested Solution |
| Incomplete reaction (starting material remains) | Insufficient Boc₂O.[1] | Increase the molar equivalents of Boc₂O to 1.1-1.5.[1] |
| Weakly nucleophilic amine.[2] | Add a catalyst like DMAP (0.1-0.2 equivalents) to activate the Boc anhydride.[2] | |
| Poor solubility of starting material.[2] | Choose a solvent system in which the amine is fully soluble. THF, DCM, and acetonitrile are common choices.[3] | |
| Formation of multiple products | Di-Boc protection of the primary amine.[2] | Use close to 1.0 equivalent of Boc₂O and monitor the reaction closely by TLC or LC-MS.[2] |
| Urea formation.[2] | Run the reaction at room temperature or below to minimize the formation of isocyanate intermediates.[2] | |
| Low yield after workup | Product loss during aqueous workup.[1] | Minimize the volume of aqueous washes and consider back-extracting the aqueous layers with an organic solvent.[1] |
| Emulsion formation during extraction.[2] | Add brine (saturated NaCl solution) to break the emulsion.[2] |
Problem 2: Low Yield in Nitro Reduction Step
| Symptom | Possible Cause | Suggested Solution |
| Incomplete reaction (starting material remains) | Inactive or insufficient catalyst (catalytic hydrogenation).[4] | Use a fresh batch of catalyst and consider increasing the catalyst loading.[4] |
| Poor solubility of the nitro compound.[4] | Use a solvent or co-solvent system (e.g., EtOH/water, THF) that ensures the solubility of the starting material.[4] | |
| Insufficient reducing agent (for chemical reductions like SnCl₂ or Fe/HCl).[4] | Ensure a sufficient excess of the reducing agent is used to drive the reaction to completion.[4] | |
| Formation of colored impurities | Formation of azoxy or azo compounds.[4] | Ensure proper temperature control, as exothermic reactions can lead to localized overheating and side product formation.[4] |
| Oxidation of the final amine product. | Work up the reaction under an inert atmosphere if the product is sensitive to air oxidation. | |
| Unwanted reduction of other functional groups | Non-selective catalyst or reducing agent.[6] | For substrates with other reducible groups, consider milder reducing agents like iron in acetic acid or tin(II) chloride.[6] For catalytic hydrogenation, Raney nickel may be a better choice than Pd/C to avoid dehalogenation.[6] |
Experimental Protocols
Protocol 1: Boc Protection of 4-Nitrophenethylamine
This protocol is a general guideline and may require optimization.
Materials:
-
4-Nitrophenethylamine hydrochloride
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (TEA)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate
Procedure:
-
In a round-bottom flask, dissolve 4-nitrophenethylamine hydrochloride (1.0 eq) in a mixture of water and THF.
-
Add triethylamine (2.2 eq) to the solution to free the amine.
-
In a separate container, dissolve di-tert-butyl dicarbonate (1.1-1.5 eq) in a minimal amount of THF.
-
Add the Boc₂O solution dropwise to the stirring amine solution at room temperature.[7]
-
Stir the reaction mixture at room temperature for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[7]
-
Upon completion, remove the THF under reduced pressure using a rotary evaporator.[7]
-
Dissolve the residue in ethyl acetate.[7]
-
Wash the organic layer with saturated aqueous NaHCO₃ solution, followed by brine.[7]
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo to afford the crude tert-butyl 4-nitrophenethylcarbamate.[7]
-
Purify the product by column chromatography on silica gel if necessary.
Protocol 2: Reduction of Tert-butyl 4-nitrophenethylcarbamate using Pd/C
Materials:
-
Tert-butyl 4-nitrophenethylcarbamate
-
10% Palladium on carbon (Pd/C)
-
Ethanol (EtOH) or Ethyl Acetate (EtOAc)
-
Hydrogen gas (H₂)
-
Celite
Procedure:
-
To a solution of tert-butyl 4-nitrophenethylcarbamate (1.0 eq) in EtOH or EtOAc, add 10% Pd/C (typically 5-10 mol%).[8]
-
The system is degassed three times by alternating between vacuum and backfilling with an inert gas (e.g., Nitrogen or Argon).
-
The atmosphere is then replaced with hydrogen gas (using a balloon or a hydrogenation apparatus).[8]
-
The reaction mixture is stirred vigorously at room temperature under a hydrogen atmosphere.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Once the reaction is complete, carefully purge the flask with an inert gas to remove excess hydrogen.
-
Dilute the reaction mixture with a suitable solvent and filter through a pad of Celite to remove the catalyst. Caution: Do not allow the filter cake to dry as it can be pyrophoric. Keep it wet with the solvent.[5]
-
The filtrate is concentrated under reduced pressure to yield the crude this compound, which can be further purified if necessary.
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Troubleshooting workflow for low yield issues.
Caption: Key parameter relationships affecting reaction outcomes.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 7. benchchem.com [benchchem.com]
- 8. Palladium on Carbon (Pd/C) [commonorganicchemistry.com]
Technical Support Center: Selective Mono-Boc Protection of 4-Aminophenethylamine
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and protocols to prevent the undesired di-Boc protection of 4-aminophenethylamine during synthesis.
Frequently Asked Questions (FAQs)
Q1: I am consistently getting a significant amount of di-Boc protected 4-aminophenethylamine in my reaction. What is the most common reason for this?
A1: The most frequent cause of di-protection is the use of excess di-tert-butyl dicarbonate ((Boc)₂O) relative to the diamine. Both the aliphatic and aromatic amino groups of 4-aminophenethylamine are nucleophilic and can react with the Boc anhydride. Controlling the stoichiometry is critical for selective mono-protection.
Q2: How can I improve the selectivity for the mono-Boc product?
A2: Several methods can significantly enhance selectivity for mono-protection. One highly effective strategy is the monoprotonation of the diamine with one equivalent of acid before adding (Boc)₂O.[1][2] This forms a mono-hydrochloride salt, effectively "protecting" one amine group as an unreactive ammonium salt, leaving the other available for reaction.[1][2] Other techniques include slow addition of the Boc anhydride and maintaining low reaction temperatures (e.g., 0 °C) to control reactivity.[3]
Q3: Is there a way to selectively protect the aromatic amine over the aliphatic amine?
A3: Yes, by controlling the pH of the reaction. The aliphatic amine is significantly more basic (pKa ≈ 9.3) than the aromatic amine (pKa ≈ 4.25).[4] By performing the reaction in a buffered solution at a pH around 4.5 (e.g., using 10% aqueous acetic acid), the aliphatic amine will be protonated and unreactive, allowing for the selective Boc protection of the aromatic amine.[4]
Q4: My mono-Boc product is difficult to purify. What is the best method to separate it from the di-Boc byproduct and starting material?
A4: Acid-base extraction is a crucial and effective purification technique.[1] After the reaction, acidifying the mixture (e.g., with HCl) will protonate the unreacted diamine and the desired mono-Boc product (which still has a free basic amine). These protonated species will move to the aqueous layer, while the neutral di-Boc byproduct can be extracted and removed with an organic solvent like diethyl ether.[1] Subsequently, basifying the aqueous layer (e.g., with NaOH) deprotonates the mono-Boc product and any remaining starting diamine, allowing them to be extracted into a fresh organic layer.[1]
Q5: Can I use column chromatography to purify the mono-Boc protected product?
A5: While the Boc group can be sensitive to strong acids, column chromatography on silica gel is a viable purification method.[1] It is important to carefully choose your solvent system to achieve good separation between the starting material, the mono-protected product, and the di-protected byproduct, which may have similar polarities.[1]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High Yield of Di-Boc Product | • Molar ratio of (Boc)₂O to diamine is greater than 1:1.• (Boc)₂O was added too quickly, creating high local concentrations.• Reaction temperature is too high. | • Carefully control stoichiometry; use a 1:1 molar ratio or a slight excess of the diamine.[1]• Add the (Boc)₂O solution dropwise to the cooled diamine solution (0 °C).[3]• Maintain a low reaction temperature (0 °C) during the addition of Boc anhydride.[3] |
| Low Yield of Mono-Boc Product | • Incomplete reaction.• Inefficient monoprotonation.• Hydrolysis of (Boc)₂O in aqueous conditions. | • Ensure the reaction is stirred for a sufficient time (monitor by TLC or LC-MS).[3]• If using the monoprotonation method, ensure exactly one equivalent of acid is added. For in-situ HCl generation, use anhydrous methanol.[5]• While amine reaction is generally faster, minimize reaction time in aqueous media if yields are low.[6] |
| Difficulty Separating Products | • Similar polarity of starting material, mono-Boc, and di-Boc products. | • Employ acid-base extraction as the primary purification step to separate the basic mono-Boc product from the neutral di-Boc byproduct.[1]• Optimize the solvent system for column chromatography to improve resolution. |
| Selective Protection Failure (Aromatic vs. Aliphatic) | • Incorrect pH of the reaction medium. | • For selective protection of the aromatic amine, prepare a buffered solution (e.g., 10% aqueous acetic acid/1,4-dioxane) to maintain a pH of ~4.5.[4] |
Experimental Protocols
Protocol 1: Selective Mono-Boc Protection via In-Situ Monoprotonation
This method is highly effective for preventing di-protection by rendering one amine group unreactive.
Methodology:
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-aminophenethylamine (1 equivalent) in anhydrous methanol.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
In-Situ HCl Generation: Add chlorotrimethylsilane (Me₃SiCl) (1 equivalent) dropwise to the cooled solution. A white precipitate of the 4-aminophenethylamine monohydrochloride salt may form.[1][5]
-
Equilibration: Allow the mixture to warm to room temperature and stir for 30 minutes.
-
Boc Protection: Add a solution of di-tert-butyl dicarbonate ((Boc)₂O) (1 equivalent) dissolved in methanol to the reaction mixture.[1][5]
-
Reaction: Stir the mixture at room temperature for 1-2 hours, monitoring progress by TLC or LC-MS.
-
Workup:
-
Concentrate the reaction mixture under reduced pressure.
-
Add water and wash with diethyl ether to remove any di-Boc byproduct.[5]
-
Basify the aqueous layer to a pH > 12 with aqueous NaOH.
-
Extract the mono-Boc protected product into an organic solvent (e.g., dichloromethane).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the product.[1][5]
-
Protocol 2: Selective Boc Protection of the Aromatic Amine
This protocol leverages the pKa difference between the two amino groups for regioselective protection.
Methodology:
-
Solvent Preparation: Prepare a solvent mixture of 1,4-dioxane and 10% aqueous acetic acid.
-
Reaction Setup: Dissolve 4-aminophenethylamine (1 equivalent) in the prepared solvent system. The pH should be approximately 4.5.[4]
-
Boc Anhydride Addition: Add di-tert-butyl dicarbonate ((Boc)₂O) (1 equivalent) to the solution.
-
Reaction: Stir the mixture at room temperature. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Workup:
-
Dilute the reaction mixture with water.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify further by column chromatography if necessary.
-
Visualizations
Caption: Logical workflow for selective mono-Boc protection.
Caption: Troubleshooting flowchart for excessive di-protection.
References
- 1. benchchem.com [benchchem.com]
- 2. bioorg.org [bioorg.org]
- 3. benchchem.com [benchchem.com]
- 4. A Method for the Selective Protection of Aromatic Amines in the Presence of Aliphatic Amines [organic-chemistry.org]
- 5. General Method for Selective Mono-Boc Protection of Diamines and Thereof [scielo.org.mx]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Strategies for Removing Unreacted Di-tert-butyl Dicarbonate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the effective removal of unreacted di-tert-butyl dicarbonate (Boc-anhydride) from reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to remove unreacted Boc-anhydride from my reaction mixture?
A1: Leaving unreacted Boc-anhydride in your mixture can lead to several complications. It can interfere with subsequent reaction steps, particularly if a deprotection is planned, as it will react with the newly freed amine, lowering the yield of your target molecule. Its presence also complicates the purification of the final product and can interfere with analytical characterization, such as Nuclear Magnetic Resonance (NMR) spectroscopy, making it difficult to accurately assess product purity.[1]
Q2: What are the typical byproducts of a Boc-protection reaction that I should be aware of?
A2: The main byproducts are tert-butanol and carbon dioxide, which result from the breakdown of the t-butyl carbonate leaving group.[1] If the reaction is quenched with water or an aqueous base, tert-butanol will be a key byproduct to remove.[1] At elevated temperatures, isobutene may also form from the decomposition of Boc-anhydride.[1]
Q3: How can I detect the presence of residual Boc-anhydride in my sample?
A3: Unreacted Boc-anhydride can be identified using several analytical techniques. In ¹H NMR spectroscopy, the tert-butyl group of Boc-anhydride shows a distinct sharp singlet peak around 1.4-1.5 ppm in CDCl₃.[1][2] In ¹³C NMR, the carbonyl carbon of the anhydride can be observed around 150 ppm.[1] While Thin Layer Chromatography (TLC) can be used, Boc-anhydride is not UV active and may require staining with potassium permanganate for visualization; it does not stain with ninhydrin.[1][2] A characteristic "Boc" smell can also be an indicator of its presence.[2]
Q4: Is it possible to remove Boc-anhydride simply by evaporation?
A4: Yes, due to its volatility (boiling point of 56-57 °C at 0.5 mmHg), Boc-anhydride can be removed by rotary evaporation under high vacuum, a process known as sublimation.[1][2] This method is most effective for non-volatile products and can be quite efficient if the crude mixture is left under high vacuum for an extended period.[1][2]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solutions |
| Residual Boc-anhydride detected after standard workup. | Insufficient washing or hydrolysis during aqueous workup due to its low water solubility.[2] | Chemical Quenching: Before workup, add a nucleophilic quenching agent like imidazole or ammonium hydroxide to form a more water-soluble byproduct that is easily removed with a dilute acid wash.[2][3] Vigorous Basic Wash: Perform multiple vigorous washes with a saturated sodium bicarbonate solution to hydrolyze the remaining anhydride.[2] |
| Product is lost during extractive workup. | The Boc-protected product has some solubility in water.[1] | Use a Less Polar Solvent: Switch from ethyl acetate to a less polar solvent like dichloromethane (DCM) for the extraction.[1] Back-Extraction: Re-extract the aqueous layers with the organic solvent to recover any dissolved product.[1] |
| Difficulty separating the product from Boc-anhydride by column chromatography. | The product and Boc-anhydride have similar polarities.[1] | Optimize Eluent System: Use a less polar eluent system for flash chromatography. A gradient elution, starting with a non-polar solvent like hexanes and gradually increasing polarity, can improve separation.[1][2] Alternative Purification: If chromatography is ineffective, consider other methods like sublimation or using a scavenger resin.[1] |
| The reaction mixture turns cloudy or forms a precipitate after adding a quenching agent. | The quenched byproduct (e.g., Boc-imidazole) has limited solubility in the reaction solvent.[1] | Add a Co-solvent: Introduce a co-solvent in which the byproduct is more soluble to redissolve the precipitate.[1] Proceed with Workup: The precipitate will often be removed during the subsequent aqueous extraction.[1] |
| Low yield after purification. | The product may be unstable under the workup conditions or may have co-eluted with byproducts during chromatography.[1] | Use Milder Conditions: For acid-sensitive products, avoid acidic washes. For base-sensitive products, use neutral washes.[1] Re-evaluate Fractions: Re-analyze mixed fractions from chromatography to determine if the product can be recovered.[1] |
Comparison of Removal Methods
| Method | Typical Duration | Scale | Pros | Cons |
| Chemical Quenching | 15-30 minutes (plus workup) | Lab Scale | - Fast and efficient. - Quenching agents are readily available.[1] | - Requires an additional reagent. - The quenching agent or its byproduct may need to be removed.[1] |
| Extractive Workup | 30-60 minutes | Lab to Pilot Scale | - Simple and uses common lab reagents. - Avoids the use of additional organic reagents.[1] | - May require multiple washes for complete removal. - Can lead to product loss if the product is water-soluble.[1] |
| Scavenger Resin | 2-4 hours | Lab Scale | - High selectivity for excess reagent. - Purification is achieved by simple filtration. | - Resins can be expensive. - May require longer reaction times. |
| Sublimation | 24-72 hours | Lab Scale | - No additional reagents are required. - Can yield very pure product. | - Only suitable for non-volatile products. - Requires high vacuum and can be time-consuming.[1] |
| Flash Chromatography | Varies | Lab Scale | - Can provide very high purity. - Effective for separating compounds with different polarities. | - Can be time-consuming and solvent-intensive. - May not be effective if product and Boc-anhydride have similar polarities.[1] |
Experimental Protocols
Protocol 1: Chemical Quenching with Imidazole
-
Upon completion of the Boc-protection reaction (monitored by TLC or LC-MS), add imidazole (1.5 equivalents relative to the excess Boc-anhydride) to the reaction mixture.[2]
-
Stir the mixture at room temperature for 1-2 hours.[2]
-
Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate).[2]
-
Transfer the mixture to a separatory funnel and wash with a dilute acid solution (e.g., <0.5M HCl) to remove the Boc-imidazole adduct and any excess imidazole.[2][4]
-
Wash the organic layer sequentially with a saturated aqueous sodium bicarbonate solution and then brine.[2]
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the purified product.[2]
Protocol 2: Extractive Workup with Sodium Bicarbonate
-
After the reaction is complete, dilute the reaction mixture with an organic solvent such as ethyl acetate or dichloromethane.[1]
-
Transfer the mixture to a separatory funnel.
-
Wash vigorously with a saturated aqueous solution of sodium bicarbonate two to three times. This helps to hydrolyze and remove the unreacted Boc-anhydride.[1][2]
-
Wash the organic layer with brine.[1]
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the solution and concentrate it in vacuo to yield the product.[1]
Protocol 3: Removal by Flash Column Chromatography
-
Concentrate the crude reaction mixture under reduced pressure.
-
Adsorb the crude product onto a small amount of silica gel.
-
Prepare a silica gel column packed with a non-polar solvent (e.g., hexanes).[2]
-
Load the adsorbed product onto the column.
-
Elute the column with a non-polar solvent (e.g., 100% hexanes) to first wash off the unreacted Boc-anhydride.[2]
-
Monitor the eluted fractions by TLC.
-
After the Boc-anhydride has been completely eluted, gradually increase the polarity of the eluent to elute the desired Boc-protected product.[2]
Protocol 4: Removal by Sublimation
-
Concentrate the crude reaction mixture to a solid or oil.[1]
-
Place the flask containing the crude product on a high vacuum line (pressure < 1 mmHg).[1]
-
Maintain the flask under high vacuum at room temperature for 24-72 hours. The Boc-anhydride will sublimate and can be collected in a cold trap.[1]
Visualizations
Caption: Workflow for selecting a Boc-anhydride removal method.
Caption: Quenching of excess Boc-anhydride with imidazole.
References
stability of Tert-butyl 4-aminophenethylcarbamate under acidic and basic conditions
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of Tert-butyl 4-aminophenethylcarbamate under acidic and basic conditions.
Frequently Asked Questions (FAQs)
Q1: How stable is the tert-butoxycarbonyl (Boc) protecting group on this compound under acidic conditions?
A1: The Boc group is known to be labile under acidic conditions.[1] Cleavage of the Boc group is a common deprotection strategy and is typically achieved with strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[2] The reaction proceeds through protonation of the carbamate's carbonyl oxygen, leading to the formation of a stable tert-butyl cation and the free amine.[3][4]
Q2: What is the stability of this compound under basic conditions?
A2: this compound is generally stable under basic conditions and toward most nucleophiles.[5] While deprotection under basic conditions is possible for some Boc-protected amines, it is not a common method and is typically limited to substrates with specific activating features.[6]
Q3: What are the primary degradation products of this compound under acidic conditions?
A3: Under acidic conditions, the primary degradation products are the deprotected 4-aminophenethylamine, carbon dioxide, and isobutylene (which is formed from the tert-butyl cation).[1]
Q4: Can the aromatic amine in this compound influence its stability?
A4: The electronic nature of the aromatic ring can influence the stability of the Boc group. Electron-donating groups on the ring can increase the rate of acid-catalyzed deprotection, while electron-withdrawing groups can decrease the rate.
Q5: Are there any common side reactions to be aware of during acidic deprotection?
A5: Yes, the tert-butyl cation generated during acidic deprotection is a reactive electrophile and can lead to side reactions, most notably the alkylation of nucleophilic sites on the starting material or the deprotected product. For molecules with electron-rich aromatic rings, t-butylation of the ring is a potential side reaction. The use of "scavengers" is often recommended to trap the tert-butyl cation and minimize these side reactions.
Troubleshooting Guides
Issue 1: Incomplete Deprotection under Acidic Conditions
| Possible Cause | Recommended Solution |
| Insufficient Acid Strength or Concentration | Increase the concentration of the acid (e.g., from 20% TFA in DCM to 50% TFA in DCM) or switch to a stronger acid system (e.g., 4M HCl in dioxane). |
| Short Reaction Time or Low Temperature | Increase the reaction time and monitor the progress by TLC or LC-MS. If the reaction is sluggish at room temperature, gentle warming may be considered, but this could also increase side reactions. |
| Steric Hindrance | For sterically hindered substrates, prolonged reaction times or stronger acidic conditions may be necessary. |
Issue 2: Formation of Unexpected Byproducts
| Possible Cause | Recommended Solution |
| t-Butylation of the Aromatic Ring | The highly reactive tert-butyl cation can alkylate the electron-rich aminophenyl ring. Add a scavenger, such as triisopropylsilane (TIS) or anisole, to the reaction mixture to trap the tert-butyl cation. |
| Trifluoroacetylation of the Deprotected Amine | When using TFA, the newly formed amine can sometimes be acylated. To minimize this, ensure prompt work-up after the reaction is complete. If it persists, consider using HCl in dioxane as an alternative deprotection reagent. |
| Degradation of Other Functional Groups | If the molecule contains other acid-sensitive groups, they may be cleaved under the deprotection conditions. Consider using milder acidic conditions or explore alternative deprotection methods if possible. |
Quantitative Data Summary
Table 1: General Conditions for Acidic Boc Deprotection
| Reagent | Solvent | Concentration | Temperature (°C) | Typical Reaction Time |
| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 20-50% (v/v) | 0 - Room Temp | 30 min - 2 h |
| Hydrochloric Acid (HCl) | 1,4-Dioxane | 4 M | Room Temp | 1 - 4 h |
| Hydrochloric Acid (HCl) | Methanol/Water | Concentrated | Room Temp | 1 - 16 h |
Table 2: Example Yields for Boc Deprotection of a Model Tetrapeptide (APFG) [7]
| Acid/Solvent | Deprotection Time | Yield of Target Peptide | Notes |
| 50% TFA/DCM | 5 min | 78% | Incomplete deprotection observed. |
| 50% TFA/DCM | Longer Time | >95% | Complete deprotection achieved with increased time. |
| 4 M HCl/dioxane | - | Similar to TFA/DCM | An effective alternative to TFA. |
Experimental Protocols
Protocol 1: Forced Degradation Study under Acidic Conditions
This protocol outlines a general procedure for conducting a forced degradation study to quantitatively assess the stability of this compound under acidic conditions.
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Acidic Stress:
-
In separate vials, mix a known volume of the stock solution with an equal volume of an acidic solution (e.g., 0.1 N HCl, 1 N HCl).
-
Incubate the vials at a controlled temperature (e.g., room temperature, 40°C, 60°C).
-
-
Time Points: Withdraw aliquots from each vial at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Sample Quenching: Immediately neutralize the withdrawn aliquots with a suitable base (e.g., a solution of sodium bicarbonate) to stop the degradation.
-
Analysis: Analyze the samples by a validated stability-indicating HPLC method. Quantify the remaining amount of this compound and any degradation products.
Protocol 2: General Procedure for Boc Deprotection with TFA
-
Dissolution: Dissolve this compound (1 equivalent) in dichloromethane (DCM).
-
TFA Addition: Cool the solution to 0°C in an ice bath. Add trifluoroacetic acid (TFA) (e.g., 20-50% v/v) dropwise.
-
Reaction: Stir the reaction mixture at room temperature for 1-2 hours.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Upon completion, remove the solvent and excess TFA under reduced pressure. The resulting amine TFA salt can be used directly or neutralized.
Protocol 3: General Procedure for Boc Deprotection with HCl in Dioxane
-
Dissolution: Dissolve this compound (1 equivalent) in 1,4-dioxane.
-
HCl Addition: Add a solution of 4 M HCl in dioxane.
-
Reaction: Stir the mixture at room temperature for 1-4 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, the solvent can be removed under reduced pressure to yield the hydrochloride salt of the deprotected amine.
Visualizations
Caption: Acid-catalyzed deprotection pathway of this compound.
Caption: A logical workflow for troubleshooting Boc deprotection experiments.
References
strategies to improve the regioselectivity of 4-aminophenethylamine protection
Welcome to the technical support center for the regioselective protection of 4-aminophenethylamine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on selectively protecting the aliphatic amino group in the presence of the aromatic amino group. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during your experiments.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the regioselective N-protection of the aliphatic amine in 4-aminophenethylamine.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low to no reaction | 1. Insufficiently basic conditions: The aromatic amine, although less nucleophilic, can still react if the aliphatic amine is not sufficiently deprotonated. 2. Steric hindrance: The protecting group may be too bulky, hindering its approach to the aliphatic amine. 3. Low reactivity of protecting agent: The chosen protecting agent may not be reactive enough under the applied conditions. | 1. Increase the pH: Add a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) to ensure the aliphatic amine is the more nucleophilic species. The pKa of the aliphatic amine is higher than that of the aromatic amine, so at a basic pH, the aliphatic amine will be more reactive. 2. Choose a less bulky protecting group: Consider using a smaller protecting group if steric hindrance is a suspected issue. 3. Use a more reactive protecting agent: Switch to a more activated form of the protecting group, such as an acid chloride or a mixed anhydride (e.g., Boc-anhydride, Cbz-Cl). |
| Poor regioselectivity (Protection on the aromatic amine) | 1. Incorrect pH: Reaction conditions may favor the protection of the aromatic amine. A slightly acidic pH can protonate the more basic aliphatic amine, leaving the aromatic amine as the primary nucleophile.[1] 2. Reaction temperature too high: Higher temperatures can sometimes overcome the small energy barrier for the reaction at the less reactive site. | 1. Maintain basic conditions: Ensure the reaction pH is maintained in the basic range (pH > 10) to favor the reaction at the more nucleophilic aliphatic amine. 2. Lower the reaction temperature: Running the reaction at a lower temperature (e.g., 0 °C to room temperature) can enhance selectivity. |
| Formation of di-protected product | 1. Excess protecting agent: Using a stoichiometric excess of the protecting agent will lead to the protection of both amino groups. 2. Prolonged reaction time: Allowing the reaction to proceed for too long can result in the slower reaction at the aromatic amine also going to completion. | 1. Control stoichiometry: Use a slight excess of the 4-aminophenethylamine or a 1:1 molar ratio of the protecting agent to the diamine to favor mono-protection.[2] 2. Monitor the reaction: Use techniques like TLC or LC-MS to monitor the progress of the reaction and stop it once the desired mono-protected product is maximized. |
| Difficulty in purifying the desired product | 1. Similar polarity of products: The mono-protected product, di-protected product, and unreacted starting material may have similar polarities, making chromatographic separation difficult.[2] | 1. Acid-base extraction: Utilize the basicity of the unreacted amino group in the desired product. An acidic wash can protonate the desired product and any unreacted diamine, separating them from the di-protected byproduct. Subsequent basification of the aqueous layer and extraction will yield the mono-protected product. 2. Column chromatography: While challenging, column chromatography on silica gel or basic alumina with an appropriate solvent system can be effective.[2] |
Frequently Asked Questions (FAQs)
Q1: What is the key principle for achieving regioselective protection of the aliphatic amine in 4-aminophenethylamine?
A1: The key principle is to exploit the difference in basicity (and therefore nucleophilicity) between the aliphatic and aromatic amino groups. The aliphatic amine is significantly more basic (pKa of the conjugate acid is ~10-11) than the aromatic amine (pKa of the conjugate acid is ~4-5). By conducting the reaction under basic conditions (e.g., in the presence of a non-nucleophilic base), the aliphatic amine is more deprotonated and thus a much stronger nucleophile, leading to preferential reaction at this site.
Q2: Which protecting groups are suitable for the selective protection of the aliphatic amine?
A2: Several common amine protecting groups can be used, with the choice often depending on the desired deprotection conditions. These include:
-
tert-Butoxycarbonyl (Boc): Installed using di-tert-butyl dicarbonate (Boc)₂O under basic conditions and removed with acid (e.g., TFA, HCl).[3]
-
Carboxybenzyl (Cbz or Z): Installed using benzyl chloroformate (Cbz-Cl) under basic conditions and typically removed by catalytic hydrogenation (e.g., H₂/Pd-C), which is a mild method.[3][4]
-
9-Fluorenylmethyloxycarbonyl (Fmoc): Installed using Fmoc-Cl or Fmoc-OSu and is base-labile, typically removed with piperidine in DMF.[5][6]
Q3: How can I selectively protect the aromatic amine instead?
A3: To selectively protect the aromatic amine, you would reverse the strategy. By performing the reaction under slightly acidic conditions (pH ~4.5), the more basic aliphatic amine will be protonated and therefore non-nucleophilic.[1] This leaves the less basic aromatic amine as the primary site of reaction.[1][7]
Q4: What are the typical yields for the regioselective mono-protection of the aliphatic amine?
A4: Yields can vary significantly depending on the specific reaction conditions, protecting group, and purification method. However, with optimized conditions, it is possible to achieve good to high yields of the desired mono-protected product. For instance, methods for mono-Boc protection of diamines have been reported with high yields.[2][8]
Experimental Protocols
Below are generalized protocols for the regioselective N-Boc protection of the aliphatic amine in 4-aminophenethylamine. These should be optimized for your specific experimental setup.
Protocol 1: Mono-Boc Protection under Basic Conditions
This protocol aims to selectively protect the more nucleophilic aliphatic amine.
-
Reaction Setup: In a round-bottom flask, dissolve 4-aminophenethylamine (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Addition of Base: Add a non-nucleophilic base, such as triethylamine (TEA, 1.1 equivalents) or diisopropylethylamine (DIPEA, 1.1 equivalents), to the solution and stir at room temperature.
-
Addition of Protecting Agent: Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.0 equivalent) in the same solvent to the reaction mixture at 0 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup:
-
Once the starting material is consumed, quench the reaction with water.
-
Separate the organic layer.
-
Wash the organic layer with a mild acid (e.g., 1M HCl) to remove any unreacted diamine and the mono-protected product (which will be protonated and move to the aqueous layer). The di-protected product will remain in the organic layer.
-
Basify the aqueous layer with a base (e.g., 1M NaOH) to pH > 10.
-
Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).
-
Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the desired mono-Boc-protected product.
-
-
Purification: If necessary, purify the product further by column chromatography on silica gel.
Visualizations
The following diagram illustrates the principle of pH-controlled regioselective protection of 4-aminophenethylamine.
References
- 1. A Method for the Selective Protection of Aromatic Amines in the Presence of Aliphatic Amines [organic-chemistry.org]
- 2. benchchem.com [benchchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. total-synthesis.com [total-synthesis.com]
- 5. Fmoc-Protected Amino Groups [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Monitoring Tert-butyl 4-aminophenethylcarbamate Reactions by TLC
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs for monitoring the synthesis of tert-butyl 4-aminophenethylcarbamate via Thin-Layer Chromatography (TLC).
Frequently Asked Questions (FAQs)
Q1: How do I select an appropriate solvent system (mobile phase) for my TLC?
A1: The choice of solvent system is critical for achieving good separation. The polarity of the mobile phase dictates how far the compounds travel up the plate. A good starting point for separating amines and their Boc-protected derivatives is a mixture of a non-polar solvent and a polar solvent, such as 1:1 hexane/ethyl acetate.[1] If your compounds are more polar and do not move from the baseline, consider switching to a more polar system like dichloromethane (DCM) with methanol (e.g., 9:1 DCM/MeOH).[2] Adjust the ratio of the solvents to achieve an Rf value for your product between 0.2 and 0.4 for optimal separation.[3]
Q2: My spots are streaking or tailing on the TLC plate. How can I resolve this?
A2: Streaking is a common issue when working with amines on standard silica gel plates, which are acidic.[2] The basic amine functional group can interact strongly with the acidic silica, causing it to streak rather than form a compact spot. To mitigate this, add a small amount (0.5-1%) of a basic modifier like triethylamine (Et₃N) or ammonia to your mobile phase.[2][3][4][5] This neutralizes the acidic sites on the silica gel, resulting in sharper, more defined spots.
Q3: How can I visualize the spots for the starting material and the Boc-protected product?
A3: Several methods can be used for visualization:
-
UV Light: Since this compound contains a phenyl ring, it is UV-active. Spots can be visualized as dark areas on a fluorescent green background when irradiated with short-wave UV light (254 nm).[6] This is a non-destructive method and should typically be performed first.
-
Ninhydrin Stain: This stain is highly effective for visualizing primary and secondary amines, which will appear as colored spots (often purple or yellow) upon heating.[3][5] The starting material, 4-aminophenethylamine, has two primary amine groups and will stain strongly. The product has a free primary aromatic amine and should also be visible with ninhydrin.[5]
-
Potassium Permanganate (KMnO₄) Stain: This is a general-purpose oxidizing stain that reacts with many functional groups, including amines. It will show yellow or brown spots against a purple background.[7]
-
Iodine (I₂) Chamber: Exposing the plate to iodine vapor is a simple, semi-non-destructive method that visualizes most organic compounds as brownish spots.[7]
Q4: How do I interpret the spots on my TLC plate to determine the reaction's progress?
A4: A standard TLC setup for monitoring a reaction involves three lanes: one for the starting material (SM), one for the reaction mixture (R), and a "co-spot" lane containing both the starting material and the reaction mixture.[3][8]
-
Starting Material (4-aminophenethylamine): This is a polar compound and will have a low Rf value (it will not travel far from the baseline).
-
Product (this compound): The Boc-protected product is less polar than the starting amine and will have a higher Rf value.[9][10]
-
Reaction Progress: As the reaction proceeds, you should observe the starting material spot in the reaction mixture lane diminishing in intensity while the product spot appears and intensifies.[8] The reaction is considered complete when the starting material spot is no longer visible in the reaction lane.
Q5: The spots for my starting material and product are too close together for accurate analysis. What can I do?
A5: If the Rf values are too similar, you need to change the selectivity of your mobile phase. Try different solvent combinations. For example, if you are using hexane/ethyl acetate, you could try dichloromethane/methanol or add a small amount of a third solvent like acetic acid or triethylamine to alter the interactions between your compounds and the stationary phase.[4][11] Running a longer TLC plate can also sometimes improve the physical separation between spots that are close together.
Q6: My spots aren't moving off the baseline (Rf ≈ 0). What does this mean?
A6: An Rf value near zero indicates that your compounds are too polar for the current mobile phase and are strongly adsorbed to the silica gel.[2] You need to increase the polarity of your solvent system. You can do this by increasing the proportion of the more polar solvent in your mixture (e.g., increasing the percentage of methanol in a DCM/methanol mixture).[2]
Q7: All my spots ran to the top of the plate with the solvent front (Rf ≈ 1). How do I fix this?
A7: An Rf value near one means your mobile phase is too polar, and your compounds are spending too much time in the solvent instead of interacting with the silica.[1] You need to decrease the polarity of your eluent. This can be achieved by increasing the proportion of the non-polar solvent (e.g., increasing the percentage of hexane in a hexane/ethyl acetate mixture).
Troubleshooting Guide
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Streaking/Tailing Spots | The amine compound is interacting with the acidic silica gel. | Add a basic modifier like 0.5-1% triethylamine (Et₃N) to the mobile phase.[2][3][5] |
| Sample is too concentrated. | Dilute the sample before spotting it on the TLC plate.[3] | |
| Poor Separation (Close Rfs) | The solvent system lacks the proper selectivity for the compounds. | Experiment with different solvent systems (e.g., switch from ethyl acetate/hexane to DCM/methanol).[11] |
| Spots at Baseline (Rf ≈ 0) | The mobile phase is not polar enough. | Increase the proportion of the polar solvent in your mobile phase (e.g., increase methanol content).[2] |
| Spots at Solvent Front (Rf ≈ 1) | The mobile phase is too polar. | Increase the proportion of the non-polar solvent in your mobile phase (e.g., increase hexane content).[1] |
| Smeared Lanes | The reaction was conducted in a high-boiling point solvent (e.g., DMF, DMSO). | After spotting the plate, place it under a high vacuum for a few minutes to remove the residual solvent before developing the TLC.[11] |
| The sample was not fully dry before eluting. | Ensure the spotted sample is completely dry before placing the plate in the TLC chamber.[8] | |
| Unexpected Spots Appear | Formation of side-products or impurities. | A common side-product is the di-Boc protected amine, which is less polar than the desired mono-Boc product and will have a higher Rf.[5] Characterize the side products to optimize reaction conditions. |
| No Spots Visible After Visualization | The compound is not UV-active, and the chosen stain is ineffective. | Try multiple visualization techniques. For non-UV active amines, ninhydrin or permanganate stains are effective.[3][7] |
| The sample concentration is too low. | Spot a more concentrated sample on the TLC plate. |
Experimental Protocols
Protocol 1: General Procedure for Monitoring the Reaction by TLC
-
Prepare the TLC Chamber: Pour a small amount (0.5-1 cm depth) of the chosen mobile phase (e.g., 9:1 Dichloromethane/Methanol with 0.5% Triethylamine) into a developing chamber. Place a piece of filter paper inside to saturate the chamber atmosphere. Cover and let it equilibrate for 5-10 minutes.
-
Prepare the TLC Plate: Using a pencil, gently draw a thin origin line about 1 cm from the bottom of a silica gel TLC plate. Mark three small, equidistant points on this line for spotting.[12]
-
Spot the Plate:
-
Lane 1 (SM): Using a capillary tube, spot a dilute solution of the starting material (4-aminophenethylamine).
-
Lane 2 (Co-spot): Spot the starting material, and without moving the capillary, spot the reaction mixture on top of it.[3]
-
Lane 3 (Reaction): Spot a small aliquot of your reaction mixture.[8]
-
Ensure each spot is small and concentrated. Allow the solvent to fully evaporate between applications.[8]
-
-
Develop the Plate: Carefully place the spotted TLC plate into the equilibrated chamber, ensuring the origin line is above the solvent level.[12] Cover the chamber and allow the solvent to ascend the plate via capillary action.
-
Analyze the Plate: Once the solvent front is about 1 cm from the top of the plate, remove it from the chamber and immediately mark the solvent front with a pencil. Allow the plate to dry completely.
-
Visualize: View the dried plate under a UV lamp (254 nm) and circle any visible spots with a pencil.[6] Subsequently, apply a chemical stain (e.g., dip the plate in a ninhydrin solution) and gently heat with a heat gun until spots develop.[6]
-
Interpret: Compare the reaction lane to the starting material lane. The disappearance of the starting material spot and the appearance of a new, higher-Rf product spot indicates the reaction is progressing.[8]
Data Presentation
Table 1: Relative Rf Values of Reaction Components on Silica Gel
| Compound | Structure | Relative Polarity | Expected Relative Rf Value |
| 4-aminophenethylamine (Starting Material) | Aromatic and Aliphatic Primary Amines | High | Low |
| This compound (Product) | Aromatic Amine, Carbamate | Medium | Medium-High |
| Di-Boc Byproduct | Di-carbamate | Low | High |
Note: Actual Rf values depend heavily on the specific mobile phase used. The product will always have a higher Rf than the starting material, and the di-Boc byproduct will have the highest Rf of the three.[5]
Table 2: Common TLC Stains for Visualizing Amines and Carbamates
| Stain | Target Functional Groups | Appearance | Notes |
| UV Light (254 nm) | Aromatic rings, conjugated systems | Dark spots on a fluorescent background | Non-destructive; should be used first.[6] |
| Ninhydrin | Primary and secondary amines | Purple, pink, or yellow spots | Requires heating. Excellent for tracking the starting amine.[3][5] |
| Potassium Permanganate (KMnO₄) | Oxidizable groups (alkenes, alcohols, amines) | Yellow/brown spots on a purple background | General purpose and highly sensitive.[7] |
| p-Anisaldehyde | Nucleophilic groups (amines, alcohols, phenols) | Various colors | Good general-purpose stain, requires heating.[7] |
| Iodine (I₂) | Most organic compounds | Brown spots | Semi-non-destructive, spots may fade over time.[7] |
Visualizations
Caption: Workflow for monitoring a reaction by TLC.
Caption: Decision tree for troubleshooting common TLC issues.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 3. VanVeller Lab Resources [group.chem.iastate.edu]
- 4. Sciencemadness Discussion Board - Good solvent system for separating aromatic amines and/or oximes on alumina TLC plates? - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. benchchem.com [benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. faculty.fiu.edu [faculty.fiu.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. benchchem.com [benchchem.com]
- 10. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Chromatography [chem.rochester.edu]
- 12. How To [chem.rochester.edu]
Technical Support Center: Large-Scale Synthesis and Purification of Tert-butyl 4-aminophenethylcarbamate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the large-scale synthesis and purification of tert-butyl 4-aminophenethylcarbamate.
Experimental Workflow Overview
The synthesis of this compound is typically achieved in a two-step process starting from 4-nitrophenethylamine. The first step involves the protection of the primary amine with a tert-butoxycarbonyl (Boc) group, followed by the reduction of the nitro group to yield the final product.
Troubleshooting Guides
Step 1: Boc Protection of 4-Nitrophenethylamine
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Reaction | - Insufficient Base: The reaction requires a base to proceed efficiently. - Low Reaction Temperature: The reaction may be too slow at lower temperatures. - Poor Solubility of Starting Material: 4-Nitrophenethylamine may not be fully dissolved in the chosen solvent. | - Ensure at least one equivalent of a suitable base (e.g., triethylamine, sodium hydroxide) is used. - The reaction can be gently heated to 40-50°C to increase the rate.[1] - A co-solvent system such as THF/water or dioxane/water can improve solubility. |
| Formation of Di-Boc Product | - Excess (Boc)₂O: Using a large excess of di-tert-butyl dicarbonate can lead to the formation of the di-Boc protected product. | - Use a stoichiometric amount or a slight excess (e.g., 1.05-1.1 equivalents) of (Boc)₂O. |
| Difficult Product Isolation | - Emulsion during Workup: The presence of both organic and aqueous layers with surfactants can lead to stable emulsions. | - Add brine to the aqueous layer to break up emulsions. - Filter the mixture through a pad of celite. |
Step 2: Reduction of tert-Butyl 4-nitrophenethylcarbamate
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Reduction | - Catalyst Inactivity: The palladium on carbon (Pd/C) catalyst may be old or poisoned. - Insufficient Hydrogen Pressure: The reaction may require higher hydrogen pressure for completion. - Short Reaction Time: The reaction may not have been allowed to proceed for a sufficient duration. | - Use fresh, high-quality Pd/C catalyst. - Increase the hydrogen pressure (typically 1-3 bar is sufficient).[1] - Monitor the reaction by TLC or LC-MS until the starting material is consumed. |
| Side Product Formation | - Formation of Azo/Azoxy Compounds: Incomplete reduction can sometimes lead to the formation of dimeric azo or azoxy compounds. | - Ensure complete reduction by using an appropriate amount of catalyst and sufficient reaction time. |
| Difficult Catalyst Removal | - Fine Catalyst Particles: The Pd/C catalyst can be very fine and difficult to remove by standard filtration. | - Filter the reaction mixture through a pad of celite to ensure complete removal of the catalyst. |
Purification
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Product Oiling Out During Recrystallization | - Solvent System is Too Nonpolar: The product may be too soluble in the initial solvent mixture. - Cooling Too Rapidly: Rapid cooling can cause the product to separate as an oil rather than crystals. | - Start with a more polar solvent system and slowly add a nonpolar anti-solvent. - Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath or refrigerator. |
| Poor Separation in Column Chromatography | - Inappropriate Solvent System: The chosen eluent may not provide adequate separation between the product and impurities. - Column Overloading: Applying too much crude product to the column can lead to poor separation. | - Use TLC to determine an optimal solvent system that gives good separation. - As a general rule, use a 1:30 to 1:50 ratio of crude product to silica gel by weight. |
| Product Degradation on Silica Gel | - Acidic Nature of Silica Gel: Amines can sometimes interact strongly with or degrade on acidic silica gel. | - Deactivate the silica gel by pre-treating it with a small amount of triethylamine in the eluent. |
Frequently Asked Questions (FAQs)
Synthesis
-
Q1: What is the recommended starting material for the large-scale synthesis of this compound?
-
A1: The most common and cost-effective starting material is 4-nitrophenethylamine.
-
-
Q2: What are the typical reaction conditions for the Boc protection of 4-nitrophenethylamine?
-
A2: The reaction is typically carried out using di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base such as triethylamine or sodium hydroxide. Common solvents include tetrahydrofuran (THF), dioxane, or a mixture of THF and water. The reaction is often run at room temperature or with gentle heating.[1]
-
-
Q3: What is the most effective method for the reduction of the nitro group in tert-butyl 4-nitrophenethylcarbamate on a large scale?
-
A3: Catalytic hydrogenation using palladium on carbon (Pd/C) as the catalyst and hydrogen gas is a highly efficient and clean method for this transformation. A yield of 99.1% has been reported for a similar reduction.
-
Purification
-
Q4: What is the best method for purifying the final product on a large scale?
-
A4: Recrystallization is often the most efficient method for large-scale purification. A common solvent system for similar compounds is hexane/ethyl acetate.[2] If significant impurities are present, column chromatography may be necessary.
-
-
Q5: How can I monitor the progress of the reactions?
-
A5: Thin-layer chromatography (TLC) is a simple and effective way to monitor the progress of both the Boc protection and the nitro reduction steps. For the Boc protection, the product will have a higher Rf value than the starting amine. For the nitro reduction, the product will be more polar and have a lower Rf value than the starting nitro compound.
-
Safety
-
Q6: What are the main safety precautions to consider during this synthesis?
-
A6: When working with hydrogen gas for the reduction step, ensure the system is properly sealed and there are no ignition sources nearby. Palladium on carbon can be pyrophoric, especially when dry and exposed to air, so it should be handled with care, preferably wet with solvent. Always work in a well-ventilated area and wear appropriate personal protective equipment (PPE).
-
Experimental Protocols
Step 1: Synthesis of tert-Butyl 4-nitrophenethylcarbamate
-
In a suitable reaction vessel, dissolve 4-nitrophenethylamine (1 equivalent) in a mixture of tetrahydrofuran (THF) and water (e.g., 1:1 v/v).
-
Add triethylamine (1.1 equivalents) to the solution and stir.
-
Slowly add di-tert-butyl dicarbonate ((Boc)₂O) (1.05 equivalents) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC until the starting material is consumed.
-
Once the reaction is complete, perform an aqueous workup by extracting the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield tert-butyl 4-nitrophenethylcarbamate.
Step 2: Synthesis of this compound
-
Dissolve tert-butyl 4-nitrophenethylcarbamate (1 equivalent) in a suitable solvent such as ethanol or methanol.
-
Carefully add 10% palladium on carbon (Pd/C) catalyst (typically 5-10 mol %) to the solution.
-
Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a hydrogenation apparatus) and stir vigorously.
-
Monitor the reaction by TLC until the starting material is no longer visible.
-
Once complete, carefully filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system, such as hexane/ethyl acetate, to yield pure this compound.[2]
References
Validation & Comparative
Navigating the NMR Landscape: A Comparative Guide to the Characterization of Tert-butyl 4-aminophenethylcarbamate and Its Analogs
Comparative NMR Data Analysis
The following tables summarize the ¹H and ¹³C NMR spectral data for Tert-butyl 4-aminophenethylcarbamate and its analogs. The data for the analogs are derived from experimental findings, while the data for the target compound are predicted based on the influence of the additional ethyl bridge and established chemical shift principles. All chemical shifts (δ) are reported in parts per million (ppm).
Table 1: ¹H NMR Spectral Data Comparison
| Compound | Aromatic Protons (ppm) | Alkyl Protons (ppm) | NH/NH₂ Protons (ppm) | tert-Butyl Protons (ppm) |
| This compound | ~7.0 (d, 2H), ~6.6 (d, 2H) | ~3.2-3.4 (m, 2H), ~2.7 (t, 2H) | ~4.8 (br s, 1H), ~3.5 (br s, 2H) | ~1.4 (s, 9H) |
| Tert-butyl (4-aminophenyl)carbamate | 7.13 (d, 2H), 6.64 (d, 2H)[1] | - | 6.30 (br s, 1H), 3.20 (br s, 2H)[1] | 1.50 (s, 9H)[1] |
| Tert-butyl (4-methoxyphenyl)carbamate | 7.26 (d, 2H), 6.82 (d, 2H)[1] | 3.77 (s, 3H, -OCH₃) | 6.44 (br s, 1H)[1] | 1.50 (s, 9H)[1] |
Note: Data for this compound are predicted values.
Table 2: ¹³C NMR Spectral Data Comparison
| Compound | Aromatic Carbons (ppm) | Alkyl Carbons (ppm) | Carbamate Carbon (ppm) | tert-Butyl Carbons (ppm) |
| This compound | ~145, ~130, ~129, ~115 | ~42, ~36 | ~156 | ~80, ~28 |
| Tert-butyl (4-aminophenyl)carbamate | 153.34, 142.38, 129.71, 120.91, 115.62[1] | - | 153.34[1] | 80.01, 28.40[1] |
| Tert-butyl (4-methoxyphenyl)carbamate | 155.60, 153.20, 131.40, 120.50, 114.10[1] | 55.40 (-OCH₃) | 153.20[1] | 80.10, 28.30[1] |
Note: Data for this compound are predicted values.
Experimental Protocols
A general methodology for acquiring high-quality ¹H and ¹³C NMR spectra for compounds such as this compound is provided below. Specific parameters may require optimization based on the spectrometer and sample concentration.
1. Sample Preparation:
-
Accurately weigh 5-10 mg of the solid sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆) in a clean, dry vial.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).
-
Transfer the solution to a 5 mm NMR tube.
2. NMR Data Acquisition:
-
The NMR spectra are typically acquired on a 400 MHz or 500 MHz spectrometer.
-
The spectrometer's magnetic field is shimmed to achieve optimal homogeneity.
-
For ¹H NMR: A standard single-pulse experiment is used. Key parameters include a 30-degree pulse angle, a spectral width of approximately 16 ppm, an acquisition time of at least 2 seconds, and a relaxation delay of 1-2 seconds. Typically, 16 to 64 scans are co-added to achieve a good signal-to-noise ratio.
-
For ¹³C NMR: A proton-decoupled pulse program is employed to simplify the spectrum and enhance sensitivity through the Nuclear Overhauser Effect (NOE). A spectral width of around 240 ppm is used, with a longer relaxation delay (2-5 seconds) to ensure quantitative signal intensity, especially for quaternary carbons. A larger number of scans (e.g., 1024 or more) is usually required due to the low natural abundance of the ¹³C isotope.
3. Data Processing:
-
The acquired Free Induction Decay (FID) is subjected to a Fourier transform to generate the frequency-domain spectrum.
-
The spectrum is then phased and baseline corrected.
-
The chemical shifts of the peaks are referenced to the internal standard (TMS).
-
Integration of the peaks in the ¹H NMR spectrum is performed to determine the relative number of protons.
Visualization of the Analytical Workflow
The following diagram illustrates the general workflow for the NMR characterization of an organic compound like this compound.
References
A Comparative Guide to the Mass Spectrum of Tert-butyl 4-aminophenethylcarbamate
For researchers, scientists, and drug development professionals, the structural elucidation of novel compounds is a critical step. Mass spectrometry stands as a powerful analytical technique for determining molecular weight and obtaining structural information through fragmentation analysis. This guide provides a detailed interpretation of the expected mass spectrum of Tert-butyl 4-aminophenethylcarbamate, comparing its fragmentation pattern with that of other related carbamate compounds.
This compound is a carbamate derivative often used in organic synthesis, particularly as a building block in medicinal chemistry. Understanding its behavior under mass spectrometric conditions is essential for its identification and characterization.
Interpreting the Mass Spectrum
The mass spectrum of this compound, with a molecular weight of 236.31 g/mol , is predicted to exhibit a distinct fragmentation pattern characterized by the lability of the tert-butoxycarbonyl (Boc) protecting group.[1] While an experimental spectrum is not publicly available, the fragmentation can be reliably predicted based on the well-documented behavior of Boc-protected amines and other carbamates in mass spectrometry.[2][3]
The primary fragmentation pathways are expected to involve the loss of moieties associated with the tert-butyl group and the carbamate functionality. A significant fragmentation route for protonated t-butylcarbamates involves the elimination of isobutylene (2-methylpropene, C4H8) and carbon dioxide, leading to a combined neutral loss of 100 Da.[2] Another common fragmentation is the cleavage of the C-C bond adjacent to the nitrogen atom (alpha-cleavage), a characteristic fragmentation pattern for aliphatic amines.[4]
The following table summarizes the expected major ions in the mass spectrum of this compound and compares them to the fragmentation of a generic Boc-protected amine.
| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Interpretation for this compound | Comparison with General Boc-Protected Amine Fragmentation |
| 237 | [M+H]⁺ | The protonated molecular ion. | The protonated molecular ion is often observed, though it can be of low intensity depending on the ionization method. |
| 181 | [M+H - C₄H₈]⁺ | Loss of isobutylene (56 Da) from the tert-butyl group. This is a very common fragmentation pathway for Boc-protected compounds. | The loss of isobutylene is a hallmark of Boc-group fragmentation. |
| 137 | [M+H - 100]⁺ | Consecutive loss of isobutylene (56 Da) and carbon dioxide (44 Da).[2] | This combined loss of 100 Da is highly characteristic of t-butylcarbamates.[2] |
| 136 | [C₈H₁₀N]⁺ | Alpha-cleavage resulting in the formation of the stable 4-aminobenzyl cation. | Alpha-cleavage is a dominant fragmentation pathway for amines.[4] |
| 106 | [C₇H₈N]⁺ | Further fragmentation of the 4-aminophenethyl portion of the molecule. | Fragmentation of the amine backbone is common. |
| 57 | [C₄H₉]⁺ | The tert-butyl cation. | The tert-butyl cation is a very stable carbocation and often observed as a prominent peak in the spectra of Boc-protected compounds. |
Experimental Protocols
The following is a general methodology for acquiring the mass spectrum of this compound.
Sample Preparation:
-
Dissolve a small amount of this compound in a suitable solvent such as methanol or acetonitrile to a final concentration of approximately 1 mg/mL.
-
Further dilute the stock solution with the mobile phase to a final concentration of 1-10 µg/mL.
-
Filter the final solution through a 0.22 µm syringe filter before injection.
Liquid Chromatography-Mass Spectrometry (LC-MS) Parameters:
-
LC System: A standard high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column is typically suitable for this type of compound.
-
Mobile Phase: A gradient elution using water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).
-
Flow Rate: 0.2 - 0.5 mL/min.
-
Injection Volume: 1 - 5 µL.
-
MS System: A triple quadrupole or time-of-flight (TOF) mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode is generally preferred for amines and carbamates.[5][6]
-
Scan Range: m/z 50 - 500.
-
Source Parameters: Optimize the capillary voltage, cone voltage, and source temperature to achieve maximum signal intensity for the molecular ion.
Fragmentation Pathway
The fragmentation of this compound can be visualized as a series of logical steps initiated by the ionization of the molecule. The following diagram illustrates the primary fragmentation pathways.
References
- 1. This compound | C13H20N2O2 | CID 382207 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Protonation Sites and Dissociation Mechanisms of t-Butylcarbamates in Tandem Mass Spectrometric Assays for Newborn Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Simultaneous quantification of carbamate insecticides in human plasma by liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to HPLC for Purity Validation of Tert-butyl 4-aminophenethylcarbamate
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs), ensuring the purity of each component is paramount. Tert-butyl 4-aminophenethylcarbamate is a key building block in the development of various therapeutic agents.[1] Its purity can significantly impact the yield, impurity profile, and overall quality of the final drug product. High-Performance Liquid Chromatography (HPLC) stands as a gold standard for the purity assessment of such non-volatile and thermally labile compounds due to its precision and versatility.[2]
This guide provides a comprehensive comparison of a validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for assessing the purity of this compound against other analytical techniques. Detailed experimental protocols and supporting data are presented to aid researchers in selecting the most appropriate method for their needs.
Experimental Workflow for Purity Validation
The logical workflow for the purity validation of this compound involves sample preparation, analysis by a primary method such as HPLC, and comparison with orthogonal techniques for comprehensive characterization.
Caption: Experimental workflow for the purity validation of this compound.
Detailed Experimental Protocol: RP-HPLC Method
This protocol outlines a validated RP-HPLC method for the determination of purity and the separation of potential impurities in this compound.
1. Instrumentation and Chromatographic Conditions:
-
System: HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.
-
Gradient:
Time (min) % Mobile Phase A % Mobile Phase B 0 95 5 20 5 95 25 5 95 26 95 5 | 30 | 95 | 5 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
2. Sample and Standard Preparation:
-
Standard Solution: Accurately weigh and dissolve approximately 10 mg of this compound reference standard in a 10 mL volumetric flask using a 50:50 (v/v) mixture of acetonitrile and water.
-
Sample Solution: Prepare the sample solution in the same manner as the standard solution.
3. Potential Impurities:
The synthesis of this compound typically involves the Boc-protection of 4-aminophenethylamine. Potential impurities may include:
-
Starting Material: 4-aminophenethylamine.
-
Reagent-related Impurities: Di-tert-butyl dicarbonate (Boc Anhydride).
-
Byproducts: Di-Boc protected 4-aminophenethylamine.
-
Degradation Products: Products arising from the hydrolysis of the carbamate or oxidation of the amine.
4. Validation Parameters:
The HPLC method should be validated according to ICH guidelines, assessing parameters such as specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).[3]
Comparison of Analytical Methods for Purity Determination
While HPLC is a robust method, orthogonal techniques can provide a more complete picture of the compound's purity.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Quantitative NMR (qNMR) |
| Principle | Separation based on polarity and partitioning between a stationary and mobile phase. | Separation of volatile compounds based on boiling point and polarity, with mass-based identification and quantification.[2] | Absolute quantification by comparing the integral of an analyte signal to that of a certified internal standard.[4] |
| Applicability | Ideal for non-volatile and thermally labile compounds like this compound. | Suitable for volatile and semi-volatile impurities (e.g., residual solvents). | Provides absolute purity without needing a specific reference standard of the analyte.[4] |
| Typical Column | C18 Reverse-Phase | Low-polarity capillary column (e.g., 5% phenyl polysiloxane) | Not applicable |
| Detection | UV, PDA, Fluorescence, Mass Spectrometry (LC-MS) | Mass Spectrometry (MS) | NMR detector |
| Strengths | High resolution, sensitivity, and reproducibility for a wide range of compounds. | Excellent for identifying and quantifying volatile impurities. | High precision and accuracy for absolute purity determination; non-destructive. |
| Limitations | May not detect non-chromophoric or highly volatile impurities. | Not suitable for non-volatile or thermally labile compounds. | Lower sensitivity compared to chromatographic methods; requires a high-field NMR spectrometer. |
Hypothetical Comparative Data
The following table presents hypothetical data from the purity analysis of three different batches of this compound using the described HPLC method.
| Batch No. | Retention Time (min) | Peak Area | % Purity (Area Normalization) | Impurity 1 (RT ~4.5 min) | Impurity 2 (RT ~15.2 min) |
| Batch A | 12.5 | 995,000 | 99.5% | 0.2% | 0.3% |
| Batch B | 12.5 | 988,000 | 98.8% | 0.5% | 0.7% |
| Batch C | 12.6 | 998,000 | 99.8% | 0.1% | 0.1% |
Conclusion
The validation of this compound purity by RP-HPLC is a robust, reliable, and precise method suitable for quality control in research and drug development settings. The provided HPLC protocol is designed to effectively separate the main component from potential process-related impurities and degradation products. For a comprehensive purity assessment, it is recommended to supplement HPLC data with orthogonal methods such as GC-MS for volatile impurities and qNMR for an absolute purity value. This multi-faceted approach ensures the highest quality of this critical pharmaceutical intermediate.
References
- 1. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 2. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
- 3. pathogenia.com [pathogenia.com]
- 4. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the FT-IR Analysis of Boc-Protected 4-Aminophenethylamine
For researchers engaged in peptide synthesis and the development of amine-containing pharmaceuticals, the tert-butoxycarbonyl (Boc) protecting group is a fundamental tool. Its successful installation on a primary amine, such as in 4-aminophenethylamine, is a critical step that requires accurate analytical confirmation. Fourier-Transform Infrared (FT-IR) spectroscopy offers a rapid, non-destructive, and reliable method to verify the successful Boc protection by monitoring key changes in the vibrational spectra of the functional groups involved. This guide provides a comparative analysis of the FT-IR spectra of the starting material, the Boc-protected product, and the protecting agent, supported by a detailed experimental protocol.
Key Spectral Changes Upon Boc Protection
The covalent attachment of the Boc group to the primary amine of 4-aminophenethylamine results in the formation of a carbamate. This transformation is readily observable in the FT-IR spectrum through the disappearance of the characteristic N-H stretching vibrations of the primary amine and the appearance of a strong carbonyl (C=O) stretching band from the newly formed carbamate.
Comparative FT-IR Data
The following table summarizes the key diagnostic FT-IR absorption bands for 4-aminophenethylamine, di-tert-butyl dicarbonate (Boc anhydride), and the resulting Boc-protected 4-aminophenethylamine.
| Compound | Functional Group | Vibrational Mode | Characteristic Wavenumber (cm⁻¹) | Appearance in Spectrum |
| 4-Aminophenethylamine | Primary Amine (Ar-NH₂) | N-H Stretch | ~3400 and ~3300 (two bands) | Two distinct sharp to medium peaks |
| Primary Amine (-CH₂-NH₂) | N-H Bend | ~1650-1580 | Medium to strong, sharp peak | |
| Di-tert-butyl dicarbonate (Boc Anhydride) | Anhydride | C=O Stretch | ~1810 and ~1760 | Two strong, sharp peaks |
| Boc-Protected 4-Aminophenethylamine | Carbamate | N-H Stretch | ~3350 | A single, sharp to medium peak |
| Carbamate | C=O Stretch | ~1720-1680 | A very strong, sharp peak | |
| Primary Amine (Ar-NH₂) | N-H Stretch | ~3400 and ~3300 (two bands) | Two distinct sharp to medium peaks |
Note: In the case of Boc-protected 4-aminophenethylamine, the primary aromatic amine remains unprotected and will still exhibit its characteristic N-H stretching bands. The key indicator of successful protection of the ethylamine moiety is the appearance of the strong carbamate C=O stretch and the disappearance of the N-H bending vibration associated with the primary ethylamine group.
Visualizing the Analytical Workflow
The process of confirming the Boc protection of 4-aminophenethylamine using FT-IR spectroscopy can be visualized as a straightforward workflow.
Caption: Workflow from synthesis to FT-IR confirmation.
Logical Relationship of Spectral Features
The interpretation of the FT-IR spectra relies on a logical comparison of the functional groups present in the starting materials versus the product.
Caption: Key spectral changes for reaction monitoring.
Experimental Protocol: FT-IR Analysis of Boc-Protected 4-Aminophenethylamine via ATR
This protocol details the procedure for obtaining an FT-IR spectrum of solid Boc-protected 4-aminophenethylamine using an Attenuated Total Reflectance (ATR) accessory, a common and convenient method for solid and liquid samples.
Instrumentation and Materials:
-
FT-IR Spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide crystal)
-
Boc-protected 4-aminophenethylamine sample (solid)
-
Spatula
-
Solvent for cleaning (e.g., isopropanol or acetone)
-
Lint-free wipes
Procedure:
-
Instrument Preparation and Background Scan:
-
Ensure the FT-IR spectrometer and the ATR accessory are clean and free of any residual sample. Clean the ATR crystal surface with a lint-free wipe dampened with an appropriate solvent (e.g., isopropanol) and allow it to fully evaporate.
-
Acquire a background spectrum. This will account for the absorbance of the ATR crystal and the ambient atmosphere (e.g., carbon dioxide and water vapor). The background spectrum is typically collected over the range of 4000 cm⁻¹ to 400 cm⁻¹.
-
-
Sample Application:
-
Place a small amount of the solid Boc-protected 4-aminophenethylamine sample onto the center of the ATR crystal.
-
Lower the ATR
-
A Comparative Guide to Boc and Cbz Protection of 4-Aminophenethylamine
For Researchers, Scientists, and Drug Development Professionals
The strategic use of protecting groups is a cornerstone of modern organic synthesis, particularly in the fields of medicinal chemistry and drug development. When working with polyfunctional molecules like 4-aminophenethylamine, selective protection of reactive sites is crucial for achieving desired chemical transformations. This guide provides an in-depth, objective comparison of two of the most widely used amine protecting groups, tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz), specifically for the protection of the ethylamine moiety of 4-aminophenethylamine. This comparison is supported by representative experimental data and detailed protocols to aid in the selection of the most appropriate protecting group for your synthetic strategy.
At a Glance: Boc vs. Cbz Protection
| Feature | Boc (tert-Butoxycarbonyl) | Cbz (Carboxybenzyl) |
| Protecting Group Reagent | Di-tert-butyl dicarbonate (Boc)₂O | Benzyl chloroformate (Cbz-Cl) |
| Typical Reaction Conditions | Mild basic conditions (e.g., NaHCO₃, Et₃N) in various solvents (e.g., THF, Dioxane, CH₂Cl₂) at room temperature. | Mild basic conditions (e.g., NaHCO₃, NaOH) in a biphasic solvent system (e.g., THF/water) often at 0 °C to room temperature. |
| Cleavage Conditions | Acidic conditions (e.g., Trifluoroacetic acid (TFA), HCl in dioxane).[1] | Catalytic hydrogenolysis (e.g., H₂, Pd/C).[1] |
| Stability | Stable to basic, nucleophilic, and reductive conditions. | Stable to acidic and basic conditions. |
| Orthogonality | Orthogonal to Cbz and Fmoc protecting groups. | Orthogonal to Boc and Fmoc protecting groups. |
| Byproducts of Deprotection | Isobutylene and CO₂ | Toluene and CO₂ |
Experimental Data: A Comparative Overview
The following tables summarize representative experimental data for the protection and deprotection of phenethylamine derivatives, providing a quantitative basis for comparison.
Table 1: Protection of the Ethylamine Group
| Protecting Group | Substrate | Reagents | Solvent | Time | Temp. | Yield |
| Boc | 2-(4-aminophenyl)ethanol* | (Boc)₂O | Methanol | 3 h | 0 °C | 92.9%[2] |
| Cbz | General Primary Amine | Cbz-Cl, NaHCO₃ | THF/H₂O (2:1) | 20 h | 0 °C | ~90%[3] |
*Note: Data for the closely related 2-(4-aminophenyl)ethanol is presented as a representative example for the Boc protection of the ethylamine side chain in a similar chemical environment.
Table 2: Deprotection of the Protected Ethylamine Group
| Protected Amine | Reagents | Solvent | Time | Temp. | Outcome |
| Boc-protected amine | Trifluoroacetic acid (TFA) | Dichloromethane (CH₂Cl₂) | 1-2 h | Room Temp. | Complete deprotection[1] |
| Cbz-protected amine | H₂, 5% Pd/C | Methanol | 40 h | 60 °C | Complete deprotection[3] |
Experimental Protocols
Boc Protection of 4-Aminophenethylamine
This protocol is adapted from a procedure for the Boc protection of a similar aminophenyl derivative.[2]
Materials:
-
4-Aminophenethylamine
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Methanol
-
Saturated aqueous ammonium chloride
-
Water
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Standard glassware for extraction and concentration
Procedure:
-
Under the condition of 0 °C, dissolve 4-aminophenethylamine (1.0 eq) in methanol.
-
With stirring, add di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq) to the solution.
-
Allow the reaction to stir at 0 °C for 3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, add saturated aqueous ammonium chloride to quench the reaction.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with water.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., n-heptane and ethyl acetate) to obtain tert-butyl (4-aminophenethyl)carbamate.
Cbz Protection of 4-Aminophenethylamine
This is a general and widely used protocol for the Cbz protection of primary amines.[3]
Materials:
-
4-Aminophenethylamine
-
Benzyl chloroformate (Cbz-Cl)
-
Sodium bicarbonate (NaHCO₃)
-
Tetrahydrofuran (THF)
-
Water
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer and ice bath
-
Standard glassware for extraction and concentration
Procedure:
-
Dissolve 4-aminophenethylamine (1.0 eq) in a 2:1 mixture of THF and water.
-
Add sodium bicarbonate (2.0 eq) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add benzyl chloroformate (1.5 eq) dropwise to the cooled solution.
-
Stir the reaction mixture at 0 °C for 20 hours.
-
Dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the resulting residue by silica gel column chromatography to yield benzyl (4-aminophenethyl)carbamate.
Deprotection of Boc-Protected 4-Aminophenethylamine
This is a standard and efficient method for Boc deprotection.[1]
Materials:
-
tert-Butyl (4-aminophenethyl)carbamate
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (CH₂Cl₂)
-
Round-bottom flask
-
Magnetic stirrer
-
Rotary evaporator
Procedure:
-
Dissolve the Boc-protected 4-aminophenethylamine in dichloromethane.
-
Add trifluoroacetic acid to the solution (typically a 1:1 v/v mixture with the solvent).
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Monitor the deprotection by TLC.
-
Upon completion, remove the solvent and excess TFA under reduced pressure to yield the deprotected amine as its trifluoroacetate salt.
Deprotection of Cbz-Protected 4-Aminophenethylamine
This protocol describes the standard hydrogenolysis procedure for Cbz group removal.[3]
Materials:
-
Benzyl (4-aminophenethyl)carbamate
-
Palladium on carbon (5% Pd/C)
-
Methanol
-
Hydrogen gas supply (balloon or hydrogenation apparatus)
-
Celite
-
Round-bottom flask
-
Magnetic stirrer
-
Filtration apparatus
Procedure:
-
Dissolve the Cbz-protected 4-aminophenethylamine in methanol.
-
Carefully add 5% Pd/C catalyst to the solution.
-
Stir the mixture under an atmosphere of hydrogen at 60 °C for 40 hours.
-
After the reaction is complete, filter the mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate in vacuo to obtain the deprotected 4-aminophenethylamine.
Visualization of Synthetic Pathways
The following diagrams illustrate the chemical transformations described in the protocols.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. CN103232352B - (R)-4-(2-(2-hydroxyl-2-phenylethylamine base) ethyl) anilino carboxylate - Google Patents [patents.google.com]
- 3. Triarylamminium Radical Cation Facilitates the Deprotection of tert-Butyl Groups in Esters, Ethers, Carbonates, and Carbamates - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Battle: Unveiling the Advantages of Tert-butyl 4-aminophenethylcarbamate over its Fmoc-Protected Counterpart
For researchers, scientists, and drug development professionals navigating the intricate landscape of organic synthesis and medicinal chemistry, the choice of protecting groups is a critical decision that profoundly influences the efficiency, yield, and overall success of a synthetic strategy. This guide provides an in-depth, objective comparison of Tert-butyl 4-aminophenethylcarbamate (Boc-4-APEC) and its 9-fluorenylmethoxycarbonyl (Fmoc) protected analogues, offering supporting experimental data and detailed protocols to inform the selection of the optimal protecting group for specific applications.
At the heart of this comparison lies the fundamental difference in the chemical lability of the Boc (tert-butoxycarbonyl) and Fmoc (9-fluorenylmethoxycarbonyl) protecting groups. The Boc group is renowned for its acid-lability, typically removed under strong acidic conditions, while the Fmoc group is cleaved by bases.[][2] This inherent dichotomy in their deprotection chemistry dictates their suitability for different synthetic routes and their compatibility with other functional groups within a molecule.
At a Glance: Key Distinctions
| Feature | This compound (Boc-protected) | Fmoc-protected analogues |
| Protecting Group | tert-butoxycarbonyl (Boc) | 9-fluorenylmethoxycarbonyl (Fmoc) |
| Lability | Acid-labile[] | Base-labile[2] |
| Deprotection Conditions | Strong acids (e.g., TFA, HCl)[] | Secondary amines (e.g., piperidine) in an organic solvent[2] |
| Orthogonality | Orthogonal to base-labile and hydrogenolysis-cleavable groups[3] | Orthogonal to acid-labile groups (e.g., Boc, tBu)[] |
| Key Advantages | Robustness, lower cost of reagents, suitable for preventing secondary structure formation in some peptides.[][4] | Mild deprotection conditions, allows for real-time monitoring of deprotection, high yields in solid-phase peptide synthesis (SPPS).[] |
| Potential Drawbacks | Harsh deprotection conditions can damage sensitive substrates.[2] | The Fmoc group and its byproducts can be bulky, potentially hindering reactions; higher cost of reagents.[4] |
Delving Deeper: A Comparative Analysis
The selection between Boc- and Fmoc-protection for the 4-aminophenethyl scaffold hinges on the specific requirements of the synthetic pathway, including the presence of other sensitive functional groups and the overall strategic approach.
Advantages of this compound (Boc-protected):
-
Chemical Stability and Robustness: The Boc group is stable to a wide range of reaction conditions, including basic and nucleophilic reagents, making it a reliable choice for multi-step syntheses where various transformations are performed on other parts of the molecule.
-
Cost-Effectiveness: The reagents used for Boc protection and deprotection are generally less expensive than those required for the Fmoc strategy, which can be a significant factor in large-scale synthesis.[4]
-
Prevention of Aggregation: In the context of peptide synthesis, the repetitive acidic treatments used for Boc deprotection can help to disrupt the formation of secondary structures in growing peptide chains, which can otherwise lead to aggregation and reduced yields.[]
Advantages of Fmoc-protected 4-aminophenethylamine:
-
Mild Deprotection Conditions: The key advantage of the Fmoc group is its removal under mild basic conditions, typically with a solution of piperidine in DMF.[2] This is particularly beneficial when the target molecule contains acid-sensitive functional groups that would be compromised by the harsh acidic conditions required for Boc deprotection.
-
Orthogonality in Complex Syntheses: The base-lability of the Fmoc group makes it perfectly orthogonal to acid-labile protecting groups like Boc and tert-butyl (tBu) ethers and esters.[] This orthogonality is the cornerstone of modern solid-phase peptide synthesis (SPPS), allowing for the selective deprotection of the N-terminus for chain elongation while side-chain protecting groups remain intact.
-
Monitoring of Deprotection: The cleavage of the Fmoc group releases dibenzofulvene, which forms an adduct with piperidine that strongly absorbs UV light. This allows for the real-time monitoring of the deprotection reaction, ensuring its completion before proceeding to the next step in the synthesis.[2]
Quantitative Data Presentation
While direct, side-by-side quantitative comparisons for the protection and deprotection of 4-aminophenethylamine are not extensively reported in a single study, the following tables provide illustrative data based on typical yields and reaction conditions for Boc and Fmoc protection and deprotection of primary amines.
Table 1: Illustrative Comparison of Protection Reaction Parameters
| Parameter | This compound (Boc) | Fmoc-4-aminophenethylamine |
| Protecting Agent | Di-tert-butyl dicarbonate (Boc)₂O | Fmoc-OSu or Fmoc-Cl |
| Typical Solvent | Dichloromethane (DCM) or Tetrahydrofuran (THF) | Dioxane/water or DMF |
| Base | Triethylamine (Et₃N) or DMAP | Sodium bicarbonate or DIEA |
| Reaction Time | 1 - 4 hours | 1 - 3 hours |
| Typical Yield | >90% | >90% |
Table 2: Illustrative Comparison of Deprotection Reaction Parameters
| Parameter | This compound (Boc) | Fmoc-4-aminophenethylamine |
| Deprotecting Agent | Trifluoroacetic acid (TFA) or HCl in Dioxane | 20% Piperidine in DMF |
| Typical Solvent | Dichloromethane (DCM) | Dimethylformamide (DMF) |
| Reaction Time | 30 minutes - 2 hours | 10 - 30 minutes |
| Typical Yield | >95% | >95% |
Experimental Protocols
Protocol 1: Synthesis of this compound (Boc-protection)
-
Dissolve 4-(2-aminoethyl)aniline (1 eq.) in dichloromethane (DCM).
-
Add triethylamine (1.5 eq.) and a catalytic amount of 4-dimethylaminopyridine (DMAP).
-
To this solution, add di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq.) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
Protocol 2: Deprotection of this compound
-
Dissolve this compound (1 eq.) in dichloromethane (DCM).
-
Add trifluoroacetic acid (TFA) (10 eq.) dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Monitor the deprotection by TLC.
-
Upon completion, remove the solvent and excess TFA under reduced pressure.
-
The resulting amine can be precipitated as a salt by the addition of diethyl ether.
Protocol 3: Synthesis of an Fmoc-protected 4-aminophenethylamine
-
Dissolve 4-(2-aminoethyl)aniline (1 eq.) in a mixture of dioxane and water.
-
Add sodium bicarbonate (2 eq.).
-
To this suspension, add a solution of 9-fluorenylmethyloxycarbonyl succinimide (Fmoc-OSu) (1.05 eq.) in dioxane.
-
Stir the reaction mixture vigorously at room temperature for 2-3 hours.
-
Monitor the reaction by TLC.
-
Upon completion, acidify the reaction mixture with dilute HCl and extract the product with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by crystallization or column chromatography.
Protocol 4: Deprotection of an Fmoc-protected 4-aminophenethylamine
-
Dissolve the Fmoc-protected 4-aminophenethylamine (1 eq.) in dimethylformamide (DMF).
-
Add a 20% solution of piperidine in DMF.
-
Stir the reaction at room temperature for 15-30 minutes.
-
Monitor the deprotection by TLC.
-
Upon completion, remove the solvent and piperidine under reduced pressure.
-
The crude product can be purified by column chromatography.
Mandatory Visualizations
Caption: Comparative workflow of Boc and Fmoc protection strategies.
References
A Comparative Guide to Alternative Amine Protecting Groups for 4-Aminophenethylamine
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of an amine protecting group is a critical decision in the multi-step synthesis of complex molecules derived from 4-aminophenethylamine, a common scaffold in medicinal chemistry. The presence of two distinct primary amine functionalities—a nucleophilic aliphatic amine and a less reactive aromatic amine—presents a significant challenge in achieving chemoselectivity. This guide provides an objective comparison of common and alternative amine protecting groups for 4-aminophenethylamine, with a focus on strategies for selective protection. Experimental data on reaction conditions, yields, and deprotection methods are presented to inform the selection of the most suitable protecting group for a given synthetic route.
Performance Comparison of Amine Protecting Groups
The choice of a protecting group for 4-aminophenethylamine is governed by factors such as the desired regioselectivity (aliphatic vs. aromatic amine protection), stability to subsequent reaction conditions, and the ease and orthogonality of its removal. This section provides a quantitative comparison of commonly employed protecting groups: tert-Butoxycarbonyl (Boc), Carboxybenzyl (Cbz), 9-Fluorenylmethyloxycarbonyl (Fmoc), Allyloxycarbonyl (Alloc), and Trifluoroacetyl (TFA).
Selective Protection of the Aromatic Amine
A prevalent strategy involves the selective protection of the less basic aromatic amine, leaving the more nucleophilic aliphatic amine available for further functionalization. This is typically achieved by performing the protection reaction under acidic conditions, where the more basic aliphatic amine is protonated and thus rendered unreactive.
Table 1: Comparison of Protecting Groups for the Selective Protection of the Aromatic Amine of 4-Aminophenethylamine
| Protecting Group | Reagent | Typical Conditions | Reaction Time | Typical Yield (%) |
| Boc | Di-tert-butyl dicarbonate (Boc)₂O | 10% aq. AcOH, 1,4-dioxane, rt | 12-24 h | 75-98% |
| Cbz | Benzyl chloroformate (Cbz-Cl) | 10% aq. AcOH, 1,4-dioxane, rt | 12-24 h | 95% |
| Fmoc | Fmoc-Cl or Fmoc-OSu | 10% aq. AcOH, 1,4-dioxane, rt | 12-24 h | 92% |
| Alloc | Allyl chloroformate (Alloc-Cl) | 10% aq. AcOH, 1,4-dioxane, rt | 12-24 h | 98% |
Selective Protection of the Aliphatic Amine
Conversely, selective protection of the more nucleophilic aliphatic amine can be achieved under neutral or basic conditions, where its higher reactivity is exploited.
Table 2: Comparison of Protecting Groups for the Selective Protection of the Aliphatic Amine of 4-Aminophenethylamine
| Protecting Group | Reagent | Typical Conditions | Reaction Time | Typical Yield (%) |
| Boc | Di-tert-butyl dicarbonate (Boc)₂O | NaHCO₃, THF/H₂O, 0 °C to rt | 12 h | >90% (general) |
| Cbz | Benzyl chloroformate (Cbz-Cl) | NaHCO₃, THF/H₂O, 0 °C to rt | 20 h | ~90% (general) |
| Fmoc | Fmoc-Cl or Fmoc-OSu | NaHCO₃, dioxane/H₂O, rt | 1-3 h | 85-95% (general) |
| Alloc | Allyl chloroformate (Alloc-Cl) | NaHCO₃, THF/H₂O, rt | 12 h | ~87% (general) |
| Trifluoroacetyl | Ethyl trifluoroacetate | Methanol, rt | 24 h | High (general) |
Deprotection Strategies
The orthogonality of protecting groups is a key consideration in multi-step synthesis. The ability to selectively remove one protecting group in the presence of others allows for the sequential modification of the molecule.
Table 3: Deprotection Conditions for Amine Protecting Groups
| Protecting Group | Deprotection Conditions | Stability to Other Deprotection Conditions |
| Boc | Strong acid (e.g., TFA in DCM, or HCl in dioxane) | Stable to hydrogenolysis and mild base. |
| Cbz | Catalytic hydrogenolysis (H₂, Pd/C) or strong acid (HBr/AcOH) | Stable to mild acid and base. |
| Fmoc | Mild base (e.g., 20% piperidine in DMF) | Stable to acid and hydrogenolysis. |
| Alloc | Pd(0) catalyst (e.g., Pd(PPh₃)₄) and a scavenger (e.g., phenylsilane) | Stable to acid and mild base. |
| Trifluoroacetyl | Mild basic conditions (e.g., K₂CO₃ in MeOH/H₂O) or ammonia | Stable to acid and hydrogenolysis. |
Experimental Protocols
Protocol 1: Selective Protection of the Aromatic Amine with Boc
-
Materials: 4-Aminophenethylamine, Di-tert-butyl dicarbonate ((Boc)₂O), 1,4-Dioxane, 10% aqueous Acetic Acid.
-
Procedure:
-
Dissolve 4-aminophenethylamine (1.0 eq) in a 1:1 mixture of 1,4-dioxane and 10% aqueous acetic acid.
-
Add (Boc)₂O (1.1 eq) to the solution.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by TLC.
-
Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the N-Boc-4-aminophenethylamine.
-
Protocol 2: Selective Protection of the Aliphatic Amine with Trifluoroacetyl
-
Materials: 4-Aminophenethylamine, Ethyl trifluoroacetate, Methanol.
-
Procedure:
-
Dissolve 4-aminophenethylamine (1.0 eq) in methanol.
-
Add ethyl trifluoroacetate (1.1 eq) to the solution.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Monitor the reaction by TLC for the disappearance of the starting material.
-
Upon completion, remove the solvent under reduced pressure to obtain the crude N-trifluoroacetyl-4-aminophenethylamine, which can be purified by column chromatography.
-
Protocol 3: Deprotection of Boc-protected Amine
-
Materials: N-Boc-protected amine, Trifluoroacetic acid (TFA), Dichloromethane (DCM).
-
Procedure:
-
Dissolve the N-Boc-protected amine in DCM.
-
Add TFA (typically 20-50% v/v) to the solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Monitor the deprotection by TLC.
-
Once complete, concentrate the solution under reduced pressure to remove the majority of the TFA and DCM.
-
The deprotected amine can be isolated as its TFA salt or neutralized with a base.
-
Protocol 4: Deprotection of Cbz-protected Amine
-
Materials: N-Cbz-protected amine, Palladium on carbon (10% Pd/C), Methanol, Hydrogen gas.
-
Procedure:
-
Dissolve the N-Cbz-protected amine in methanol.
-
Carefully add 10% Pd/C catalyst to the solution.
-
Stir the reaction mixture under an atmosphere of hydrogen (e.g., using a balloon) at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected amine.
-
Protocol 5: Deprotection of Fmoc-protected Amine
-
Materials: N-Fmoc-protected amine, Piperidine, N,N-Dimethylformamide (DMF).
-
Procedure:
-
Dissolve the N-Fmoc-protected amine in DMF.
-
Add piperidine to a final concentration of 20% (v/v).
-
Stir the reaction at room temperature for 30 minutes.
-
Monitor the reaction by TLC.
-
Remove the DMF and piperidine under reduced pressure. The crude product can be purified by an appropriate workup and/or chromatography.
-
Protocol 6: Deprotection of Alloc-protected Amine
-
Materials: N-Alloc-protected amine, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), Phenylsilane, Dichloromethane (DCM).
-
Procedure:
-
Dissolve the N-Alloc-protected amine in anhydrous DCM under an inert atmosphere.
-
Add Pd(PPh₃)₄ (5-10 mol%) to the solution.
-
Add phenylsilane (1.2-2.0 eq) dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 1-2 hours, monitoring by TLC.
-
Upon completion, the reaction mixture can be filtered through a short pad of silica gel and concentrated to give the deprotected amine.
-
Protocol 7: Deprotection of Trifluoroacetyl-protected Amine
-
Materials: N-Trifluoroacetyl-protected amine, Potassium carbonate (K₂CO₃), Methanol, Water.
-
Procedure:
-
Dissolve the N-trifluoroacetyl-protected amine in a mixture of methanol and water.
-
Add K₂CO₃ (2-3 eq) to the solution.
-
Stir the reaction mixture at room temperature for 1-4 hours.
-
Monitor the deprotection by TLC.
-
Upon completion, neutralize the reaction with a mild acid (e.g., 1N HCl) and extract the product with an organic solvent.
-
Dry the organic layer and concentrate under reduced pressure to obtain the deprotected amine.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the logical workflows for the selective protection and orthogonal deprotection of 4-aminophenethylamine.
Stability of Boc-Protected Aniline Derivatives: A Comparative Guide for Researchers
A comprehensive analysis of the chemical stability of various tert-butoxycarbonyl (Boc)-protected aniline derivatives is crucial for optimizing synthetic strategies and ensuring the integrity of intermediates in drug discovery and development. This guide provides a comparative assessment of the stability of these compounds, supported by experimental data, to aid researchers in selecting the appropriate protected anilines for their specific applications.
The tert-butoxycarbonyl (Boc) group is a widely utilized amine protecting group in organic synthesis due to its general stability under a range of conditions and its facile removal under acidic conditions. However, the stability of the Boc group on an aniline moiety can be significantly influenced by the electronic nature of substituents on the aromatic ring. This guide explores the comparative stability of different Boc-protected aniline derivatives under acidic and thermal conditions.
Influence of Aromatic Substituents on Acidic Stability
The rate of acid-catalyzed deprotection of Boc-protected anilines is highly dependent on the electronic properties of the substituents on the aniline ring. Electron-donating groups (EDGs) tend to increase the stability of the Boc group, while electron-withdrawing groups (EWGs) accelerate its cleavage. This is because the deprotection mechanism proceeds through protonation of the carbamate, and electron density on the nitrogen atom influences this step.
A study on the deprotection of various N-Boc derivatives in a deep eutectic solvent (DES) composed of choline chloride and p-toluenesulfonic acid at room temperature provides qualitative insights into this trend. While N-Boc aniline was deprotected in 20 minutes, the presence of an electron-withdrawing nitro group in N-Boc 3-nitroaniline led to the same outcome in the same timeframe, suggesting that under these specific conditions, the electronic effect was not the dominant factor.[1]
More quantitative data is needed to establish a clear trend. The Hammett equation, which relates reaction rates to substituent constants (σ), is a valuable tool for quantifying these electronic effects. A positive rho (ρ) value in a Hammett plot for the hydrolysis of substituted phenyl N-phenylcarbamates indicates that the reaction is accelerated by electron-withdrawing groups. For the alkaline hydrolysis of these compounds, a Hammett sensitivity (ρ) of 2.86 was observed, highlighting the significant influence of substituents on the stability of the carbamate linkage.[2] While this study was on a related class of compounds, the principles are applicable to the acid-catalyzed deprotection of Boc-anilines.
Comparative Stability Under Thermal Conditions
Thermal deprotection offers an alternative to acid-catalyzed cleavage. A study utilizing a continuous flow reactor demonstrated the selective thermal deprotection of N-Boc groups. The efficiency of deprotection was found to be dependent on the nature of the amine, the solvent, temperature, and residence time.
For instance, in a trifluoroethanol (TFE) solvent, complete deprotection of N-Boc imidazole was achieved at 120°C with a 20-minute residence time. In contrast, N-Boc aniline required a higher temperature of 240°C and a residence time of 35 minutes for >94% deprotection. N-Boc phenethylamine, an aliphatic amine, required an even longer residence time of 90 minutes at 240°C for a similar level of deprotection.[3] This suggests the following order of decreasing thermal stability under these conditions: N-Boc alkylamine > N-Boc arylamine > N-Boc heteroarylamine.
The following table summarizes the thermal deprotection data for selected N-Boc derivatives in a continuous flow system.
| Compound | Solvent | Temperature (°C) | Residence Time (min) | Deprotection Yield (%) |
| N-Boc-phenethylamine | TFE | 240 | 90 | >94 |
| N-Boc-aniline | TFE | 240 | 35 | >94 |
| N-Boc-imidazole | TFE | 120 | 20 | >94 |
Experimental Protocols
General Procedure for N-Boc Deprotection in a Deep Eutectic Solvent[1]
-
A deep eutectic solvent (DES) is prepared by mixing choline chloride and p-toluenesulfonic acid.
-
The N-Boc-protected aniline derivative (1 mmol) is added to 1 mL of the DES in a round-bottomed flask.
-
The mixture is stirred at room temperature.
-
The reaction progress is monitored by Thin Layer Chromatography (TLC) and Gas Chromatography-Mass Spectrometry (GC/MS).
-
Upon completion, an aqueous solution of sodium bicarbonate (5%) is added to the reaction mixture.
-
The product is extracted with ethyl acetate (3 x 5 mL).
General Procedure for Thermal N-Boc Deprotection in a Continuous Flow Reactor[3]
-
A solution of the N-Boc protected amine in the desired solvent (e.g., methanol or trifluoroethanol) is prepared.
-
The solution is passed through a heated continuous flow reactor at a specific flow rate to achieve the desired residence time.
-
The temperature of the reactor is maintained at the desired setpoint.
-
The output from the reactor is collected, and the solvent is removed under reduced pressure.
-
The extent of deprotection is determined by analysis of the crude product, for example, by NMR spectroscopy.
Logical Relationships in Stability
The stability of a Boc-protected aniline is a function of several interconnected factors. The electronic nature of the substituents on the aromatic ring directly influences the electron density on the carbamate nitrogen, which in turn affects its susceptibility to protonation, the initial step in acid-catalyzed deprotection.
Caption: Relationship between substituent electronics and Boc group stability.
Experimental Workflow for Stability Assessment
A typical workflow for assessing the comparative stability of different Boc-protected aniline derivatives involves subjecting them to standardized stress conditions and monitoring their degradation over time.
Caption: General workflow for assessing the stability of Boc-protected anilines.
References
- 1. mdpi.com [mdpi.com]
- 2. Alkaline hydrolysis of substituted phenyl N-phenylcarbamates. Structure–reactivity relationships consistent with an E1cB mechanism - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 3. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]
assessing the efficacy of Tert-butyl 4-aminophenethylcarbamate in comparative studies
Comparative Efficacy of Dopamine Receptor Agonists: A Guide for Researchers
Authored for: Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the efficacy of selected non-ergoline dopamine agonists, a class of therapeutics for which intermediates like Tert-butyl 4-aminophenethylcarbamate are crucial building blocks. While direct efficacy data for this specific carbamate is not available due to its role as a synthetic precursor, this document focuses on the performance of final active pharmaceutical ingredients (APIs) that feature similar structural motifs. The data presented herein is intended to serve as a reference for the evaluation of novel compounds targeting the dopaminergic system, particularly in the context of Parkinson's disease.
Introduction to Dopamine Receptor Agonists
Dopamine agonists are critical therapeutic agents for neurological disorders characterized by a dopamine deficit, most notably Parkinson's disease. They act by directly stimulating dopamine receptors, mimicking the effect of endogenous dopamine. The most common targets are the D2 and D3 receptor subtypes within the D2-like receptor family. The efficacy of these agonists is determined by their binding affinity for these receptors and their ability to elicit a functional response, which can be quantified both in vitro and in vivo.
Compounds like this compound provide a versatile scaffold in the synthesis of these agonists. The Boc-protected amine allows for controlled, sequential chemical modifications necessary to build the complex final molecules that interact with the dopamine receptors.
Comparative In Vitro Efficacy
The primary measure of a drug's potential efficacy at the molecular level is its binding affinity (Ki) for its target receptor. A lower Ki value indicates a higher binding affinity. The following table summarizes the reported Ki values for three commonly prescribed non-ergoline dopamine agonists at human D2 and D3 receptors.
Table 1: Comparative Receptor Binding Affinities (Ki) of Selected Dopamine Agonists
| Compound | D2 Receptor Ki (nM) | D3 Receptor Ki (nM) | Reference |
| Pramipexole | 79,500 | 0.97 | [1] |
| Ropinirole | 98,700 | Not specified | [1] |
| Rotigotine | 13.5 | 0.71 | [2] |
| Cabergoline | 0.61 | 1.27 | [1] |
| Lisuride | 0.95 | 1.08 | [1] |
| Pergolide | Not specified | 0.86 | [1] |
Note: Ki values can vary between studies based on experimental conditions and tissue sources. The data from Gerlach et al. (2003) for pramipexole and ropinirole at the D2 receptor were noted as surprisingly weak in that particular study using [3H]spiperone in human striatum, highlighting the importance of consulting multiple sources.[1]
Comparative Clinical Efficacy in Parkinson's Disease
The ultimate measure of efficacy is clinical performance in patients. Network meta-analyses of randomized controlled trials (RCTs) provide a way to compare the effectiveness of different treatments. The table below summarizes key findings from a network meta-analysis of dopamine agonists in advanced Parkinson's disease.
Table 2: Comparative Clinical Efficacy in Advanced Parkinson's Disease
| Outcome Measure | Pramipexole (IR) | Ropinirole (PR) | Rotigotine | Apomorphine |
| Increase in "ON" time without troublesome dyskinesia (SUCRA Score) | 79.00% | 63.92% | Not specified | 97.08% |
| Reduction in UPDRS-III Score (On-Medication) | Significant | Significant | Significant | Not specified |
| Relative Ranking (SUCRA Score for UPDRS-III) | 61.42% (Rank 1) | 59.13% (Rank 2) | Not specified | Not specified |
SUCRA (Surface Under the Cumulative Ranking curve) represents the probability of a treatment being the best among those compared. IR = Immediate Release, PR = Prolonged Release. Data from Zhou et al., 2021.[3]
These results indicate that while apomorphine is highly effective for increasing "ON" time, pramipexole shows a high probability of being the most effective in reducing motor symptoms as measured by the UPDRS-III scale.[3]
Key Experimental Protocols
Objective assessment of efficacy relies on standardized and reproducible experimental protocols. Below are methodologies for key in vitro and in vivo assays.
Protocol 1: Dopamine Receptor Radioligand Binding Assay
This protocol is used to determine the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the target receptor.
1. Membrane Preparation:
-
Harvest cells expressing the human dopamine receptor subtype of interest (e.g., D2 or D3) or dissect tissue (e.g., human striatum).[1][4]
-
Homogenize the cells or tissue in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).[4]
-
Centrifuge the homogenate at high speed (e.g., 40,000 x g) at 4°C.
-
Resuspend the resulting pellet (crude membrane fraction) in the assay buffer.
2. Competitive Binding Experiment:
-
In a 96-well plate, combine the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]Spiperone), and serial dilutions of the unlabeled test compound.[4][5]
-
To determine non-specific binding, include wells with a high concentration of a known unlabeled ligand (e.g., 10 µM haloperidol).[5]
-
Incubate the plate at a specified temperature (e.g., 27°C) for a set duration (e.g., 120 minutes) to reach equilibrium.[5]
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound from the unbound radioligand.[4]
-
Wash the filters rapidly with ice-cold buffer to remove any remaining unbound ligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.[4]
3. Data Analysis:
-
Calculate the percentage of specific binding at each concentration of the test compound.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data to a one-site competition model to determine the IC50 value (the concentration of the test compound that inhibits 50% of specific radioligand binding).
-
Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol 2: In Vivo Assessment of Dopamine Release via Fast-Scan Cyclic Voltammetry (FSCV)
FSCV is an electrochemical technique used to measure real-time changes in dopamine concentration in the brain of a living animal or in ex vivo brain slices, providing a measure of a drug's physiological effect.[6][7][8]
1. Animal Preparation (for ex vivo):
-
Prepare acute brain slices (e.g., 300 µm thick) from a mouse containing the brain region of interest (e.g., striatum).[7][8]
-
Maintain the slices in oxygenated artificial cerebrospinal fluid (aCSF).
2. Electrode Placement:
-
Place a carbon-fiber microelectrode into the striatal slice.[6]
-
Position a stimulating electrode nearby to evoke dopamine release.[6]
3. Data Acquisition:
-
Apply a triangular voltage waveform to the carbon-fiber electrode and measure the resulting current. The current generated by the oxidation of dopamine at a specific potential allows for its detection.
-
Record a stable baseline of dopamine release in response to a single electrical pulse.[8]
-
Bath-apply the test compound (dopamine agonist) to the slice.
-
Continue to evoke and record dopamine release to determine the effect of the compound on dopamine dynamics (e.g., inhibition of release via autoreceptor activation).
4. Data Analysis:
-
Analyze the FSCV data to quantify the peak oxidation current, which is proportional to the dopamine concentration.
-
Compare the dopamine release before and after drug application to assess the agonist's efficacy at presynaptic D2 autoreceptors.
Visualizing Pathways and Workflows
Dopamine D2 Receptor Signaling Pathway
Dopamine D2-like receptors (D2, D3, D4) primarily signal through the Gαi/o pathway. Upon activation by an agonist, the receptor promotes the dissociation of the G-protein into its Gαi/o and Gβγ subunits. The Gαi/o subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[9][10] This canonical pathway is central to the therapeutic effects of dopamine agonists.
General Experimental Workflow for Efficacy Assessment
The process of assessing a novel compound's efficacy as a dopamine agonist follows a logical progression from initial molecular interactions to physiological and behavioral outcomes. This workflow ensures a comprehensive evaluation of a drug candidate.
References
- 1. Dopamine receptor agonists in current clinical use: comparative dopamine receptor binding profiles defined in the human striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Comparative Efficacy and Safety of Dopamine Agonists in Advanced Parkinson's Disease With Motor Fluctuations: A Systematic Review and Network Meta-Analysis of Double-Blind Randomized Controlled Trials [frontiersin.org]
- 4. benchchem.com [benchchem.com]
- 5. Frontiers | Fluorescence based HTS-compatible ligand binding assays for dopamine D3 receptors in baculovirus preparations and live cells [frontiersin.org]
- 6. protocols.io [protocols.io]
- 7. Fast-scan cyclic voltammetry to assess dopamine release in ex vivo mouse brain slices [protocols.io]
- 8. Fast-scan cyclic voltammetry to assess dopamine release in ex vivo mouse brain slices [protocols.io]
- 9. Dopamine D1-D2 receptor heteromer signaling pathway in the brain: emerging physiological relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
A Comparative Guide to the Synthetic Routes of Tert-butyl 4-aminophenethylcarbamate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the two primary synthetic routes for the preparation of Tert-butyl 4-aminophenethylcarbamate, a key intermediate in pharmaceutical synthesis. The routes are evaluated based on yield, reaction conditions, and selectivity, with supporting experimental data and detailed protocols to inform your synthetic strategy.
At a Glance: Comparison of Synthetic Routes
| Parameter | Route 1: Two-Step Synthesis via Nitro Intermediate | Route 2: One-Step Selective N-Boc Protection |
| Starting Material | 4-Nitrophenethylamine | 4-Aminophenethylamine |
| Key Steps | 1. N-Boc Protection2. Nitro Group Reduction | 1. Selective N-Boc Protection |
| Overall Yield | High (typically >85%) | Moderate to High (can be variable) |
| Selectivity | High (no competing reactions on the nitro group) | Moderate (potential for di-protection) |
| Reaction Conditions | Step 1: MildStep 2: Requires reducing agent (e.g., H₂, Pd/C or FeCl₃, N₂H₄·H₂O) | Mild, pH control can be critical |
| Purification | Chromatography may be needed after each step. | Chromatography is often required to separate from di-Boc byproduct and unreacted starting material. |
| Key Advantages | High overall yield and excellent selectivity. | Shorter synthetic route (one step). |
| Key Disadvantages | Longer synthetic route (two steps). | Potential for side products, requiring careful optimization and purification. |
Visualizing the Synthetic Pathways
The following diagrams illustrate the two main approaches to synthesizing this compound.
Caption: Comparative workflows for the synthesis of this compound.
In-Depth Analysis of Synthetic Routes
Route 1: Two-Step Synthesis via Nitro Intermediate
This synthetic pathway involves the initial protection of the amino group of 4-nitrophenethylamine with a tert-butoxycarbonyl (Boc) group, followed by the reduction of the nitro group to yield the desired product.
Step 1: Synthesis of Tert-butyl (4-nitrophenethyl)carbamate
The first step is a standard N-Boc protection of the primary amine of 4-nitrophenethylamine using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.
Step 2: Reduction of Tert-butyl (4-nitrophenethyl)carbamate
The nitro group of the intermediate is then reduced to an amine. This can be achieved through various methods, with catalytic hydrogenation being a common and high-yielding approach. An alternative method involves chemical reduction using reagents like iron(III) chloride and hydrazine hydrate.[1]
Advantages:
-
High Selectivity: The reaction conditions for Boc protection do not affect the nitro group, leading to a clean reaction with high selectivity.
-
High Overall Yield: Both steps in this sequence are typically high-yielding, resulting in a good overall yield of the final product.
Disadvantages:
-
Longer Route: Being a two-step synthesis, it is more time and resource-intensive compared to a one-step approach.
Route 2: One-Step Selective N-Boc Protection
This route aims to directly and selectively protect the aliphatic amino group of 4-aminophenethylamine. The success of this method hinges on the differential reactivity of the aliphatic and aromatic amino groups. The aliphatic amine is more basic and nucleophilic than the aromatic amine, allowing for selective protection under carefully controlled conditions.
Challenges:
-
Di-protection: A significant challenge is the potential for the di-protection of both amino groups, leading to the formation of a di-Boc byproduct. This necessitates careful control of stoichiometry and reaction conditions.[2]
-
Purification: The reaction mixture often contains the desired mono-Boc product, the di-Boc byproduct, and unreacted starting material, requiring careful chromatographic purification.
Advantages:
-
Atom Economy and Efficiency: A one-step synthesis is inherently more efficient and has better atom economy than a two-step route.
Disadvantages:
-
Selectivity Issues: Achieving high selectivity for the mono-protected product can be challenging and may require extensive optimization.
-
Lower Isolated Yields: Due to the formation of byproducts and the need for purification, the isolated yield of the desired product can be lower than in the two-step route.
Experimental Protocols
Route 1: Two-Step Synthesis
Step 1: Synthesis of Tert-butyl (4-nitrophenethyl)carbamate
-
Materials:
-
4-Nitrophenethylamine hydrochloride
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (TEA) or Sodium Bicarbonate (NaHCO₃)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
-
Procedure:
-
To a stirred solution of 4-nitrophenethylamine hydrochloride (1.0 eq) in a suitable solvent (e.g., DCM), add a base such as triethylamine (2.2 eq) at 0 °C.
-
Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in the same solvent.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel if necessary.
-
Step 2: Synthesis of this compound (via Catalytic Hydrogenation)
-
Materials:
-
Tert-butyl (4-nitrophenethyl)carbamate
-
Palladium on carbon (10% Pd/C)
-
Methanol (MeOH) or Ethyl Acetate (EtOAc)
-
Hydrogen gas (H₂)
-
-
Procedure:
-
Dissolve Tert-butyl (4-nitrophenethyl)carbamate (1.0 eq) in a suitable solvent (e.g., Methanol).
-
Add a catalytic amount of 10% Pd/C (typically 5-10 mol%).
-
Stir the suspension under a hydrogen atmosphere (balloon or Parr hydrogenator) at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and wash with the solvent.
-
Concentrate the filtrate under reduced pressure to obtain the product.
-
Step 2 (Alternative): Synthesis of this compound (via Chemical Reduction)[1]
-
Materials:
-
Tert-butyl (4-nitrophenethyl)carbamate
-
Iron(III) chloride (FeCl₃)
-
Hydrazine hydrate (N₂H₄·H₂O)
-
Methanol (MeOH)
-
-
Procedure:
-
Dissolve Tert-butyl (4-nitrophenethyl)carbamate (1.0 eq) and FeCl₃ (1.0 eq) in methanol.
-
Add hydrazine hydrate dropwise at room temperature.
-
Heat the reaction mixture to reflux and monitor by TLC.
-
After completion, cool the reaction mixture and concentrate under reduced pressure.
-
Basify the residue with a saturated solution of NaHCO₃ and extract with DCM.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield the product.
-
Route 2: One-Step Selective N-Boc Protection
-
Materials:
-
4-Aminophenethylamine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
1,4-Dioxane and 10% aqueous acetic acid[2]
-
-
Procedure:
-
Dissolve 4-aminophenethylamine (1.0 eq) in a mixture of 1,4-dioxane and 10% aqueous acetic acid.
-
Adjust the pH of the solution to approximately 4.5.
-
Add a solution of di-tert-butyl dicarbonate (1.0-1.1 eq) in 1,4-dioxane dropwise at room temperature.
-
Stir the reaction mixture at room temperature and monitor by TLC.
-
Upon completion, neutralize the reaction mixture and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography on silica gel to separate the desired mono-protected product from the di-protected byproduct and unreacted starting material.
-
Conclusion
The choice between the two synthetic routes for this compound depends on the specific requirements of the synthesis. For applications where a high, reliable yield and minimal purification challenges are paramount, the two-step synthesis via the nitro intermediate (Route 1) is the preferred method. However, for projects where a shorter synthetic sequence is a priority and optimization of reaction conditions for selectivity is feasible, the one-step selective N-Boc protection (Route 2) presents a more direct and efficient, albeit potentially lower-yielding, alternative. Researchers should carefully consider the trade-offs between yield, purity, and the number of synthetic steps when selecting their preferred route.
References
Safety Operating Guide
Proper Disposal of Tert-butyl 4-aminophenethylcarbamate: A Step-by-Step Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides detailed, step-by-step procedures for the proper disposal of tert-butyl 4-aminophenethylcarbamate, designed for researchers, scientists, and professionals in drug development. Adherence to these protocols is essential to minimize risks and ensure compliance with regulatory standards.
I. Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate safety measures. This substance should be managed within a controlled laboratory environment, and all personnel must be equipped with the necessary personal protective equipment (PPE).
Table 1: Personal Protective Equipment (PPE) Requirements
| PPE Category | Specification | Reason |
| Eye Protection | Chemical safety goggles or a face shield. | Protects against potential splashes and airborne particles. |
| Hand Protection | Nitrile or other chemically resistant gloves. Inspect for tears or holes before use. | Prevents direct skin contact with the chemical. |
| Body Protection | A standard laboratory coat. For larger quantities or potential for splashing, a chemical-resistant apron is recommended. | Protects skin and personal clothing from contamination. |
| Respiratory | Not generally required under normal handling conditions with adequate ventilation. Use a NIOSH-approved respirator if dust or aerosols are generated. | Ensures respiratory safety in case of inhalation hazards. |
II. Step-by-Step Disposal Protocol
The recommended method for the disposal of this compound is through a licensed hazardous waste management facility. Direct disposal into standard waste streams or drains is strictly prohibited.
1. Waste Segregation and Collection:
-
Solid Waste: Collect any solid this compound, including expired or unused product and contaminated materials (e.g., weighing paper, stir bars), in a designated, compatible, and clearly labeled hazardous waste container.
-
Liquid Waste: If the compound is in solution, collect it in a separate, sealed, and clearly labeled container for liquid hazardous waste. Do not mix with incompatible waste streams.
-
Contaminated PPE: All disposable PPE that has come into contact with the chemical, such as gloves and bench paper, must be collected in a designated hazardous waste container.[1]
2. Container Labeling:
-
All waste containers must be accurately and clearly labeled. The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The associated hazards (e.g., "Irritant," "Harmful if swallowed").
-
The date of accumulation.
-
3. Storage of Waste:
-
Store waste containers in a designated, well-ventilated, and secure waste accumulation area.
-
Ensure containers are kept closed to prevent the release of vapors.
-
Follow all institutional and local regulations for the storage of hazardous waste.
4. Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed professional waste disposal service to arrange for the pickup and disposal of the hazardous waste.[2]
-
Provide the waste disposal service with a complete inventory of the waste, including the chemical name and quantity.
5. Spill Management: In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
-
Minor Spills:
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, contain the spill using an inert absorbent material such as vermiculite, sand, or earth.[3]
-
Carefully sweep or scoop up the absorbed material and place it into a labeled hazardous waste container.[4]
-
Clean the spill area with a suitable solvent, followed by soap and water.
-
Dispose of all contaminated cleaning materials as hazardous waste.[1]
-
-
Major Spills:
-
Evacuate the area immediately.
-
Contact your institution's emergency response team or EHS department for assistance.
-
III. Experimental Workflow for Disposal
The logical flow for the proper management and disposal of this compound is illustrated in the diagram below. This workflow outlines the decision-making process from initial handling to final disposal.
Caption: Disposal workflow for this compound.
IV. Chemical and Physical Properties Relevant to Disposal
Understanding the properties of this compound is crucial for its safe handling and disposal.
Table 2: Relevant Properties of this compound
| Property | Value | Implication for Disposal |
| Molecular Formula | C13H20N2O2 | Provides information for waste manifests and chemical inventory. |
| Molecular Weight | 236.31 g/mol | Useful for quantifying waste. |
| Physical State | Solid | Spills are less likely to spread rapidly compared to liquids. |
| Solubility | Insoluble in water | Do not dispose of in aqueous waste streams. |
| Stability | Stable under recommended storage conditions | No immediate risk of decomposition under normal laboratory conditions. |
| Incompatibilities | Strong oxidizing agents | Avoid mixing with incompatible chemicals in waste containers to prevent adverse reactions. |
Disclaimer: This document provides guidance on the proper disposal of this compound. Always consult your institution's specific safety protocols and local, state, and federal regulations to ensure full compliance.
References
Essential Safety and Operational Guide for Handling Tert-butyl 4-aminophenethylcarbamate
This guide provides critical safety, handling, and disposal information for Tert-butyl 4-aminophenethylcarbamate (CAS No. 94838-59-2). Adherence to these protocols is essential for ensuring laboratory safety and minimizing exposure risks for all researchers, scientists, and drug development professionals.
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment strategy is crucial for the safe handling of this compound. The following table summarizes the required PPE based on established safety protocols.
| PPE Category | Specifications | Rationale |
| Eye and Face Protection | Safety glasses with side-shields conforming to EN166 or NIOSH-approved eye protection. | Protects against splashes and airborne particles.[1] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile, neoprene, or butyl rubber). Gloves must be inspected before use and disposed of properly after contamination. | Prevents skin contact with the chemical.[1] |
| Skin and Body Protection | Impervious clothing, such as a lab coat, to prevent skin exposure. | Protects skin from accidental spills and splashes.[1][2] |
| Respiratory Protection | For nuisance exposures, use a P95 (US) or P1 (EU EN 143) particle respirator. For higher-level protection, use a NIOSH-approved respirator with appropriate cartridges.[1] | Prevents inhalation of dust or aerosols.[1] |
Experimental Protocols: Safe Handling and Disposal
Handling Procedures:
-
Engineering Controls: Handle this compound in a well-ventilated area, preferably in a chemical fume hood to minimize inhalation exposure.[1]
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound and before breaks and at the end of the workday.[1][2]
-
Avoidance of Dust and Aerosols: Take measures to avoid the formation of dust and aerosols during handling.[1]
-
Clothing: Contaminated work clothing should not be allowed out of the workplace and should be washed before reuse.[2]
Storage:
-
Store in a cool, dry, and well-ventilated place.[1]
-
Keep the container tightly closed and store under an inert gas as the compound is hygroscopic.[1]
Disposal Plan:
-
Dispose of contaminated gloves and other waste in accordance with applicable local, state, and federal regulations.[1]
-
The chemical should be disposed of through a licensed professional waste disposal service.
Logical Workflow for PPE Selection
The following diagram illustrates the decision-making process for selecting the appropriate personal protective equipment when working with this compound.
Caption: PPE selection workflow for handling this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
